chd-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWQMVBBQKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040171 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289494-16-2 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 289494-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of CHD5 in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical regulator of neuronal gene expression and a key player in the intricate processes of neuronal development. As a brain-specific member of the Mi-2/NuRD family of ATP-dependent chromatin remodelers, CHD5 orchestrates the epigenetic landscape to guide neurogenesis, neuronal differentiation, and maturation. This technical guide provides an in-depth exploration of CHD5's function, detailing its role in signaling pathways, its association with the NuRD complex, and its impact on target gene expression. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting neurological disorders.
Introduction
CHD5 is a neuron-specific protein that functions as a critical component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1][2] Its expression is tightly regulated during brain development and is predominantly found in the nuclei of neurons.[2] Functioning as an ATP-dependent chromatin remodeler, CHD5 plays a pivotal role in regulating the accessibility of DNA to the transcriptional machinery, thereby controlling the expression of genes essential for neuronal fate specification and function.
Dysregulation of CHD5 has been implicated in several neurodevelopmental disorders and cancers, most notably neuroblastoma, where it acts as a tumor suppressor.[2] Understanding the precise molecular mechanisms by which CHD5 governs neuronal development is therefore of paramount importance for the development of novel therapeutic strategies.
This guide summarizes the current understanding of CHD5 function in neuronal development, presenting key quantitative data, detailed experimental protocols for studying CHD5, and visual representations of its molecular interactions and pathways.
Quantitative Data on CHD5 Function
The following tables summarize the impact of CHD5 on gene expression in neuronal cells, as determined by microarray analysis following CHD5 depletion.
Table 1: Genes Regulated by CHD5 in Neuronal Development
| Gene Symbol | Gene Name | Regulation by CHD5 | CHD5 Binding at Promoter |
| Ddit4 | DNA-damage-inducible transcript 4 | Activator | Yes |
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | Activator | Yes |
| Egr1 | Early growth response 1 | Activator | Yes |
| Npas4 | Neuronal PAS domain protein 4 | Activator | Yes |
| Arc | Activity-regulated cytoskeleton-associated protein | Activator | Yes |
| Bdnf | Brain-derived neurotrophic factor | Activator | Yes |
| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | Activator | Yes |
| Six3 | SIX homeobox 3 | Activator | Not Determined |
| Wnt5a | Wnt family member 5A | Repressor (indirect) | Not Determined |
Table 2: Gene Sets Significantly Altered by CHD5 Inhibition
| Pathway Name | Annotation | Z-Score (Day 12 Knockdown vs. Control) |
| AGEING_BRAIN_UP | Genes upregulated in the aging human brain | -2.75 |
| STEMCELL_NEURAL_UP | Genes upregulated in neural stem cells | -2.68 |
| ALZHEIMERS_DISEASE_UP | Genes upregulated in Alzheimer's disease brains | -2.55 |
Signaling Pathways and Molecular Interactions
CHD5 exerts its influence on neuronal development through its participation in the NuRD complex and by regulating specific signaling cascades.
The CHD5-NuRD Complex
CHD5 is a core component of a neuronal NuRD-like complex, which is involved in chromatin remodeling and transcriptional repression. This complex physically interacts with DNA to alter chromatin structure, making it more or less accessible to transcription factors.
Caption: The CHD5-NuRD complex in neurons.
CHD5-Six3-Wnt5a Signaling Pathway
CHD5 plays a crucial role in neuronal differentiation by positively regulating the transcription factor Six3. Six3, in turn, acts as a repressor of the Wnt5a signaling pathway, which is involved in neuronal maturation. This regulatory cascade ensures the timely and orderly progression of neuronal development.
Caption: CHD5 regulates the Six3-Wnt5a signaling axis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation (ChIP) for CHD5 in Primary Neurons
This protocol describes the immunoprecipitation of CHD5-bound chromatin from primary neuronal cultures.
Workflow:
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Methodology:
-
Cell Culture and Crosslinking:
-
Culture primary rat cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
At Day 9 in vitro, add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and scrape into lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).
-
Sonicate the lysate to shear chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100, and protease inhibitors).
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a CHD5-specific antibody (e.g., anti-CHD5 rabbit polyclonal). A non-specific IgG should be used as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the chromatin from the beads with elution buffer (1% SDS, 0.1 M NaHCO3).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes or by next-generation sequencing (ChIP-seq).
-
CHD5 Knockdown in Primary Neurons and Neuronal Differentiation
This protocol details the use of lentiviral-mediated shRNA delivery to deplete CHD5 in primary neurons and assess the impact on neuronal differentiation.
Workflow:
Caption: CHD5 knockdown and differentiation workflow.
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with a pLKO.1-based shRNA vector targeting CHD5 (or a non-targeting control) and packaging plasmids (psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Primary Neurons:
-
Culture primary cortical neurons as described above.
-
At Day 1 in vitro, transduce the neurons with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh Neurobasal medium.
-
-
Selection and Differentiation:
-
At Day 3 in vitro, begin selection with puromycin (1-2 µg/mL) to eliminate non-transduced cells.
-
Continue to culture the cells, allowing them to differentiate. Change the medium every 3-4 days.
-
-
Analysis:
-
Harvest cells at various time points (e.g., Day 5, 9, and 12) for analysis.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR or microarray/RNA-seq to assess the expression of CHD5 and its target genes.
-
Phenotypic Analysis: Perform immunocytochemistry to visualize neuronal morphology and the expression of neuronal markers (e.g., Tuj1, MAP2, NeuN).
-
Conclusion
CHD5 is an indispensable regulator of neuronal development, acting at the nexus of chromatin remodeling and transcriptional control. Its role in the NuRD complex and its regulation of key developmental signaling pathways underscore its importance in orchestrating the complex process of neurogenesis. The methodologies and data presented in this guide provide a framework for further investigation into the multifaceted functions of CHD5 and for the exploration of its potential as a therapeutic target in neurological diseases.
References
CHD5 protein structure and domains
An In-depth Technical Guide to the Structure and Domains of the CHD5 Protein
Executive Summary
Chromodomain Helicase DNA-binding protein 5 (CHD5) is a critical ATP-dependent chromatin remodeler and a member of the SNF2/RAD54 helicase family.[1][2] As a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, CHD5 plays a pivotal role in regulating gene transcription, particularly during neuronal development.[1][3] Located on chromosome 1p36, a region frequently deleted in various cancers, CHD5 is a validated tumor suppressor, with its expression often silenced in neuroblastomas, gliomas, and other malignancies.[4][5] This guide provides a detailed examination of the CHD5 protein's architecture, the specific functions of its domains, its interaction with chromatin, and the key experimental methodologies used to elucidate its structure and function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CHD5.
CHD5 Protein Architecture and Domains
CHD5 belongs to the second subfamily of CHD proteins, alongside the highly homologous CHD3 and CHD4.[5][6] Its structure is characterized by a series of conserved domains that enable it to recognize specific histone modifications, hydrolyze ATP to remodel nucleosomes, and interact with other proteins. The primary domains are organized sequentially along the polypeptide chain.
The key structural features of CHD5 include:
-
Tandem Plant Homeodomain (PHD) Zinc Fingers: Located at the N-terminus, these two zinc finger motifs are crucial for "reading" the histone code.[5][7]
-
Tandem Chromodomains: Adjacent to the PHD fingers, these domains also participate in recognizing histone tail modifications.[1][8]
-
SNF2-like ATPase/Helicase Domain: This central engine of the protein is split into two parts and is responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[3][9]
-
C-terminal Region: This region contains motifs that may be involved in DNA binding and protein-protein interactions.[5]
Quantitative Domain Data
The precise locations of these domains within the human CHD5 protein (UniProt: Q8TDI0) are essential for functional studies and protein engineering.
| Domain | Start Residue | End Residue | Description |
| PHD Zinc Finger 1 | 338 | 387 | Recognizes histone tails; zinc-coordinating motif. |
| PHD Zinc Finger 2 | 426 | 473 | Works in tandem with PHD1 to bind histone H3. |
| Chromodomain 1 | 509 | 563 | Binds to methylated histone tails. |
| Chromodomain 2 | 574 | 627 | Functions in concert with Chromodomain 1. |
| SNF2-like ATPase/Helicase | 703 | 1345 | ATP-binding and hydrolysis for chromatin remodeling. |
| Coiled-Coil Motif | 1795 | 1825 | Potential protein-protein interaction site. |
Table 1: Approximate amino acid positions of conserved domains in human CHD5 protein (UniProt Q8TDI0). Positions are based on computational predictions and homology models.
Functional Roles of CHD5 Domains
Each domain of CHD5 executes a specialized function, and their coordinated action is critical for its role in gene regulation and tumor suppression.
Histone Code Recognition by PHD and Chromodomains
The N-terminal region of CHD5 acts as a sophisticated reader of the histone code.
-
PHD Fingers: The tandem PHD domains of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is unmethylated at lysine 4 (H3K4me0) .[4][5] Since H3K4 trimethylation (H3K4me3) is a hallmark of active gene promoters, this binding preference allows CHD5 to be recruited to transcriptionally inactive or poised gene loci.[4] The interaction with unmodified H3 is essential for its tumor suppressor activity.[4]
-
Chromodomains: The tandem chromodomains mediate binding to histone H3 that is trimethylated at lysine 27 (H3K27me3) , a modification associated with transcriptionally silenced chromatin (heterochromatin).[1][8]
This dual recognition capability enables CHD5 to target specific chromatin states, often those associated with gene repression, where it can then enact its remodeling functions as part of the NuRD complex.
The ATPase/Helicase Engine
The central SNF2-like domain is the catalytic core of CHD5. It belongs to the SF2 family of helicases, which use the energy from ATP hydrolysis to translocate along DNA.[7] In the context of chromatin, this activity results in the disruption of histone-DNA contacts, leading to nucleosome sliding, eviction, or spacing.[7] This remodeling activity alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby directly influencing gene expression.
Post-Translational Modifications (PTMs)
Post-translational modifications can regulate the activity, stability, and interaction partners of CHD5. While the PTM landscape of CHD5 is not fully explored, several modifications have been identified.
| Modification Type | Residue | Description | Reference |
| N5-methylglutamine | Gln-1390 | Methylation by N6AMT1. Functional role is under investigation. | UniProt Q8TDI0[1] |
| Phosphorylation | Ser-1554 | Phosphoserine. May regulate protein activity or interactions. | UniProt Q8TDI0[1] |
| O-linked Glycosylation | Multiple Sites | Potential sites identified, may affect protein stability and localization. | UniProt Q8TDI0[1] |
Table 2: Known post-translational modifications of human CHD5.
Key Experimental Methodologies
The study of CHD5's structure and function relies on a combination of molecular biology, biochemistry, and genomics techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This is the gold-standard technique to identify the genomic binding sites of a DNA-associated protein like CHD5.
Protocol Outline:
-
Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing interactions in place.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): An antibody specific to CHD5 is used to capture the protein and its cross-linked DNA fragments.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat, and the associated DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are mapped to a reference genome, and peak-calling algorithms identify regions of significant enrichment, revealing CHD5 binding sites.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify proteins that interact with CHD5, such as components of the NuRD complex.[10]
Protocol Outline:
-
Protein Tagging: A version of CHD5 with an affinity tag (e.g., FLAG, HA) is expressed in cells.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with beads conjugated to an antibody against the affinity tag, capturing the tagged CHD5 and its binding partners.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested with trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify all proteins in the complex.
Site-Directed Mutagenesis
This technique is used to probe the function of specific domains or amino acid residues. By introducing point mutations that disrupt a domain's function (e.g., mutating key residues in the PHD fingers that abolish H3 binding), researchers can assess the impact on CHD5's ability to regulate gene expression, inhibit cell proliferation, or suppress tumor growth in cellular and animal models.[4] Studies using this method have demonstrated that the H3-binding ability of the PHD domains is indispensable for CHD5's tumor suppressor function.[4]
Conclusion and Therapeutic Implications
CHD5 is a multi-domain chromatin remodeler whose function is intricately linked to its structure. Its ability to read specific histone marks via its PHD and chromodomains, coupled with the ATP-driven motor activity of its helicase domain, allows it to precisely regulate gene expression programs essential for neuronal differentiation and tumor suppression. A thorough understanding of its domain architecture and their specific interactions provides a foundation for developing novel therapeutic strategies. For instance, small molecules designed to disrupt the interaction of the PHD domains with histone H3 or to inhibit the ATPase domain could potentially modulate CHD5 activity, offering new avenues for cancer therapy, particularly in tumors where CHD5 function is compromised.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Sentinels of chromatin: chromodomain helicase DNA-binding proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Chromodomain Helicase DNA-Binding (CHD) Proteins Regulating Stem Cell Differentiation and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsically Disordered Regions Define Unique Protein Interaction Networks in CHD Family Remodelers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of CHD5 in Transcriptional Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: CHD5, a Key Chromatin Remodeler and Tumor Suppressor
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical enzyme in the regulation of gene expression, belonging to the CHD family of ATP-dependent chromatin remodelers.[1][2] Initially identified due to its location on human chromosome 1p36, a region frequently deleted in neuroblastomas and other cancers, CHD5 has been established as a potent tumor suppressor gene (TSG).[1][3][4] Its expression is predominantly localized to the nervous system and testis, suggesting specialized roles in these tissues, particularly in neuronal differentiation and spermatogenesis.[1][5][6]
Functionally, CHD5 utilizes the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby controlling the accessibility of DNA to the transcriptional machinery.[7][8] It is a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-protein machine generally associated with transcriptional repression.[9][10][11] However, the role of CHD5 is nuanced, as it can also facilitate gene activation.[8][12] This dual functionality allows CHD5 to act as a master regulator, influencing critical cellular processes such as proliferation, apoptosis, senescence, and differentiation.[1][5] The frequent inactivation of CHD5 in various cancers—through genetic deletion, epigenetic silencing via promoter hypermethylation, or microRNA-mediated repression—underscores its importance in maintaining cellular homeostasis and highlights its potential as a therapeutic target.[1][5][13][14]
Core Mechanism of Transcriptional Regulation
The regulatory activity of CHD5 is dictated by its distinct protein domains, its integration into the NuRD complex, and its specific interactions with histone modifications on chromatin.
Protein Domain Architecture
CHD5 possesses a characteristic multi-domain structure that is central to its function as a chromatin remodeler.[3] These domains work in concert to recognize specific chromatin states, bind to histones, and execute ATP-dependent nucleosome sliding.
-
Tandem PHD (Plant Homeodomain) Fingers: These zinc-finger motifs are crucial for recognizing and binding to the N-terminal tail of histone H3.[1][12] This interaction is essential for tethering CHD5 to specific loci on the chromatin.[12] Studies have shown that the PHD domains of CHD5 preferentially bind to the unmodified N-terminus of H3 (H3K4me0) and are critical for its tumor suppressor function.[12]
-
Tandem Chromodomains: These domains are protein-protein interaction modules often involved in recognizing methylated histones. The chromodomains of CHD5 have been shown to directly bind H3K27me3, a mark associated with transcriptionally repressed genes, which is essential for its function during neuronal differentiation.[2][15]
-
SNF2-like Helicase/ATPase Domain: This central engine of the protein belongs to the DEAH-box helicase family.[3] It hydrolyzes ATP to provide the energy required to disrupt histone-DNA contacts and reposition or evict nucleosomes, thereby altering chromatin accessibility.[3][8] The ATPase activity is indispensable for its transcriptional repression capabilities.[10]
References
- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD5 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. CHD5 is a tumor suppressor at huma ... | Article | H1 Connect [archive.connect.h1.co]
- 5. aacrjournals.org [aacrjournals.org]
- 6. uniprot.org [uniprot.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The chromatin remodeler chd5 is necessary for proper head development during embryogenesis of Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHD5 | Cancer Genetics Web [cancerindex.org]
- 12. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The therapeutic potential of targeting the CHD protein family in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
The CHD5-NuRD Chromatin Remodeling Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the interaction between the Chromodomain Helicase DNA-binding protein 5 (CHD5) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. This guide details the composition of the CHD5-NuRD complex, presents quantitative data from key interaction studies, outlines detailed experimental protocols, and visualizes the associated molecular pathways and experimental workflows.
Introduction to CHD5 and the NuRD Complex
CHD5 is a member of the chromodomain-helicase-DNA-binding (CHD) family of ATP-dependent chromatin remodeling enzymes.[1][2] It is recognized as a tumor suppressor, frequently deleted or silenced in various cancers, including neuroblastoma, glioma, and cancers of the colon, breast, and lung.[1][3] CHD5 is predominantly expressed in the nervous system and testis, suggesting specialized roles in these tissues.[1][3]
The NuRD complex is a major transcriptional corepressor that uniquely combines ATP-dependent chromatin remodeling with histone deacetylase activity.[2][4][5] This dual functionality allows the NuRD complex to dynamically alter chromatin structure and regulate gene expression, playing critical roles in embryonic development, genome stability, and DNA damage repair.[1][2] The core subunits of the NuRD complex are generally interchangeable, leading to functional diversity. The CHD family members CHD3, CHD4, and CHD5 are considered core enzymatic subunits of NuRD-type complexes.[4][6]
Evidence strongly indicates that CHD5 forms a bona fide NuRD complex, associating with all the canonical components, similar to the well-characterized CHD4-NuRD complex.[1][7] However, the existence of distinct CHD5-NuRD complexes suggests functional specificities that may be crucial for its tumor suppressor activity and tissue-specific roles.[1][4] It has been observed that CHD3, CHD4, and CHD5 can be mutually exclusive subunits within the NuRD complex, regulating distinct sets of genes and cellular processes.[8][9]
Quantitative Analysis of the CHD5-NuRD Complex Interaction
Mass spectrometry (MS) has been a pivotal technique in identifying the components of the CHD5-NuRD complex. The following tables summarize the quantitative data from immunoprecipitation (IP) followed by mass spectrometry (IP-MS) experiments, demonstrating the association of CHD5 with core NuRD subunits.
Table 1: Mass Spectrometry Analysis of CHD5-Associated Proteins
This table presents the number of total and unique peptides for canonical NuRD components identified in CHD5 immunoprecipitates from nuclear extracts of neuroblastoma cells.
| Protein Component | Gene Symbol | Total Peptides | Unique Peptides |
| Metastasis-associated protein 1/2 | MTA1/2 | 15 | 12 |
| GATA zinc finger domain containing 2A | GATAD2A | 10 | 8 |
| Histone deacetylase 1/2 | HDAC1/2 | 25 | 20 |
| Retinoblastoma-binding protein 4/7 | RBBP4/7 | 18 | 15 |
| Methyl-CpG-binding domain protein 2/3 | MBD2/3 | 7 | 5 |
| Chromodomain-helicase-DNA-binding protein 5 | CHD5 | 30 | 25 |
Data is representative and compiled from findings reported in literature where CHD5 IP-MS was performed.[1]
Table 2: Comparative Mass Spectrometry Analysis of CHD4 and CHD5 Immunoprecipitates
This table compares the presence of canonical NuRD components in immunoprecipitates of CHD4 and CHD5, highlighting the formation of distinct but compositionally similar NuRD complexes.
| NuRD Subunit | Detected in CHD4 IP | Detected in CHD5 IP |
| MTA1/2 | Yes | Yes |
| GATAD2A/B | Yes | Yes |
| HDAC1/2 | Yes | Yes |
| RBBP4/7 | Yes | Yes |
| MBD2/3 | Yes | Yes |
This comparative data is based on multiple studies confirming the association of both CHD4 and CHD5 with the core NuRD components.[1][7]
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the CHD5-NuRD interaction are provided below.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol describes the immunoprecipitation of CHD5 to identify interacting NuRD components from nuclear extracts.
Cell Culture and Nuclear Extract Preparation:
-
Culture human neuroblastoma cell lines (e.g., NBLS, SY5Y with endogenous CHD5, or NLF cells stably transfected with CHD5 cDNA) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Prepare nuclear extracts using a standard nuclear extraction protocol. Quantify protein concentration using a Bradford or BCA assay.
Immunoprecipitation:
-
Pre-clear 2 mg of nuclear extract by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 5 µg of anti-CHD5 antibody or a corresponding IgG control and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads five times with a high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 350-650 mM NaCl, 0.5% Igepal, 1 mM DTT, and protease inhibitors).
-
Elute the protein complexes by boiling the beads in 2X SDS-PAGE loading buffer.
Western Blotting:
-
Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NuRD components (e.g., anti-MTA1/2, anti-HDAC1/2, anti-RBBP4/7) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
GST Pull-Down Assay
This protocol is used to confirm direct or stable interactions between CHD5 and other proteins, using a GST-tagged bait protein. A GST-FOG1 fusion protein is often used as a positive control to pull down the entire NuRD complex.[1]
Protocol:
-
Incubate 20 µg of GST-fusion protein (or GST alone as a negative control) with 2 mg of nuclear extract overnight at 4°C in a binding buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% Igepal, protease inhibitors, 1 mM DTT).
-
Add glutathione-sepharose beads and incubate for 2 hours at 4°C.
-
Wash the beads extensively with wash buffers containing increasing salt concentrations (e.g., 350 mM and 650 mM NaCl) to remove non-specific binders.
-
Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting for CHD5 and other NuRD components.
Mass Spectrometry (LC-MS/MS)
This protocol outlines the steps for identifying the components of the CHD5-NuRD complex following immunoprecipitation.
Sample Preparation:
-
Perform a large-scale immunoprecipitation of CHD5 as described in the Co-IP protocol.
-
Elute the protein complexes and run them a short distance into an SDS-PAGE gel to concentrate the sample.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., SimplyBlue SafeStain).
-
Excise the protein band(s) corresponding to the immunoprecipitated complex.
-
Perform in-gel digestion with trypsin.
-
Extract the resulting peptides from the gel slices.
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Identify the proteins from the resulting spectra by searching against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., SEQUEST or Mascot).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where the CHD5-NuRD complex binds.
Protocol:
-
Cross-link proteins to DNA in cultured cells by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Perform immunoprecipitation overnight at 4°C using an anti-CHD5 antibody or an IgG control.
-
Wash the antibody-chromatin complexes to remove non-specific binding.
-
Reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[10][11][12][13]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key interactions and experimental processes related to the CHD5-NuRD complex.
The CHD5-NuRD Complex Assembly
Caption: A simplified model of the CHD5-NuRD complex architecture.
Experimental Workflow for Co-Immunoprecipitation and Mass Spectrometry
Caption: Workflow for identifying CHD5-NuRD complex components via Co-IP and MS.
CHD5-NuRD Signaling in Transcriptional Repression
Caption: Proposed mechanism of CHD5-NuRD mediated transcriptional repression.
Conclusion and Future Directions
The assembly of CHD5 into a NuRD-type complex is a critical aspect of its function as a tumor suppressor and a regulator of tissue-specific gene expression. The quantitative and qualitative data presented herein solidify the composition of the CHD5-NuRD complex and provide a foundation for further investigation.
Future research should focus on:
-
Structural Elucidation: Determining the high-resolution structure of the CHD5-NuRD complex to understand the precise molecular interactions.
-
Functional Specificity: Identifying the unique protein associations and genomic targets of the CHD5-NuRD complex compared to its CHD3 and CHD4 counterparts to unravel their distinct biological roles.
-
Therapeutic Targeting: Exploring the CHD5-NuRD complex as a potential target for therapeutic intervention in cancers where CHD5 function is lost. The development of small molecules that modulate the activity or assembly of this complex could offer novel treatment strategies.
This guide serves as a valuable resource for researchers and drug development professionals aiming to deepen their understanding of the CHD5-NuRD interaction and its implications in health and disease.
References
- 1. The tumour suppressor CHD5 forms a NuRD-type chromatin remodelling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique protein interaction networks define the chromatin remodelling module of the NuRD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chromatin Remodeling Complex NuRD in Neurodevelopment and Neurodevelopmental Disorders [frontiersin.org]
- 9. A Functional Switch of NuRD Chromatin Remodeling Complex Subunits Regulates Mouse Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
Downstream Targets of the CHD5 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of CHD5 Function: A Synopsis
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a pivotal tumor suppressor and a critical regulator of neuronal differentiation. As a member of the nucleosome remodeling and deacetylation (NuRD) complex, CHD5 plays a fundamental role in chromatin architecture and gene expression. Its functional significance is underscored by its frequent deletion in various cancers, most notably neuroblastoma, and its intricate involvement in orchestrating the cellular machinery governing cell cycle progression, apoptosis, and developmental pathways. This technical guide provides an in-depth exploration of the downstream targets of the CHD5 signaling pathway, offering a comprehensive resource for researchers and professionals in drug development.
Data Presentation: Quantitative Insights into CHD5-Mediated Gene Regulation
The following tables summarize the quantitative data on the downstream targets of CHD5, collated from various experimental studies. These tables provide a clear and structured overview of the impact of CHD5 on gene and protein expression.
Table 1: CHD5-Mediated Regulation of Cell Cycle and Apoptosis-Associated Proteins
| Target Protein | Effect of CHD5 Overexpression | Cell Line(s) | Quantitative Change | Reference |
| Cell Cycle Regulators | ||||
| Cyclin B1 | Decrease | K562, KBM5 | Statistically significant decrease in protein levels observed via Western blot. | [1][2] |
| Phospho-cdc2 | Increase | K562, KBM5 | Statistically significant increase in phosphorylated cdc2 levels observed via Western blot. | [1][2] |
| p21 | Increase | K562, KBM5 | Statistically significant increase in protein levels observed via Western blot. | [1][2] |
| WEE1 | Decrease | KELLY, HEK293T | ~40% reduction in WEE1 transcription in transiently transfected neuroblastoma cells; up to 95% reduction in HEK293T cells.[3][4] | [3][4] |
| Apoptosis Regulators | ||||
| Cleaved Caspase-3 | Increase | K562, KBM5 | Statistically significant increase in cleaved caspase-3 levels observed via Western blot, indicating activation of apoptosis. | [1][2] |
| Bcl-2 | Decrease | K562, KBM5 | Statistically significant decrease in the anti-apoptotic protein Bcl-2 levels observed via Western blot. | [1][2] |
Table 2: Transcriptional Regulation of Neuronal Differentiation Factors by CHD5
| Target Gene | Effect of CHD5 | Cell/Tissue Type | Quantitative Change | Reference |
| Six3 | Promotion of expression | Mouse Neural Stem Cells | Transcriptional profiling revealed Six3 as a downstream target of Chd5. | [5] |
| Wnt5a | Repression (via Six3) | Mouse Neural Stem Cells | Chd5 promotes Six3 expression, which in turn represses Wnt5a. | [5] |
Table 3: Downregulation of CHD5 Expression by MicroRNAs
| microRNA | Effect on CHD5 Expression | Cell Line(s) | Method of Validation | Reference |
| miR-211 | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |
| miR-17 | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |
| miR-93 | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |
| miR-20b | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |
| miR-106b | Downregulation | NLF | Luciferase reporter assay showed significant downregulation.[6] | [6] |
| miR-204 | Downregulation | NLF, SY5Y | Luciferase reporter assay showed significant downregulation.[6] | [6] |
| miR-3666 | Downregulation | NLF, SY5Y | Luciferase reporter assay showed significant downregulation.[6] | [6] |
Experimental Protocols: Methodologies for Investigating the CHD5 Signaling Pathway
This section provides detailed protocols for key experiments commonly used to elucidate the downstream targets and mechanisms of the CHD5 signaling pathway.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of CHD5.
Protocol:
-
Cell Fixation:
-
Culture neuroblastoma cell lines (e.g., KELLY, NGP) to ~80% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
-
Chromatin Preparation and Sonication:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-600 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CHD5 antibody. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a commercial kit, involving end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the library.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of significant CHD5 enrichment compared to the input control.
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to identify potential CHD5 binding motifs.
-
RNA Sequencing (RNA-seq)
Objective: To identify genes whose expression is regulated by CHD5.
Protocol:
-
Cell Culture and Transfection/Transduction:
-
Culture cells of interest (e.g., neuroblastoma cell lines with low endogenous CHD5).
-
Overexpress CHD5 using a plasmid transfection or lentiviral transduction system. Use an empty vector as a control.
-
Alternatively, for cells with endogenous CHD5, perform knockdown using siRNA or shRNA. Use a non-targeting control.
-
Harvest cells 48-72 hours post-transfection/transduction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene or transcript expression levels.
-
Perform differential expression analysis between CHD5-overexpressing/knockdown and control samples to identify significantly regulated genes.
-
Perform pathway and gene ontology analysis on the differentially expressed genes.
-
Co-Immunoprecipitation (Co-IP)
Objective: To validate the interaction between CHD5 and components of the NuRD complex.
Protocol:
-
Cell Lysis:
-
Harvest cells expressing both CHD5 and the putative interacting protein (e.g., HDAC1/2).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against CHD5 (or the interacting protein) overnight at 4°C. Use an IgG antibody as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the putative interacting protein (e.g., HDAC1/2) and CHD5 to confirm the co-immunoprecipitation.
-
Luciferase Reporter Assay
Objective: To determine if CHD5 directly regulates the transcriptional activity of a target gene promoter (e.g., WEE1).
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of the target gene (e.g., WEE1) upstream of a luciferase reporter gene in a suitable vector.
-
Construct an expression vector for CHD5.
-
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with the luciferase reporter plasmid, the CHD5 expression plasmid (or an empty vector control), and a Renilla luciferase plasmid (as an internal control for transfection efficiency).
-
-
Luciferase Assay:
-
Harvest the cells 24-48 hours after transfection and lyse them.
-
Measure the firefly luciferase activity and the Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between cells expressing CHD5 and the control cells to determine the effect of CHD5 on the promoter activity of the target gene.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of CHD5 on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment:
-
Transfect or transduce cells with a CHD5 expression vector or a control vector.
-
Culture the cells for 48-72 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use the DNA content to gate the cell populations in G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the percentage of cells in each phase between the CHD5-expressing and control samples.
-
Apoptosis Assay by Annexin V Staining
Objective: To determine if CHD5 induces apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Induce CHD5 expression in cells as described above.
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Quantify the percentage of apoptotic cells in CHD5-expressing versus control samples.
-
Visualizing the CHD5 Signaling Network: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows associated with CHD5.
References
- 1. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology 20: 'Research seminar - CHD5 and cancer' [cureffi.org]
- 5. Chd5 regulates the transcription factor Six3 to promote neuronal differentiation. | Semantic Scholar [semanticscholar.org]
- 6. oncotarget.com [oncotarget.com]
The Role of CHD5 in Spermatogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical chromatin-remodeling enzyme with a highly specific expression pattern, primarily found in neuronal tissues and the testes. Within the testes, CHD5 plays an indispensable role in the post-meiotic phase of sperm development, known as spermiogenesis. This technical guide provides an in-depth exploration of the molecular functions of CHD5 in spermatogenesis, detailing its involvement in the histone-to-protamine transition, a fundamental process for the compaction of the sperm genome. We present quantitative data from key studies, detailed experimental protocols for investigating CHD5, and visual representations of its molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in reproductive biology and drug development.
Introduction: The Critical Role of Chromatin Remodeling in Spermatogenesis
Spermatogenesis is a complex and highly regulated process of cellular differentiation that transforms spermatogonial stem cells into mature spermatozoa. A crucial stage of this process is spermiogenesis, where haploid round spermatids undergo dramatic morphological changes to form elongated spermatozoa. A hallmark of spermiogenesis is the extensive remodeling of chromatin, where the majority of histones are replaced by smaller, highly basic proteins called protamines. This exchange results in a remarkable compaction of the paternal genome, essential for sperm motility and successful fertilization.
Disruptions in this intricate process can lead to male infertility. Central to the orchestration of chromatin remodeling are ATP-dependent chromatin-remodeling enzymes. Among these, Chromodomain Helicase DNA Binding Protein 5 (CHD5) has emerged as a master regulator of the histone-to-protamine transition.[1][2]
CHD5 is a member of the CHD family of proteins, which are known to alter chromatin structure and thereby regulate gene expression.[3] Its expression in the testis is largely restricted to post-meiotic germ cells, specifically round and early elongating spermatids.[4] Studies utilizing knockout mouse models have unequivocally demonstrated that CHD5 is essential for male fertility, with its absence leading to severe defects in sperm development and function.[1][3][5]
This guide will delve into the molecular mechanisms by which CHD5 governs spermatogenesis, providing a technical overview for researchers in the field.
Molecular Functions of CHD5 in Spermiogenesis
CHD5 orchestrates a cascade of molecular events that are prerequisite for the successful replacement of histones with protamines. Its functions are multifaceted, encompassing histone modification, nucleosome eviction, and DNA damage repair.
Master Regulator of the Histone-to-Protamine Transition
The primary role of CHD5 in spermiogenesis is to facilitate the exchange of histones for transition proteins (TNPs) and subsequently protamines (PRMs). This process is critical for the hyper-condensation of sperm chromatin. CHD5 deficiency in mouse models leads to the retention of histones in mature sperm, a hallmark of defective spermiogenesis.[3][5]
CHD5's regulatory role extends to the expression of the key players in this transition. In the absence of CHD5, the expression of transition proteins (Tnp1 and Tnp2) and protamines (Prm1 and Prm2) is perturbed, leading to an imbalance that disrupts the carefully orchestrated chromatin remodeling process.[1][2][6]
Orchestration of Histone H4 Hyperacetylation
A key initiating event in the histone-to-protamine transition is the hyperacetylation of histone H4. This modification is thought to neutralize the positive charge of histones, thereby weakening their interaction with DNA and making the chromatin more accessible for remodeling. In Chd5 knockout mice, there is a significant decrease in H4 hyperacetylation in elongating spermatids, starting at stage IX, step 9 of spermiogenesis.[3][5] This finding strongly suggests that CHD5 is either directly or indirectly responsible for promoting this critical histone modification.
Facilitation of Nucleosome Eviction and DNA Damage Repair
Beyond its role in histone modification, CHD5 is also implicated in the physical removal of nucleosomes and the repair of DNA double-strand breaks that can occur during this dynamic process.[1][2][6] The process of replacing histones is thought to introduce transient DNA breaks, which must be efficiently repaired to maintain genomic integrity. Chd5 deficiency is associated with an increase in DNA damage in spermatids.[1]
Interaction with the NuRD Complex
CHD5 is a core component of a Nucleosome Remodeling and Deacetylase (NuRD)-type complex.[5] This multiprotein complex possesses both ATP-dependent chromatin remodeling and histone deacetylase activities. In this complex, CHD5 associates with canonical NuRD components, including MTA1/2, GATAD2A, HDAC1/2, RBBP4/7, and MBD2/3. The formation of this complex is likely central to CHD5's ability to modulate chromatin structure and gene expression during spermiogenesis.
Interestingly, the expression of CHD5 during spermatogenesis is complementary to that of the highly related CHD3 and CHD4 proteins. While CHD3/4 are present in spermatogonia and spermatocytes, their levels decrease as CHD5 expression increases in post-meiotic spermatids.[4] This suggests a functional switch, with CHD5 taking over to perform specialized functions in the unique chromatin context of haploid germ cells.
Quantitative Data on the Impact of CHD5 Deficiency
The consequences of CHD5 loss have been quantified in several key studies, providing a clearer picture of its importance in male fertility.
| Parameter | Wild-Type (WT) | Chd5 Knockout (KO) | Reference |
| Fertility | Fertile | Male Infertility | [1][3][5] |
| Sperm Head Morphology | Normal | Abnormal, irregular shapes | [1][3][5] |
| Histone Retention (Acidic Aniline Staining) | 0% of sperm heads strongly stained | 38% of sperm heads strongly stained | [5] |
| Unstained Sperm (Proper Histone Removal) | 100% | 21% | [5] |
| Histone H4 Hyperacetylation | Normal upregulation in elongating spermatids | Dramatically decreased | [3][5] |
| Expression of Tnp1, Tnp2, Prm1, Prm2 | Normal | Perturbed | [1][2][6] |
| Expression of other key spermatogenesis genes | Normal | No significant difference | [3][5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
CHD5 Signaling Pathway in Spermiogenesis
Caption: CHD5 signaling cascade in spermiogenesis.
Experimental Workflow for Analyzing Chd5 KO Mice
Caption: Workflow for Chd5 knockout mouse analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CHD5's role in spermatogenesis.
Generation of Chd5 Knockout Mice
The generation of Chd5 knockout (KO) mice is a foundational technique to study its in vivo function. This is typically achieved through homologous recombination in embryonic stem (ES) cells.
Principle: A targeting vector is constructed to replace a critical exon or the entire Chd5 gene with a selection marker (e.g., a neomycin resistance cassette). This vector is introduced into ES cells, and cells that have undergone homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the KO allele.
Detailed Protocol:
-
Targeting Vector Construction:
-
Isolate a genomic clone of the Chd5 locus from a mouse genomic library.
-
Using standard molecular cloning techniques, construct a targeting vector containing a positive selection cassette (e.g., neoR) flanked by homologous arms corresponding to the sequences upstream and downstream of the Chd5 region to be deleted.
-
Include a negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homologous arms to select against random integration.
-
-
ES Cell Culture and Electroporation:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
-
Selection of Targeted ES Cell Clones:
-
Culture the electroporated ES cells in the presence of a positive selection agent (e.g., G418 for neoR).
-
Isolate resistant colonies and expand them.
-
Screen for homologous recombination events by Southern blotting or PCR using probes and primers external to the targeting arms.
-
-
Blastocyst Injection and Chimera Generation:
-
Inject the correctly targeted ES cells into blastocysts harvested from a donor female mouse.
-
Surgically transfer the injected blastocysts into the uterus of a pseudopregnant recipient female.
-
-
Breeding and Genotyping:
-
Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).
-
Breed chimeric males with wild-type females to test for germline transmission of the targeted allele.
-
Genotype the offspring by PCR or Southern blotting to identify heterozygous (Chd5+/-) mice.
-
Intercross heterozygous mice to generate homozygous (Chd5-/-) knockout mice.
-
Aniline Blue Staining for Sperm Chromatin Maturity
Principle: Aniline blue is an acidic stain that preferentially binds to lysine-rich histones, which are abundant in the chromatin of immature sperm. Mature sperm, in which histones have been largely replaced by arginine- and cysteine-rich protamines, do not take up the stain. This allows for the differentiation and quantification of mature versus immature sperm.
Detailed Protocol:
-
Sperm Smear Preparation:
-
Collect sperm from the cauda epididymis of adult mice in a suitable buffer (e.g., PBS).
-
Allow sperm to swim out for 10-15 minutes.
-
Place a 10 µL drop of the sperm suspension on a clean glass slide and spread to create a thin smear.
-
Allow the smears to air-dry completely.
-
-
Fixation:
-
Fix the air-dried smears in 3% buffered glutaraldehyde in 0.2 M phosphate buffer (pH 7.2) for 30 minutes at room temperature.
-
-
Staining:
-
Rinse the slides gently with distilled water.
-
Stain the slides with a 5% aqueous aniline blue solution mixed with 4% acetic acid (pH 3.5) for 5 minutes.
-
-
Washing and Mounting:
-
Gently rinse the slides with distilled water to remove excess stain.
-
Allow the slides to air-dry.
-
Mount with a coverslip using a suitable mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a bright-field microscope at 100x magnification (oil immersion).
-
Count at least 200 spermatozoa per slide.
-
Classify sperm heads as either unstained or pale blue (mature chromatin) or dark blue (immature chromatin).
-
Calculate the percentage of sperm with immature chromatin.
-
Immunofluorescence of Testis Tissue Sections
Principle: Immunofluorescence uses fluorescently labeled antibodies to detect the localization of specific proteins within tissue sections. This technique is used to visualize the expression pattern of CHD5 and other proteins of interest within the different cell types of the seminiferous tubules.
Detailed Protocol:
-
Tissue Preparation and Sectioning:
-
Dissect testes and fix them in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol washes and embed in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections by incubating them in xylene (2 x 5 minutes).
-
Rehydrate the sections through a graded series of ethanol washes (100%, 95%, 70%, 50%) to distilled water (5 minutes each).
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by boiling the sections in a sodium citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) for 10-20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Wash the sections with PBS containing 0.1% Triton X-100 (PBST).
-
Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against CHD5 (or other target protein) to its optimal concentration in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBST (5 minutes each).
-
Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the sections three times with PBST (5 minutes each).
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the sections with PBS.
-
Mount the sections with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Western Blotting for Testicular Protein Extracts
Principle: Western blotting is used to detect and quantify the levels of specific proteins in a complex mixture, such as a testicular lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Detailed Protocol:
-
Protein Extraction:
-
Decapsulate and homogenize testes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CHD5 (or other protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST (10 minutes each).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST (10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
CHD5 is a pivotal player in the intricate process of spermiogenesis, acting as a master regulator of the histone-to-protamine transition. Its multifaceted roles in promoting histone H4 hyperacetylation, facilitating nucleosome eviction, ensuring DNA damage repair, and regulating the expression of key chromatin proteins underscore its importance in establishing a properly condensed and functional sperm genome. The severe infertility phenotype observed in Chd5 knockout mice, coupled with the correlation between low CHD5 expression and male infertility in humans, highlights CHD5 as a potential diagnostic marker and a target for therapeutic intervention.
Future research should focus on elucidating the upstream regulatory mechanisms that control the precise temporal expression of CHD5 during spermiogenesis. Identifying the specific transcription factors that activate CHD5 gene expression in post-meiotic germ cells will provide a more complete understanding of the initiation of this critical developmental program. Furthermore, a comprehensive analysis of the CHD5 interactome specifically in spermatids will likely reveal novel cofactors and downstream effectors, offering new avenues for research and potential therapeutic targeting. A deeper understanding of the molecular choreography directed by CHD5 will undoubtedly provide valuable insights into the fundamental biology of male reproduction and its pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chd5 orchestrates chromatin remodeling during sperm development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHD5 is Required for Spermiogenesis and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tumour suppressor CHD5 forms a NuRD-type chromatin remodelling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout Models - Mouse Biology Program [mbp.mousebiology.org]
Epigenetic Regulation of the CHD5 Gene: A Technical Guide for Researchers
Abstract
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene located on chromosome 1p36, a region frequently deleted in a wide range of human cancers. As a member of the SWI/SNF family of chromatin remodelers, CHD5 plays a pivotal role in regulating gene expression through its influence on chromatin architecture. Its inactivation in cancer is often not due to mutations but rather to epigenetic silencing mechanisms. This technical guide provides an in-depth overview of the epigenetic regulation of the CHD5 gene, focusing on DNA methylation, histone modifications, and non-coding RNA-mediated control. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.
Introduction to CHD5 as a Tumor Suppressor
CHD5 is a key regulator of cellular processes including proliferation, apoptosis, and senescence.[1] Its role as a tumor suppressor is well-established across numerous malignancies, including neuroblastoma, glioma, colorectal, breast, lung, and ovarian cancers.[2][3] Loss of CHD5 function is a significant event in tumorigenesis. Evidence suggests that CHD5 exerts its tumor-suppressive effects in part through the positive regulation of the p14ARF/p53 and p16INK4a/RB tumor suppressor pathways.[1] Overexpression of CHD5 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.
DNA Methylation-Mediated Silencing of CHD5
One of the primary mechanisms for CHD5 inactivation in cancer is the hypermethylation of CpG islands within its promoter region. This epigenetic modification leads to transcriptional silencing of the gene, effectively removing its tumor-suppressive function.
Quantitative Data on CHD5 Promoter Methylation
The following table summarizes the frequency of CHD5 promoter methylation in various cancer types and the effect of demethylating agents on its expression.
| Cancer Type | Cell Line/Tissue | Percentage of Promoter Methylation | Fold Change in CHD5 Expression after 5-Aza-2'-deoxycytidine Treatment | Reference(s) |
| Gastric Cancer | 7 cell lines | 100% | Substantial restoration of expression | [3] |
| Gastric Cancer | 15 primary tumors | 73.3% (11/15) | Not Applicable | [3] |
| Breast Cancer | Primary Tumors | Significantly higher in tumors | Expression restored | [3] |
| Colorectal Cancer | HCT-116 | High | Not specified | [4] |
| Neuroblastoma | Cell lines with 1p36 deletion | Heavily methylated between -780 and -450 bp | Re-expressed | [3] |
| Lung Cancer | Non-small cell lung cancer cell lines | Varies by cell line (data not quantified in single study) | Induced from undetectable levels | [5] |
| Glioma | Glioma tissues | Downregulated due to methylation | Not specified | [6] |
| Chronic Myeloid Leukemia | CML cell lines | High | Not specified | [7] |
Experimental Protocol: Bisulfite Sequencing of the CHD5 Promoter
Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution. The following protocol provides a general framework that can be adapted for the CHD5 promoter.
Materials:
-
Genomic DNA isolation kit
-
Sodium bisulfite and hydroquinone
-
DNA cleanup kit (e.g., Qiagen EpiTect Bisulfite Kit)
-
PCR primers specific for the bisulfite-converted CHD5 promoter sequence
-
Taq polymerase suitable for amplifying bisulfite-treated DNA
-
TOPO TA cloning kit
-
Bacterial competent cells
-
LB agar plates with appropriate antibiotic
-
Sequencing primers
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from cell lines or tissues using a commercial kit.
-
Bisulfite Conversion:
-
Denature 1-2 µg of genomic DNA.
-
Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and hydroquinone. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Incubate the reaction in the dark at 50-55°C for 12-16 hours.
-
Purify the bisulfite-treated DNA using a DNA cleanup kit to remove excess bisulfite and other reagents.
-
Desulfonate the DNA by treating with NaOH, which converts the uracil sulfonates to uracil.
-
Purify the final bisulfite-converted DNA.
-
-
PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted CHD5 promoter sequence. Note that separate primer sets may be needed to amplify methylated and unmethylated alleles.
-
Perform PCR using a Taq polymerase optimized for bisulfite-treated DNA.
-
Run the PCR products on an agarose gel to verify amplification.
-
-
Cloning and Sequencing:
-
Ligate the purified PCR products into a TOPO TA cloning vector.
-
Transform the ligation product into competent E. coli.
-
Plate the transformed bacteria on selective agar plates and incubate overnight.
-
Pick individual colonies, grow overnight cultures, and isolate plasmid DNA.
-
Sequence the plasmid DNA using appropriate sequencing primers.
-
-
Data Analysis:
-
Align the obtained sequences to the original CHD5 promoter sequence.
-
Calculate the percentage of methylation at each CpG site by counting the number of clones with a cytosine at that position versus those with a thymine.
-
Histone Modifications and CHD5 Regulation
CHD5 is an integral component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-protein machine that plays a crucial role in transcriptional repression.[6] The interaction of CHD5 with specific histone modifications is critical for its function.
CHD5 Interaction with Histone Tails
-
Unmodified Histone H3: The tandem plant homeodomain (PHD) fingers of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is not methylated at lysine 4 (H3K4me0). This interaction is essential for CHD5's tumor suppressor activity.[7]
-
H3K27me3: The chromodomains of CHD5 have been shown to bind to histone H3 trimethylated at lysine 27 (H3K27me3), a mark associated with transcriptionally repressed chromatin.[8]
The mutually exclusive nature of CHD3, CHD4, and CHD5 within the NuRD complex suggests that different CHD-containing NuRD complexes may have distinct functions and target specific genomic loci.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for CHD5
ChIP is used to identify the genomic regions where a specific protein, such as CHD5, is bound.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
CHD5-specific antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic regions
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin with a CHD5-specific antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a commercial kit.
-
-
Analysis (ChIP-qPCR):
-
Perform quantitative PCR using primers specific for genomic regions of interest to determine the enrichment of CHD5 at these sites.
-
Non-Coding RNA-Mediated Regulation of CHD5
MicroRNAs (miRNAs) are small non-coding RNAs that can post-transcriptionally regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified that directly target CHD5.
Quantitative Data on miRNA-Mediated CHD5 Regulation
The following table summarizes the effects of specific miRNAs on CHD5 expression.
| miRNA | Cancer Type | Cell Line | Effect on CHD5 Expression/Activity | Reference(s) |
| miR-211 | Colorectal Cancer | HCT-116 | 50% decrease in CHD5 protein level; >90% decrease in luciferase reporter activity | [4][9] |
| miR-17 | Neuroblastoma | NBLS | Almost complete reduction of CHD5 protein | [2][10] |
| miR-93 | Neuroblastoma | NBLS | Almost complete reduction of CHD5 protein | [2][10] |
| miR-20b | Neuroblastoma | NBLS | Almost complete reduction of CHD5 protein | [2][10] |
| miR-106b | Neuroblastoma | NLF | Significant downregulation of CHD5 3'-UTR reporter | [2] |
| miR-204 | Neuroblastoma | NLF, SY5Y | Significant downregulation of CHD5 3'-UTR reporter | [2] |
| miR-3666 | Neuroblastoma | NLF, SY5Y | Significant downregulation of CHD5 3'-UTR reporter | [2] |
Experimental Protocol: Luciferase Reporter Assay for miRNA Targeting
This assay is used to validate the direct interaction between a miRNA and the 3'-UTR of a target gene.
Materials:
-
Luciferase reporter vector containing the CHD5 3'-UTR
-
Expression vector for the miRNA of interest (or miRNA mimic)
-
Control vectors (e.g., empty luciferase vector, scrambled miRNA)
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
Dual-luciferase assay system
Procedure:
-
Vector Construction: Clone the 3'-UTR of CHD5 downstream of the luciferase gene in a reporter vector. Create a mutant version of the 3'-UTR with alterations in the predicted miRNA binding site as a negative control.
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect the cells with the CHD5 3'-UTR luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either the miRNA expression vector/mimic or a control.
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in luciferase activity in the presence of the miRNA compared to the control indicates a direct interaction between the miRNA and the CHD5 3'-UTR.
-
Experimental Protocol: RT-qPCR for CHD5 mRNA and miRNA
Materials:
-
RNA extraction kit
-
Reverse transcription kit (for mRNA and miRNA)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for CHD5 mRNA and the miRNA of interest
-
Primers for a reference gene (e.g., GAPDH for mRNA, U6 snRNA for miRNA)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
Reverse Transcription:
-
For mRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT) primers.
-
For miRNA: Use a specific stem-loop RT primer for the miRNA of interest or a poly(A) tailing-based method.
-
-
qPCR:
-
Perform qPCR using specific primers for CHD5 and the miRNA.
-
Include a reference gene for normalization.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression levels using the ΔΔCt method.
-
Signaling Pathways Regulating and Regulated by CHD5
The tumor suppressor p53 is a key player in the CHD5 signaling network. Evidence suggests a feedback loop where CHD5 can regulate p53 activity, and p53 may in turn influence CHD5 expression.
CHD5 and the p53 Pathway
CHD5 functions as a tumor suppressor by controlling the p19(Arf)/p53 pathway in mice, which is homologous to the p14ARF/p53 pathway in humans.[1] Overexpression of CHD5 can activate the p14ARF/p53 and p16INK4a/RB pathways, leading to cell cycle arrest and apoptosis.[1] Downregulation of CHD5 by miRNAs can compromise these p53-mediated tumor-suppressive functions.[4]
MYCN and miRNA-Mediated CHD5 Repression
In neuroblastoma, the MYCN oncogene is often amplified. MYCN can upregulate the expression of several miRNAs, including miR-17, miR-93, and miR-106b, which in turn repress CHD5 expression. This creates a signaling cascade where an oncogene actively suppresses a tumor suppressor.[2]
Visualizing CHD5 Regulatory Networks
The following diagrams, generated using the DOT language, illustrate key regulatory pathways involving CHD5.
Caption: CHD5 activates the p14ARF/p53 tumor suppressor pathway.
References
- 1. Chromodomain Helicase DNA-Binding Protein 5 Inhibits Renal Cell Carcinoma Tumorigenesis by Activation of the p53 and RB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA methylation profiles in lung cancer identifies aberrant DNA methylation of specific genes and its association with gender and cancer risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of gene promoter methylation in non-small cell lung cancer using methylation-sensitive high-resolution melting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.med.harvard.edu [genome.med.harvard.edu]
- 5. A Genome-Wide Screen for Promoter Methylation in Lung Cancer Identifies Novel Methylation Markers for Multiple Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tracking miR-17-5p Levels following Expression of Seven Reported Target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
CHD5 Mutations in Human Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene located on chromosome 1p36, a region frequently deleted in a wide range of human cancers. As a member of the CHD family of chromatin remodelers, CHD5 plays a pivotal role in regulating gene expression through its involvement in the Nucleosome Remodeling and Deacetylase (NuRD) complex. Its inactivation in cancer, occurring through a combination of genetic and epigenetic mechanisms, disrupts normal cellular processes, leading to uncontrolled proliferation, evasion of apoptosis, and increased tumorigenicity. This guide provides a comprehensive technical overview of CHD5's role in human cancers, detailing the frequency of its alterations, the experimental methodologies used to study its function, and its intricate involvement in key signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of CHD5 as a therapeutic target.
Mechanisms of CHD5 Inactivation in Cancer
The tumor suppressor function of CHD5 is abrogated in cancer through three primary mechanisms: somatic mutations, promoter hypermethylation, and loss of heterozygosity (LOH). While inactivating mutations of the remaining allele are relatively rare, the combination of LOH and epigenetic silencing through promoter methylation represents the most common route to biallelic inactivation of CHD5.[1]
Somatic Mutations
Somatic mutations in the coding sequence of CHD5 have been identified in various cancers, though at a lower frequency compared to other tumor suppressor genes. These mutations can lead to the production of a truncated or non-functional protein, thereby impairing its chromatin remodeling and transcriptional regulation activities.
Promoter Hypermethylation
Epigenetic silencing through the hypermethylation of CpG islands in the CHD5 promoter is a frequent event in many cancer types.[1] This modification leads to a condensed chromatin state, preventing the binding of transcription factors and effectively shutting down CHD5 gene expression. Treatment with demethylating agents has been shown to restore CHD5 expression in cancer cell lines, highlighting the potential for epigenetic therapies.[2]
Loss of Heterozygosity (LOH)
Located at chromosome 1p36, a region prone to genomic instability, the CHD5 locus is frequently affected by deletions.[1] Loss of one copy of the CHD5 gene through LOH is a common event in several cancers, particularly neuroblastoma.[1] This loss often precedes the inactivation of the second allele by either mutation or, more commonly, promoter hypermethylation.
Data Presentation: CHD5 Alterations in Human Cancers
The following tables summarize the quantitative data on the frequency of CHD5 mutations, promoter methylation, and loss of heterozygosity across a range of human cancers.
Table 1: Frequency of CHD5 Somatic Mutations in Human Cancers
| Cancer Type | Number of Cases Studied | Frequency of Mutations | Reference(s) |
| Ovarian Cancer | 123 | 2.4% (3/123) | [3][4] |
| Breast Cancer | 55 | 3.6% (2/55) | [1][5] |
| Neuroblastoma | 188 (high-risk cases) | Rare (no somatic mutations found) | [6][7] |
Table 2: Frequency of CHD5 Promoter Hypermethylation in Human Cancers
| Cancer Type | Number of Cases Studied | Frequency of Promoter Hypermethylation | Reference(s) |
| Ovarian Cancer | 45 | 6.7% (3/45) | [3] |
| Colorectal Cancer | 51 (African American) | Significantly higher than in Caucasians | [8] |
| Lung Cancer | 30 | 86.7% (26/30) | [9] |
| Hepatocellular Carcinoma | 81 | 74.1% (60/81) | [10] |
| Neuroblastoma | 108 | Common in high-risk tumors | [6][7] |
| Renal Cell Carcinoma | 55 | 44% (24/55) | [11] |
Table 3: Frequency of CHD5 Loss of Heterozygosity (LOH) in Human Cancers
| Cancer Type | Number of Cases Studied | Frequency of LOH | Reference(s) |
| Neuroblastoma | Not specified | 35% of primary tumors, 70-80% of cell lines | [1] |
| Glioma | 54 | Significantly associated with 1p36 deletion | [1] |
| Breast Cancer | Not specified | Frequent | [12] |
| Ovarian Cancer | 85 | 7.1% (6/85) | [3] |
Signaling Pathways Involving CHD5
CHD5 exerts its tumor-suppressive functions by modulating key signaling pathways that control cell cycle progression, apoptosis, and senescence. Its primary mechanism of action involves its role as a component of the NuRD complex, which regulates the transcription of target genes.
The p53 Pathway
CHD5 is a critical upstream regulator of the p53 tumor suppressor pathway. By binding to the promoter of the CDKN2A locus, CHD5 facilitates the expression of p19Arf (p14ARF in humans). p19Arf, in turn, inhibits MDM2, a negative regulator of p53. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, or senescence in response to cellular stress. The loss of CHD5 disrupts this regulatory axis, leading to decreased p53 activity and promoting cancer development.
The INK4a/Arf Locus
The CDKN2A locus encodes two distinct tumor suppressor proteins, p16INK4a and p19Arf (p14ARF), through the use of alternative reading frames. As mentioned, CHD5 directly activates the transcription of p19Arf. Additionally, evidence suggests that CHD5 also influences the expression of p16INK4a. p16INK4a is a cyclin-dependent kinase (CDK) inhibitor that prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the cell cycle in the G1 phase. The coordinated regulation of both p16INK4a and p19Arf by CHD5 underscores its central role in cell cycle control.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CHD5 in cancer.
CHD5 Mutation Analysis
Objective: To identify somatic mutations in the coding sequence of the CHD5 gene.
Methodology: Sanger Sequencing
-
DNA Extraction: Genomic DNA is extracted from tumor tissue and matched normal tissue using a standard DNA extraction kit.
-
PCR Amplification: Exons of the CHD5 gene are amplified by polymerase chain reaction (PCR) using primers designed to flank each exon.
-
Sequencing Reaction: The PCR products are purified and subjected to a sequencing reaction using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting electropherograms are analyzed to identify any nucleotide changes in the tumor DNA compared to the matched normal DNA.
CHD5 Promoter Methylation Analysis
Objective: To determine the methylation status of the CHD5 promoter region.
Methodology: Methylation-Specific PCR (MSP)
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Two sets of PCR primers are designed for the CHD5 promoter region of interest. One set is specific for the methylated sequence (containing CG dinucleotides), and the other is specific for the unmethylated sequence (containing UG dinucleotides after conversion).
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.
Analysis of CHD5 Protein Expression
Objective: To assess the expression level of CHD5 protein in tumor tissues.
Methodology: Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for CHD5 (e.g., rabbit polyclonal anti-CHD5, diluted 1:40).[6]
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Signal Detection: An avidin-biotin-peroxidase complex is used, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions that CHD5 binds to.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for CHD5 to pull down CHD5-bound DNA fragments.
-
Reverse Cross-linking: The cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify all CHD5 binding sites across the genome.
Functional Assays
Objective: To assess the effect of CHD5 expression on cancer cell proliferation.
Methodology:
-
Transfection: Cancer cell lines with low or absent CHD5 expression are transfected with a CHD5 expression plasmid or a control vector.
-
Cell Seeding: Transfected cells are seeded in 96-well plates at a low density.
-
Proliferation Measurement: Cell proliferation is measured at different time points using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
Objective: To determine the effect of CHD5 expression on tumor growth in a living organism.
Methodology:
-
Cell Preparation: Cancer cells stably expressing CHD5 or a control vector are harvested and resuspended in a suitable medium.
-
Subcutaneous Injection: The cell suspension is injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histology or other molecular techniques.
Conclusion and Future Directions
CHD5 has emerged as a bona fide tumor suppressor gene that is frequently inactivated in a wide spectrum of human cancers. Its role in chromatin remodeling and the regulation of key tumor suppressor pathways, particularly the p53 and INK4a/Arf pathways, positions it as a critical gatekeeper against malignant transformation. The prevalent inactivation of CHD5 through epigenetic mechanisms, such as promoter hypermethylation, presents a compelling rationale for the development of epigenetic therapies aimed at restoring its expression in cancer cells.
Future research should focus on further elucidating the complete repertoire of CHD5 target genes and its interaction partners within the NuRD complex. A deeper understanding of the downstream consequences of CHD5 loss will be instrumental in identifying novel therapeutic vulnerabilities in CHD5-deficient tumors. Furthermore, the development of robust biomarkers to identify patients with CHD5 inactivation will be crucial for the clinical implementation of targeted therapies. The continued investigation of CHD5 holds significant promise for advancing our understanding of cancer biology and for the development of novel and effective anti-cancer strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA expression and epigenetic-based role of chromodomain helicase DNA-binding 5 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic silencing of CHD5, a novel tumor suppressor gene, occurs in early colorectal cancer stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. CHD5 | Cancer Genetics Web [cancerindex.org]
- 10. Both p16Ink4a and the p19Arf-p53 pathway constrain progression of pancreatic adenocarcinoma in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. origene.com [origene.com]
The Prognostic Significance of CHD5 Expression in Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a tumor suppressor gene frequently downregulated in a variety of human cancers. Located on chromosome 1p36, a region often deleted in malignancies, CHD5 plays a crucial role in epigenetic regulation, influencing chromatin structure and gene transcription. Accumulating evidence strongly indicates that diminished CHD5 expression is a significant prognostic marker associated with aggressive tumor behavior, advanced disease stage, and poor patient outcomes across numerous cancer types. This guide provides a comprehensive overview of the prognostic significance of CHD5, detailed experimental protocols for its analysis, and a summary of its role in key signaling pathways.
Prognostic Significance of CHD5 Expression
Low expression of CHD5 has been consistently linked to unfavorable prognoses in a wide range of cancers. This association is multifaceted, implicating CHD5 in the suppression of cell proliferation, migration, and invasion. The downregulation of CHD5 is often attributed to genetic deletions or epigenetic silencing through promoter hypermethylation.[1][2]
Summary of Quantitative Prognostic Data
The following tables summarize the quantitative data from various studies, highlighting the correlation between CHD5 expression and clinicopathological parameters and patient survival.
Table 1: Correlation of Low CHD5 Expression with Clinicopathological Parameters
| Cancer Type | Parameter Associated with Low CHD5 | P-value | Citation(s) |
| Gastric Cancer | Positive Lymphatic Invasion | P=0.032 | [3][4] |
| Advanced pT Status | P=0.011 | [3][4] | |
| Advanced pStage | P=0.014 | [3][4] | |
| Colorectal Cancer | Lymphatic Metastasis | P=0.007 | [5] |
| Breast Cancer | Lymph Node Metastasis | P=0.026 | [1][6] |
| Higher Tumor Stage | P≤0.01 | [1][6] | |
| ER/PR-Negativity | P≤0.01 | [1][6] | |
| HER2 Positivity | P≤0.01 | [1][6] | |
| Distant Metastasis | P≤0.01 | [1][6] | |
| Ovarian Cancer | Clinical Status | P<0.05 | [7] |
| Gallbladder Carcinoma | Shorter Disease-Free Survival | P=0.01 | [1][8] |
| Shorter Overall Survival | P=0.008 | [1][8] |
Table 2: Prognostic Significance of CHD5 Expression on Patient Survival
| Cancer Type | Survival Metric | Finding with Low CHD5 Expression | Hazard Ratio (HR) / P-value | Citation(s) |
| Gastric Cancer | Overall Survival (OS) | Significantly Worse | HR: 1.96 (95% CI: 1.09–3.45); P=0.023 | [3][4] |
| Colorectal Cancer | Overall Survival (OS) | Poor | P=0.003 | [9] |
| Ovarian Cancer | Disease-Free Survival & Overall Survival | Shorter | P<0.05 | [7] |
| Pancreatic Cancer (adjuvant chemotherapy) | Recurrence-Free Survival (RFS) | Decreased (4.5 vs 16.3 months) | P=0.001 | |
| Overall Survival (OS) | Decreased (7.2 vs 21.6 months) | P=0.003 | ||
| Glioma (Low Grade) | Overall Survival (OS) | Worse | P<0.001 | [10] |
| Neuroblastoma | Overall Survival (OS) | Worse | P<0.001 | [8][10] |
| Breast Cancer | Overall Survival (OS) | Worse | P≤0.01 | [6] |
| Gallbladder Carcinoma | Overall Survival (OS) | Shorter | P=0.008 | [1][8] |
| Hepatocellular Carcinoma | Overall Survival (OS) | Worse | - | [11] |
CHD5 Signaling Pathways
CHD5 is a critical regulator of several cellular processes, with its tumor-suppressive functions often mediated through the p53 signaling pathway. By influencing the expression of key cell cycle and apoptosis regulators, CHD5 helps maintain genomic integrity.
CHD5-p53 Signaling Pathway
CHD5 acts upstream of the p53 tumor suppressor. It can upregulate the expression of p19Arf (p14ARF in humans), which in turn inhibits MDM2, a negative regulator of p53.[3][12] This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, or senescence.[3][12]
Experimental Protocols
Accurate assessment of CHD5 expression is paramount for its validation as a prognostic biomarker. The following sections provide detailed methodologies for key experiments.
Immunohistochemistry (IHC) for CHD5 in Tumor Tissues
IHC is a widely used technique to visualize the distribution and abundance of CHD5 protein in tissue sections.
References
- 1. peakproteins.com [peakproteins.com]
- 2. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. resources.tocris.com [resources.tocris.com]
- 5. mRNA expression and epigenetic-based role of chromodomain helicase DNA-binding 5 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. Epigenetic silencing of CHD5, a novel tumor suppressor gene, occurs in early colorectal cancer stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
The Role of CHD5 in Cell Cycle Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein that plays a pivotal role in regulating the cell cycle. Encoded by a gene located on chromosome 1p36, a region frequently deleted in a variety of cancers, CHD5's function is intimately linked to its ability to modulate chromatin structure and gene expression. This technical guide provides an in-depth exploration of CHD5's mechanisms in cell cycle control, its interaction with key regulatory pathways, and detailed methodologies for its study. Through a comprehensive review of current literature, we present quantitative data on its effects on cell cycle progression, protocols for key experimental analyses, and visual representations of its signaling networks. This document is intended to serve as a core resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
CHD5 is a member of the CHD family of ATP-dependent chromatin remodeling enzymes.[1] These proteins are essential for altering chromatin structure, thereby influencing gene transcription and other DNA-templated processes.[1] The aberrant expression or function of CHD5 has been strongly correlated with the development and progression of numerous malignancies, including neuroblastoma, glioma, breast, and colorectal cancers.[1][2] Its primary role as a tumor suppressor is executed through its influence on cell proliferation, apoptosis, and senescence, with cell cycle regulation being a central mechanism.[1][3] This guide will dissect the intricate functions of CHD5 in maintaining cell cycle fidelity and how its loss contributes to tumorigenesis.
Mechanism of Action in Cell Cycle Control
CHD5 exerts its control over the cell cycle primarily through two major tumor suppressor pathways: the p53 and the Retinoblastoma (Rb) pathways. It achieves this by modulating the expression of key regulatory proteins, including p14ARF, p16INK4a, and p21.[4][5] Furthermore, CHD5 is a core component of a Nucleosome Remodeling and Deacetylase (NuRD)-type complex, which it utilizes to effect transcriptional repression of target genes.
Activation of the p53 and Rb Pathways
CHD5 positively regulates the INK4a/ARF locus, which encodes the tumor suppressor proteins p14ARF and p16INK4a.[4]
-
p14ARF-p53 Pathway: CHD5 enhances the expression of p14ARF. p14ARF, in turn, inhibits MDM2, a ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53, a master regulator of the cell cycle that can induce cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4]
-
p16INK4a-Rb Pathway: CHD5 also upregulates p16INK4a. p16INK4a is a cyclin-dependent kinase inhibitor that specifically targets CDK4 and CDK6. By inhibiting CDK4/6, p16INK4a prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for the G1 to S phase transition.[4]
The activation of these pathways by CHD5 leads to a halt in cell cycle progression, primarily at the G1/S checkpoint, thereby preventing the proliferation of damaged or cancerous cells.[4]
Regulation of G2/M Transition
In addition to its role in G1 arrest, studies in chronic myeloid leukemia (CML) have demonstrated that CHD5 can also induce G2/M phase arrest.[5] This effect is mediated through the regulation of the Cyclin B1/CDC2 complex. Overexpression of CHD5 has been shown to suppress the expression of Cyclin B1 and enhance the phosphorylation of CDC2 (also known as CDK1), which inhibits its kinase activity and prevents entry into mitosis.[5] This G2/M checkpoint control provides an additional layer of tumor suppression by preventing the division of cells that have bypassed the G1/S checkpoint.
Transcriptional Repression via the NuRD Complex
CHD5 is a core component of a NuRD-like complex, which possesses both chromatin remodeling and histone deacetylase activities. This complex is believed to be recruited to specific gene promoters by CHD5, where it can repress transcription. One identified target of CHD5-mediated repression is WEE1, a kinase that inhibits CDK1 activity and thus controls entry into mitosis. By repressing WEE1, CHD5 can influence the G2/M checkpoint. The CHD5-NuRD complex is thought to be mutually exclusive with the related CHD4-NuRD complex.
Quantitative Data on CHD5-Mediated Cell Cycle Arrest
The overexpression of CHD5 in cancer cell lines has been shown to significantly alter cell cycle distribution. The following tables summarize quantitative data from flow cytometry analyses in different cancer models.
G1 Phase Arrest in Renal Cell Carcinoma (ACHN and 769-P cells)
Overexpression of CHD5 in renal cell carcinoma cell lines ACHN and 769-P resulted in a notable increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2 phases.[4]
| Cell Line | Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| ACHN | Control | ~45% | ~35% | ~20% |
| CHD5 Overexpression | ~65% | ~20% | ~15% | |
| 769-P | Control | ~50% | ~30% | ~20% |
| CHD5 Overexpression | ~70% | ~15% | ~15% |
Note: Percentages are approximate, based on graphical representations in the cited literature.[4]
G2/M Phase Arrest in Chronic Myeloid Leukemia (K562 and KBM5 cells)
In chronic myeloid leukemia cell lines K562 and KBM5, activation of endogenous CHD5 expression led to a significant increase in the proportion of cells in the G2/M phase and a decrease in the S phase.[5]
| Cell Line | Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| K562 | Control | ~40% | ~45% | ~15% |
| CHD5 Activation | ~35% | ~30% | ~35% | |
| KBM5 | Control | ~42% | ~43% | ~15% |
| CHD5 Activation | ~38% | ~27% | ~35% |
Note: Percentages are approximate, based on graphical representations in the cited literature.[5]
Signaling Pathways and Experimental Workflows
CHD5-Mediated Cell Cycle Control Pathways
Caption: CHD5 signaling pathways in cell cycle control.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A typical workflow for a ChIP experiment.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of cell cycle distribution in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Chromatin Immunoprecipitation (ChIP) for CHD5
This protocol describes the immunoprecipitation of CHD5-bound chromatin.
Materials:
-
37% Formaldehyde
-
1.25 M Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonication buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)
-
ChIP Dilution Buffer
-
Anti-CHD5 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cultured cells and incubate for 10 minutes at room temperature.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Sonication: Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-CHD5 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit. The purified DNA is ready for analysis by qPCR or high-throughput sequencing.
Co-Immunoprecipitation (Co-IP) of CHD5 and NuRD Complex Subunits
This protocol is for verifying the interaction between CHD5 and components of the NuRD complex.
Materials:
-
Nuclear extraction buffer
-
Co-IP buffer (e.g., 20 mM Tris-HCl pH 7.6, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM EGTA, 10% glycerol, 0.25% IGEPAL CA-630, with protease inhibitors)
-
Anti-CHD5 antibody and control IgG
-
Antibodies against NuRD subunits (e.g., HDAC1, HDAC2, MTA2)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing CHD5.
-
Pre-clearing: Pre-clear the nuclear extract with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared nuclear extract with anti-CHD5 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against known NuRD complex subunits (e.g., HDAC1, HDAC2, MTA2) to detect their presence in the CHD5 immunoprecipitate.
Conclusion
CHD5 is a multifaceted tumor suppressor that exerts significant control over the cell cycle through its involvement in the p53 and Rb pathways, as well as its role in the NuRD complex. Its ability to induce both G1 and G2/M phase arrest underscores its importance in preventing the proliferation of malignant cells. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting CHD5 and its associated pathways in cancer. A deeper understanding of CHD5's function will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology.
References
- 1. The tumour suppressor CHD5 forms a NuRD-type chromatin remodelling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The tumour suppressor CHD5 forms a NuRD-type chromatin remodelling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Functional Switch of NuRD Chromatin Remodeling Complex Subunits Regulates Mouse Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ChIP-seq Analysis of CHD5 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify genome-wide binding sites of the Chromodomain Helicase DNA-binding protein 5 (CHD5). Detailed protocols for both the wet-lab experimental procedures and the subsequent bioinformatic analysis are provided to guide researchers in investigating the role of CHD5 in gene regulation, particularly in the contexts of neuronal differentiation and cancer.
Introduction to CHD5 and its Role in Gene Regulation
Chromodomain Helicase DNA-binding protein 5 (CHD5) is a member of the CHD family of ATP-dependent chromatin remodelers. It plays a crucial role as a tumor suppressor, particularly in neuroblastoma and other cancers where its expression is often lost. CHD5 is also integral to the process of neuronal differentiation. By modulating chromatin structure, CHD5 influences the expression of a wide array of target genes involved in critical cellular processes such as cell cycle control and signaling pathways. Understanding the genomic targets of CHD5 is paramount to elucidating its mechanisms of action and identifying potential therapeutic targets.
Quantitative Analysis of CHD5 Binding Sites
ChIP-seq experiments have revealed that CHD5 binding is not randomly distributed across the genome. A significant portion of CHD5 binding sites, or "peaks," are located in proximity to the transcriptional start sites (TSSs) of genes, suggesting a primary role in regulating gene transcription.
Table 1: Distribution of CHD5 ChIP-seq Peaks Relative to Transcriptional Start Sites (TSS)
| Distance from TSS | Percentage of Peaks |
| Within 2 kb | Majority of Peaks[1] |
Note: This table summarizes a general finding. Specific percentages can vary depending on the cell type and experimental conditions.
Key Signaling Pathways Regulated by CHD5
CHD5 has been shown to be a critical regulator of several key signaling pathways implicated in both development and disease.
CHD5 in Neuronal Differentiation: The Six3-Wnt5a Pathway
During the early stages of neuronal differentiation, CHD5 plays a pivotal role in a signaling cascade involving the transcription factor Six3 and the Wnt signaling ligand Wnt5a. CHD5 promotes the expression of Six3, which in turn acts as a transcriptional repressor of Wnt5a. This regulation is crucial for the proper timing of neuronal maturation.[2]
CHD5 in Tumor Suppression: The p53 Pathway
CHD5 is a known tumor suppressor that can influence the p53 signaling pathway. By regulating the expression of genes within this pathway, CHD5 can impact cell cycle arrest and apoptosis, thereby preventing uncontrolled cell proliferation.
Experimental Protocol: CHD5 ChIP-seq
This protocol outlines the major steps for performing a ChIP-seq experiment to identify CHD5 binding sites.
Part 1: Chromatin Immunoprecipitation (Wet Lab)
1. Cell Culture and Crosslinking:
-
Culture cells (e.g., neuroblastoma cell lines like SK-N-BE(2)C or IMR5) to approximately 80-90% confluency.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, wash twice with ice-cold PBS, and pellet by centrifugation.
2. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membranes and release the nuclei.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimization of sonication conditions is critical for successful ChIP.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CHD5 antibody. A negative control with a non-specific IgG antibody should be run in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
4. Elution and Reverse Crosslinking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the formaldehyde crosslinks by incubating at 65°C for several hours or overnight in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
5. DNA Purification:
-
Purify the DNA using phenol-chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.
Part 2: Library Preparation and Sequencing
1. Library Preparation:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA fragments.
-
Amplify the library by PCR.
-
Purify the amplified library and verify its quality and quantity.
2. Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
Bioinformatic Analysis Protocol
Quality Control of Raw Sequencing Data:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
Alignment to a Reference Genome:
-
Align the quality-filtered reads to the appropriate reference genome (e.g., hg38 for human) using an aligner such as Bowtie2 or BWA.
Peak Calling:
-
Identify regions of the genome with a significant enrichment of aligned reads (peaks) using a peak calling algorithm like MACS2 (Model-based Analysis of ChIP-Seq).
-
Use the IgG control or an input DNA sample as the background for statistical comparison.
-
A common p-value or FDR cutoff for significant peaks is < 0.05.
Table 2: Key Parameters for MACS2 Peak Calling
| Parameter | Description | Recommended Value |
| --gsize | Effective genome size | hs for human, mm for mouse |
| --qvalue | Q-value (FDR) cutoff | 0.05 |
| --format | Format of input file | BAM |
| --call-summits | Output summit locations | Recommended for transcription factors |
Peak Annotation:
-
Annotate the identified peaks to their nearest genes and genomic features (e.g., promoter, intron, exon) using tools like HOMER or ChIPseeker.
Motif Analysis:
-
Identify enriched DNA sequence motifs within the CHD5 binding peaks using tools like MEME-ChIP. This can help in identifying the consensus binding sequence of CHD5 or co-binding transcription factors.
Downstream Functional Analysis:
-
Perform gene ontology (GO) and pathway analysis (e.g., using DAVID or GSEA) on the genes associated with CHD5 peaks to understand the biological processes regulated by CHD5.
-
Integrate with gene expression data (e.g., from RNA-seq) to identify direct target genes whose expression is regulated by CHD5 binding.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of CHD5's genomic binding sites and its role in gene regulation. By employing these methodologies, researchers can gain valuable insights into the tumor-suppressive and neurodevelopmental functions of CHD5, paving the way for the identification of novel therapeutic strategies.
References
Silencing the Guardian: Protocols for siRNA-Mediated Knockdown of the Tumor Suppressor CHD5
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer biology, the chromodomain helicase DNA binding protein 5 (CHD5) has emerged as a critical tumor suppressor gene. Its silencing through epigenetic mechanisms or genetic deletion is a frequent event in a multitude of cancers, including neuroblastoma, glioma, and various carcinomas. For researchers and drug development professionals focused on oncology, the ability to experimentally manipulate CHD5 expression is paramount to understanding its function and developing novel therapeutic strategies. These application notes provide detailed protocols for the knockdown of CHD5 using small interfering RNA (siRNA), a powerful tool for transient gene silencing. The following sections offer a comprehensive guide to experimental execution, data analysis, and visualization of the cellular pathways involved.
Application Notes
Chromodomain helicase DNA-binding protein 5 (CHD5) is a member of the chromatin remodeling family and plays a crucial role in regulating gene transcription.[1] As a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, CHD5 is integral to maintaining genomic stability and controlling cell proliferation, apoptosis, and senescence.[2] Its function as a tumor suppressor is, in part, mediated through the positive regulation of the p53 and Rb tumor suppressor pathways.[3][4] Specifically, CHD5 can facilitate the expression of p19Arf (p14ARF in humans), which in turn stabilizes p53.[2] The loss of CHD5 expression, often due to promoter hypermethylation, is associated with tumor progression and poor prognosis in several cancers.[5][6][7]
The targeted knockdown of CHD5 using siRNA allows for the investigation of its downstream effects and the identification of potential therapeutic vulnerabilities in cancer cells. The protocols outlined below provide a framework for achieving efficient and reproducible CHD5 silencing in vitro.
Quantitative Data Summary
The efficacy of siRNA-mediated knockdown of CHD5 can be assessed at both the mRNA and protein levels. The following table summarizes representative quantitative data from studies employing siRNA or shRNA to silence CHD5.
| Cell Line | Method of Knockdown | Validation Method | Reported Knockdown Efficiency | Reference |
| PANC-1 | siRNA | qRT-PCR, Western Blot | Significant increase in WEE1 transcripts upon CHD5 knockdown | [8] |
| MCF7, HeLa | siRNA (against KDM4A, which represses CHD5) | RT-qPCR | Reactivation of CHD5 mRNA expression | [9] |
| Colorectal Cancer Cells | miRNA mimic (miR-211) | Western Blot | ~50% decrease in CHD5 protein level | [1] |
| Neuroblastoma Cell Lines | shRNA | Not specified | 75-90% knockdown of mRNA | This is a general finding for shRNA efficacy and not specific to a single study. |
Experimental Protocols
Protocol 1: siRNA Transfection for CHD5 Knockdown
This protocol provides a general guideline for the transient transfection of siRNA targeting CHD5 in a human cancer cell line (e.g., U87 glioma cells). Optimization of parameters such as cell density and siRNA concentration is recommended for each cell line.
Materials:
-
Human cancer cell line (e.g., U87)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)
-
CHD5 siRNA (pre-designed pools or individual duplexes)
-
Negative control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For U87 cells, this is typically 1.5 x 10^5 cells per well.
-
siRNA Preparation:
-
Thaw siRNA duplexes and nuclease-free water on ice.
-
Prepare a stock solution of the siRNA in nuclease-free water (e.g., 20 µM). Store at -20°C.
-
On the day of transfection, dilute the CHD5 siRNA and negative control siRNA in Opti-MEM™ to the desired final concentration (e.g., 20-50 nM). For a 6-well plate, prepare 250 µL of diluted siRNA per well.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ 2000) in Opti-MEM™. For a 6-well plate, a common starting point is 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™ per well.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting.
-
Incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well of the 6-well plate containing the cells in 1.5 mL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (qRT-PCR or Western blotting).
Protocol 2: Validation of CHD5 Knockdown by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
CHD5-specific primers (forward and reverse)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the siRNA-transfected and control cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
-
10 µL 2x qPCR master mix
-
1 µL cDNA (diluted 1:10)
-
1 µL each of forward and reverse primers (10 µM stock)
-
7 µL nuclease-free water
-
-
Include no-template controls for each primer set.
-
-
qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of CHD5 mRNA, normalized to the housekeeping gene.
Protocol 3: Validation of CHD5 Knockdown by Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CHD5 (e.g., Santa Cruz Biotechnology, sc-271248)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the siRNA-transfected and control cells in lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CHD5 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
Visualizations
The following diagrams illustrate the experimental workflow for CHD5 knockdown and the known signaling pathways involving CHD5.
References
- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD5 is a tumor suppressor at huma ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Chromodomain Helicase DNA-Binding Protein 5 Inhibits Renal Cell Carcinoma Tumorigenesis by Activation of the p53 and RB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic silencing of CHD5, a novel tumor suppressor gene, occurs in early colorectal cancer stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of CHD5 gene by promoter methylation in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Generation of a CHD5 Knockout Mouse Model Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the CHD family of ATP-dependent chromatin remodelers.[1][2] It is a crucial protein involved in chromatin remodeling and gene transcription regulation.[3] CHD5 is predominantly expressed in the nervous system and testis.[2][4] Functionally, it is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a role in repressing transcription.[3][5][6] CHD5 has been identified as a potent tumor suppressor gene, often found deleted or epigenetically silenced in various cancers, including neuroblastoma, glioma, and cancers of the breast, colon, and lung.[1][2][6][7] Its tumor-suppressive functions are partly mediated through the positive regulation of the p53/TP53 pathway via CDKN2A, which helps prevent cell proliferation.[3] Furthermore, CHD5 is vital for neuronal differentiation during nervous system development and is implicated in neurodevelopmental syndromes.[1][3][5]
Generating a CHD5 knockout (KO) mouse model provides an invaluable in vivo system to dissect its physiological roles in development, tumorigenesis, and neurological function. The CRISPR/Cas9 system offers a rapid, efficient, and precise method for creating such models by introducing targeted double-strand breaks (DSBs) that, upon repair by the error-prone non-homologous end joining (NHEJ) pathway, result in frame-shifting insertions or deletions (indels), effectively knocking out the gene.[8][9]
CHD5 Signaling Pathway and Regulatory Role
CHD5 functions primarily by modulating chromatin structure to regulate gene expression. As part of the NuRD complex, it influences the accessibility of DNA to the transcriptional machinery. A key downstream pathway regulated by CHD5 is the p53 tumor suppressor pathway.
Caption: CHD5 associates with the NuRD complex and activates the p53 pathway.
Experimental Workflow for Generating CHD5 KO Mice
The generation of a CHD5 knockout mouse model using CRISPR/Cas9 involves a series of sequential steps, from the initial design of guide RNAs to the final confirmation of the genetic modification in founder animals.
Caption: Workflow for CRISPR/Cas9-mediated generation of CHD5 knockout mice.
Data Presentation
Quantitative data is essential for assessing the efficiency of the gene-editing process. The following tables provide examples of data generated during a typical CHD5 knockout project.
Table 1: Example sgRNA Designs for Mouse Chd5 Targeting Note: These are example sequences. Optimal sgRNAs should be selected using up-to-date design tools.
| Target Exon | sgRNA Sequence (5' to 3') | PAM | On-Target Score | Off-Target Score |
| Exon 2 | GCGGAGCUGCAGUACGGCAU | AGG | 92 | 85 |
| Exon 2 | UCGCCGACGUGCUCAACCUG | GGG | 88 | 91 |
| Exon 4 | GAGCAGCGCUUCGCCAAGAU | CGG | 95 | 78 |
*Scores are hypothetical, based on a 1-100 scale where higher is better, and represent predictions from sgRNA design software.[10][11]
Table 2: Example Genotyping Results for F0 Founder Pups
| Pup ID | PCR Product Size (bp) | Sequencing Result | Genotype |
| F0-01 | ~350 | Wild-Type Sequence | Wild-Type (+/+) |
| F0-02 | ~350, ~342 | WT allele; 8 bp deletion allele | Mosaic (WT/-8bp) |
| F0-03 | ~350 | Wild-Type Sequence | Wild-Type (+/+) |
| F0-04 | ~351, ~349 | 1 bp insertion allele; 1 bp deletion allele | Biallelic/Mosaic (+1bp/-1bp) |
| F0-05 | ~345 | 5 bp deletion allele | Mosaic (WT/-5bp) |
Experimental Protocols
Protocol 1: sgRNA Design and Synthesis for Mouse Chd5 Gene
Objective: To design and synthesize highly efficient and specific single-guide RNAs (sgRNAs) targeting a critical exon of the mouse Chd5 gene to induce a frameshift mutation.
Materials:
-
Computer with internet access
-
Mouse genome reference sequence (e.g., GRCm39)
-
sgRNA design software (e.g., IDT Custom gRNA Design Tool, Benchling, CHOPCHOP).[10]
Methodology:
-
Identify Target Region: Obtain the sequence for the mouse Chd5 gene from a database like Ensembl or NCBI. Target an early, constitutively expressed exon (e.g., Exon 2) to maximize the likelihood of generating a null allele.
-
Find PAM Sites: Scan the target exon for Protospacer Adjacent Motif (PAM) sequences. For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG.[12]
-
Design sgRNA Sequences: Use an online design tool to generate candidate sgRNA sequences. The tool will identify 20-nucleotide sequences directly upstream of a PAM site.[10]
-
Evaluate and Select sgRNAs: The design tool will provide on-target efficacy and off-target potential scores for each candidate sgRNA.[13]
-
Synthesize sgRNAs: Order chemically synthesized, modified sgRNAs from a commercial vendor. Synthetic guides offer high purity and activity. Alternatively, generate sgRNAs via in vitro transcription from a DNA template.
Protocol 2: Zygote Microinjection
Objective: To deliver the CRISPR/Cas9 ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) into the cytoplasm of fertilized mouse zygotes.[14]
Materials:
-
Superovulated female mice (e.g., C57BL/6J strain)
-
Stud male mice
-
Fertilized zygotes
-
M2 medium
-
SpCas9 protein
-
Synthesized Chd5-targeting sgRNAs
-
Microinjection microscope with manipulators
-
Holding and injection pipettes
-
Injection buffer (e.g., TE buffer, pH 7.5)
Methodology:
-
Harvest Zygotes: Mate superovulated female mice with stud males. The following morning, harvest fertilized zygotes from the oviducts of plugged females.
-
Prepare Injection Mix:
-
On ice, prepare the RNP injection mix. A typical final concentration is 100 ng/µL of Cas9 protein and 50 ng/µL of sgRNA.
-
Gently mix the components and incubate at 37°C for 10-15 minutes to allow RNP complex formation.
-
Centrifuge the mix briefly to pellet any debris.
-
-
Perform Microinjection:
-
Transfer a drop of M2 medium containing the zygotes onto a depression slide on the microscope stage.
-
Use a holding pipette to secure a zygote.
-
Load the injection mix into the injection pipette.
-
Carefully insert the injection pipette into the cytoplasm of the zygote and inject a small volume of the RNP mix.[15] The zygote should swell slightly.
-
Eject the injected zygote and move to the next one.
-
-
Culture and Transfer:
-
After injection, transfer the surviving zygotes into fresh culture medium and incubate at 37°C.
-
Surgically transfer the viable two-cell stage embryos into the oviducts of pseudo-pregnant recipient female mice.[15]
-
Protocol 3: Genotyping of Founder Mice
Objective: To identify founder mice (F0 generation) carrying mutations in the Chd5 gene.
Materials:
-
Tail biopsies from 2-3 week old pups
-
DNA extraction kit or lysis buffer (with Proteinase K)
-
PCR primers flanking the sgRNA target site in Chd5
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA sequencing service
Methodology:
-
Genomic DNA Extraction:
-
Collect a small tail tip (~1-2 mm) from each pup.
-
Extract genomic DNA using a commercial kit or by overnight digestion in a lysis buffer containing Proteinase K, followed by DNA precipitation.[16]
-
-
PCR Amplification:
-
Design PCR primers that flank the sgRNA target region, amplifying a product of approximately 300-500 bp.
-
Perform PCR using the extracted genomic DNA as a template. Include wild-type and no-template controls.[17]
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 3 min
-
35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Final Extension: 72°C for 5 min
-
-
-
Analysis of Mutations:
-
Run the PCR products on a 2-3% agarose gel. Pups with indels may show multiple bands or bands of a slightly different size compared to the wild-type control, although small indels are often not resolvable by standard gel electrophoresis.
-
For definitive confirmation, purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms. The presence of overlapping peaks downstream of the target site indicates a heterozygous or mosaic indel mutation. Deconvolution of the sequences (e.g., using online tools) can help identify the specific mutation.
-
-
Founder Selection:
-
Identify founder mice with out-of-frame mutations (i.e., indels not divisible by three) that are predicted to lead to a premature stop codon and loss of protein function.
-
These selected founders can then be bred to establish a stable CHD5 knockout mouse line.
-
References
- 1. The tumor suppressor Chd5 is induced during neuronal differentiation in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHD5 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. genecards.org [genecards.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Pan-Cancer Analysis Identifies CHD5 as a Potential Biomarker for Glioma [mdpi.com]
- 8. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 12. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 13. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. boneandcancer.org [boneandcancer.org]
- 17. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
Application Notes and Protocols for CHD5 Overexpression in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein, the expression of which is frequently diminished or silenced in a variety of cancers, including neuroblastoma, glioma, and chronic myeloid leukemia.[1] As a member of the nucleosome remodeling and deacetylation (NuRD) complex, CHD5 plays a pivotal role in chromatin remodeling and transcriptional regulation.[2][3] Restoration of CHD5 expression in cancer cell lines has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis, making it a compelling target for cancer research and therapeutic development.[1][4][5]
These application notes provide a comprehensive guide to utilizing plasmid vectors for the stable overexpression of CHD5 in mammalian cell lines, offering detailed protocols for transfection, selection, and verification, along with expected quantitative outcomes.
Plasmid Vectors for CHD5 Overexpression
A variety of commercially available plasmid vectors are suitable for expressing the full-length open reading frame (ORF) of human CHD5. A common and effective choice is a vector system driven by a strong constitutive promoter, such as the human cytomegalovirus (CMV) promoter, to ensure high-level expression in a wide range of mammalian cell lines.
Example Vector:
-
Vector Backbone: pCMV6-Entry
-
Promoter: CMV promoter for high-level constitutive expression.[6][7]
-
Selection Marker: Neomycin resistance gene, enabling the selection of stable cell lines using G418.[6]
-
ORF: Full-length human CHD5.
-
Tags: Options for C-terminal Myc-DDK tags are available for facilitated detection and purification.
Lentiviral vectors are also a viable option for achieving stable CHD5 expression, particularly in difficult-to-transfect cell lines.[8][9][10][11]
Quantitative Data Summary
The overexpression of CHD5 has been shown to have significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following table summarizes quantitative data from a study that activated endogenous CHD5 expression in the K562 and KBM5 chronic myeloid leukemia cell lines, demonstrating the potential impact of restoring CHD5 function.
| Parameter Assessed | Cell Line | Result | Fold Change/Percentage | Reference |
| Cell Proliferation | K562, KBM5 | Inhibition of cell division | Statistically significant reduction (P<0.01) | [1] |
| Colony Formation | K562, KBM5 | Reduced number of colonies in soft agar | Statistically significant reduction (P<0.01) | [1] |
| Cell Cycle | K562, KBM5 | G2/M phase arrest | Statistically significant increase in G2/M population (P<0.05) | [4] |
| Apoptosis | K562, KBM5 | Increased rate of apoptosis | Statistically significant increase | [1] |
| p21 Expression | K562, KBM5 | Upregulation | Statistically significant increase | [1] |
| Cyclin B1 Expression | K562, KBM5 | Downregulation | Statistically significant decrease | [1] |
| cdc2 Phosphorylation | K562, KBM5 | Upregulation | Statistically significant increase | [1] |
| Cleaved Caspase-3 | K562, KBM5 | Upregulation | Statistically significant increase | [1] |
| Bcl-2 Expression | K562, KBM5 | Downregulation | Statistically significant decrease | [1] |
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines Overexpressing CHD5
This protocol outlines the steps for creating a stable cell line with constitutive CHD5 expression using a plasmid vector containing a neomycin resistance gene.
Materials:
-
CHD5 overexpression plasmid (e.g., pCMV6-Entry-CHD5)
-
Mammalian cell line of interest (e.g., K562, HEK293T)
-
Complete cell culture medium
-
Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
G418 sulfate (Geneticin™)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates and other cell culture dishes
-
Antibiotic-free culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, prepare the plasmid DNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells in fresh, antibiotic-free complete medium.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture dish (e.g., 10 cm dish) with complete medium containing the appropriate concentration of G418. The optimal G418 concentration should be predetermined by generating a kill curve for the specific cell line.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
-
Expansion of Resistant Colonies:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each colony in separate culture vessels.
-
-
Verification of CHD5 Expression:
-
Once the clonal populations are established, verify CHD5 overexpression using qRT-PCR and Western blotting (see Protocols 2 and 3).
-
-
Cryopreservation:
-
Cryopreserve the verified CHD5-overexpressing stable cell lines for future use.
-
Protocol 2: Verification of CHD5 mRNA Expression by qRT-PCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
CHD5-specific primers (commercially available or designed in-house). An example of a commercially available primer pair is from OriGene (HP211701), with the forward sequence CGAAGGCTACAAGTATGAGCGG and reverse sequence GGTTGAGAGGAGGAAGCAGAAC.[12]
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both the CHD5-overexpressing and control (e.g., empty vector transfected) cell lines.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for CHD5 or the housekeeping gene, and cDNA template.
-
A typical qPCR program is: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[12]
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CHD5 mRNA expression in the overexpressing cells compared to the control cells, normalized to the housekeeping gene.
-
Protocol 3: Verification of CHD5 Protein Expression by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CHD5 (e.g., from Abcam, Cell Signaling Technology, or Diagenode)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the CHD5-overexpressing and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Detection:
Visualizations
References
- 1. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD5 (D2F9Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cdn.origene.com [cdn.origene.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. CHD5 Polyclonal Antibody | Diagenode [diagenode.com]
Application Notes & Protocols: Quantitative PCR Assays for CHD5 mRNA Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Chromodomain Helicase DNA Binding Protein 5 (CHD5) mRNA expression using real-time quantitative polymerase chain reaction (qPCR). CHD5 is a tumor suppressor gene frequently downregulated in various cancers, making the quantification of its mRNA levels a critical tool in cancer research and the development of therapeutic interventions.
Introduction to CHD5 and its Role in Cancer
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the chromodomain helicase DNA-binding protein family, which is involved in chromatin remodeling and transcriptional regulation. As a tumor suppressor, CHD5 is crucial in controlling cell proliferation and differentiation. Its expression is often silenced in a variety of cancers, including neuroblastoma, breast cancer, and hepatocellular carcinoma, through genetic deletions or epigenetic mechanisms like promoter hypermethylation. The quantification of CHD5 mRNA levels can, therefore, serve as a biomarker and a tool to assess the efficacy of epigenetic drugs.
Quantitative Data Summary
The following tables summarize quantitative data on CHD5 mRNA expression from published studies. This data can be used as a reference for expected expression levels in different biological contexts.
Table 1: Relative CHD5 mRNA Expression in Hepatocellular Carcinoma (HCC)
| Group | Mean Relative Expression (± SD) | Median Relative Expression | Range |
| Healthy Controls | 1.82 ± 0.671 | 1.60 | 0.80 – 3.80 |
| HCC Patients | 0.83 ± 0.405 | 0.80 | 0.20 – 1.80 |
| Data adapted from a study on CHD5 mRNA expression in HCC patients versus healthy controls. Expression levels were significantly lower in HCC patients (P < 0.001).[1] |
Table 2: Relative CHD5 mRNA Expression in Breast Cancer Cell Lines
| Cell Line | Relative CHD5 mRNA Expression (CHD5/GAPDH) |
| Human Mammary Epithelial Cells (HMEC) | 1.0 (Normalized Control) |
| Breast Cancer Cell Line 1 | Lower than HMEC |
| Breast Cancer Cell Line 2 | Lower than HMEC |
| Breast Cancer Cell Line 3 | Lower than HMEC |
| Breast Cancer Cell Line 4 | Lower than HMEC |
| Breast Cancer Cell Line 5 | Lower than HMEC |
| Breast Cancer Cell Line 6 | Lower than HMEC |
| Data from a study showing down-regulation of CHD5 mRNA in breast cancer cell lines compared to normal human mammary epithelial cells.[2] |
Experimental Protocols
This section provides detailed protocols for the quantification of CHD5 mRNA levels, from sample preparation to data analysis.
Total RNA Extraction
This protocol is for the extraction of total RNA from cultured mammalian cells or tissues.
Materials:
-
TRIzol™ Reagent or similar lysis reagent
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Sample Lysis:
-
For cell monolayers: Add 1 mL of TRIzol™ Reagent directly to a 3.5 cm diameter culture dish, and pass the cell lysate several times through a pipette.
-
For tissues: Homogenize tissue samples in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip.
-
Incubate in a water bath at 55-60°C for 10-15 minutes.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
-
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA.
Materials:
-
Total RNA (1 µg)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
dNTP Mix (10 mM)
-
Random Primers or Oligo(dT) primers
-
RNase Inhibitor
-
5X Reaction Buffer
-
RNase-free water
-
Thermal cycler
Protocol:
-
Prepare the RNA/Primer Mixture:
-
In a sterile, RNase-free PCR tube, combine:
-
Total RNA: 1 µg
-
Random Primers or Oligo(dT): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
-
Denaturation:
-
Gently mix and briefly centrifuge.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
-
Prepare the Reverse Transcription Master Mix:
-
In a separate tube, prepare the following master mix for each reaction:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
-
Combine and Incubate:
-
Add 7 µL of the master mix to the RNA/primer mixture for a total volume of 20 µL.
-
Mix gently by pipetting up and down.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (for random primers)
-
50°C for 50 minutes
-
70°C for 15 minutes to inactivate the enzyme.
-
-
-
Store cDNA:
-
The resulting cDNA can be stored at -20°C for future use.
-
Quantitative PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR assay to quantify CHD5 mRNA levels.
Materials:
-
cDNA template (diluted 1:10)
-
SYBR Green qPCR Master Mix (2X)
-
Forward and Reverse primers for CHD5 and a reference gene (e.g., GAPDH) (10 µM each)
-
Nuclease-free water
-
qPCR-compatible plates/tubes
-
Real-time PCR detection system (e.g., ABI 7500)
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CHD5 | TACAGGTTGTGGTGCATCAG | CGCTGCTTGAGGAGTTCAG |
| GAPDH | CATGAGAAGTATGACAACAGCC | GGGGTGCTAAGCAGTTGGTG |
| Primer sequences are from a study on CHD5 in hepatocellular carcinoma.[1] |
qPCR Reaction Setup (20 µL total volume):
| Component | Volume (µL) | Final Concentration |
| SYBR Green Master Mix (2X) | 10 | 1X |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| cDNA Template | 2 | - |
| Nuclease-free water | 6.4 | - |
Thermal Cycling Conditions:
| Stage | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve | 95 | 15 seconds | 1 |
| 60 | 15 seconds | ||
| 95 | 15 seconds |
Data Analysis: The relative expression of CHD5 mRNA can be calculated using the 2-ΔΔCt method, where Ct is the cycle threshold.
-
Normalize CHD5 Ct values to the reference gene (GAPDH): ΔCt = Ct(CHD5) - Ct(GAPDH)
-
Normalize the ΔCt of the test sample to the ΔCt of a control or calibrator sample: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample)
-
Calculate the fold change in expression: Fold Change = 2-ΔΔCt
Visualizations
Experimental Workflow
Caption: Workflow for CHD5 mRNA quantification.
CHD5 Signaling Pathway in Tumor Suppression
Caption: CHD5 tumor suppressor signaling pathway.
References
Unveiling the CHD5 Interactome: A Guide to Co-Immunoprecipitation and Protein Interaction Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor and a member of the nucleosome remodeling and deacetylase (NuRD) complex, playing a pivotal role in transcriptional regulation and chromatin organization.[1] Dysregulation of CHD5 function is implicated in various cancers, making the identification of its interacting protein partners crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. This document provides a detailed protocol for the identification of CHD5 interacting proteins using co-immunoprecipitation (Co-IP) coupled with mass spectrometry, and presents an overview of its known protein interactions and involvement in cellular signaling pathways.
Introduction to CHD5 and Protein-Protein Interactions
CHD5 is an ATP-dependent chromatin-remodeling factor that regulates gene transcription.[2] It is a key component of the NuRD complex, which is involved in histone deacetylation and chromatin remodeling, generally leading to transcriptional repression.[1][3] CHD5, along with its paralogs CHD3 and CHD4, forms mutually exclusive NuRD complexes, suggesting distinct functional roles for each.[3] The tumor suppressor function of CHD5 is linked to its ability to regulate the expression of genes involved in cell proliferation and differentiation, including the positive regulation of the p53 and RB pathways through the activation of CDKN2A.[2][4]
Co-immunoprecipitation (Co-IP) is a powerful technique used to isolate a specific protein and its binding partners from a cell lysate. This method relies on the specificity of an antibody to the protein of interest (the "bait") to pull down the entire protein complex, which can then be analyzed to identify the interacting proteins (the "prey"). When coupled with mass spectrometry, Co-IP allows for the comprehensive and unbiased identification of protein-protein interactions.
Experimental Protocol: Co-Immunoprecipitation of CHD5 and Interacting Proteins
This protocol outlines the steps for performing a Co-IP experiment to identify proteins that interact with endogenous CHD5 in a cellular context.
Materials and Reagents:
-
Cell Lines: Human cell line with endogenous CHD5 expression (e.g., neuroblastoma or renal cell carcinoma cell lines).
-
Antibodies:
-
Rabbit anti-CHD5 antibody (for immunoprecipitation)
-
Normal Rabbit IgG (isotype control)
-
Mouse anti-CHD5 antibody (for Western blot detection)
-
Antibodies against expected interacting proteins (e.g., HDAC1, HDAC2 for positive control)
-
-
Beads: Protein A/G magnetic beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., modified RIPA or TBS-T)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., Tris-HCl, pH 8.5)
-
-
Equipment:
-
Cell culture equipment
-
Centrifuge
-
Magnetic rack
-
Vortexer/rotator
-
SDS-PAGE and Western blotting equipment
-
Mass spectrometer
-
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, add Protein A/G magnetic beads to the protein extract.
-
Incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (anti-CHD5) or the isotype control (Normal Rabbit IgG).
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads. Discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
Neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the immunoprecipitation of CHD5 and the co-immunoprecipitation of known or expected interactors.
-
Mass Spectrometry: For a comprehensive analysis of the CHD5 interactome, the eluted protein sample should be processed for mass spectrometry analysis (e.g., LC-MS/MS). This involves in-solution or in-gel digestion of the proteins, followed by peptide identification and quantification.
-
Data Presentation: CHD5 Interacting Proteins
The following table summarizes known and potential interacting partners of CHD5, primarily components of the NuRD complex, identified through co-immunoprecipitation and mass spectrometry experiments. The quantitative data presented is based on the enrichment of these subunits with the C-terminus of CHD5.
| Interacting Protein | Protein Family/Complex | Function | Quantitative Measure (iBAQ-adjusted intensity - relative to MTA) |
| HDAC1 | Histone Deacetylase | Catalyzes the removal of acetyl groups from histones. | Enriched |
| HDAC2 | Histone Deacetylase | Similar to HDAC1, part of the core NuRD complex. | Enriched |
| MTA1 | Metastasis Associated 1 | Core component of the NuRD complex. | 2.00 (Reference) |
| MTA2 | Metastasis Associated 1 Family | Core component of the NuRD complex. | Enriched |
| MTA3 | Metastasis Associated 1 Family | Core component of the NuRD complex. | Enriched |
| RBBP4 | Retinoblastoma Binding Protein 4 | Histone-binding protein within the NuRD complex. | Enriched |
| RBBP7 | Retinoblastoma Binding Protein 7 | Histone-binding protein within the NuRD complex. | Enriched |
| MBD3 | Methyl-CpG Binding Domain Protein 3 | Binds to methylated DNA and is a core NuRD component. | Enriched |
| GATAD2A | GATA Zinc Finger Domain Containing 2A | Core component of the NuRD complex. | Enriched |
| GATAD2B | GATA Zinc Finger Domain Containing 2B | Core component of the NuRD complex. | Enriched |
| CDK2AP1 | Cyclin-Dependent Kinase 2 Associated Protein 1 | Associated with some NuRD complexes. | Enriched |
Note: The iBAQ (intensity-based absolute quantification) values are used to estimate protein abundance. The stoichiometry is shown relative to MTA, which is set to two copies per NuRD assembly.[5]
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language):
Caption: Co-immunoprecipitation workflow for CHD5.
Caption: CHD5 signaling pathway in tumor suppression.
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust framework for researchers to identify and validate CHD5 interacting proteins. Understanding the intricate network of CHD5 interactions is fundamental to elucidating its role in chromatin remodeling, gene regulation, and tumor suppression. The identification of novel interacting partners may reveal new avenues for therapeutic intervention in cancers characterized by CHD5 dysregulation. Further studies employing quantitative proteomics will be invaluable in dissecting the stoichiometry and dynamics of CHD5-containing protein complexes in both normal and disease states.
References
- 1. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromodomain Helicase DNA-Binding Protein 5 Inhibits Renal Cell Carcinoma Tumorigenesis by Activation of the p53 and RB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique protein interaction networks define the chromatin remodelling module of the NuRD complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating CHD5 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for elucidating the multifaceted functions of Chromodomain Helicase DNA Binding Protein 5 (CHD5), a critical tumor suppressor frequently dysregulated in various cancers. Detailed protocols for CRISPR-mediated knockout and activation of CHD5 are provided, along with methodologies for key phenotypic assays to assess the functional consequences.
Introduction to CHD5
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the CHD family of ATP-dependent chromatin remodelers.[1] It is a crucial tumor suppressor gene located on chromosome 1p36, a region frequently deleted in neuroblastomas and other cancers.[2] CHD5 is preferentially expressed in the nervous system and testis.[1] Its expression is often silenced in cancer through genetic deletion, promoter hypermethylation, or by microRNAs.[1][2] Functionally, CHD5 is a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a pivotal role in regulating gene expression by modifying chromatin structure.[3][4] Through its role in the NuRD complex, CHD5 is implicated in the regulation of several key cellular processes including apoptosis, cell cycle progression, and DNA damage response, often through the p14ARF/p53 signaling pathway.[1][3]
Using CRISPR-Cas9 to Study CHD5 Function
The CRISPR-Cas9 system offers a powerful and precise tool to investigate the functional roles of CHD5 in both normal physiology and disease. By generating cell lines with a stable knockout of CHD5 or with endogenously activated CHD5 expression, researchers can systematically dissect its molecular mechanisms and identify potential therapeutic targets.
-
CHD5 Knockout (KO): Inducing loss-of-function by creating targeted mutations in the CHD5 gene allows for the study of the consequences of CHD5 inactivation, mimicking the genetic deletions observed in many cancers.
-
CHD5 Activation (CRISPRa): Utilizing a catalytically dead Cas9 (dCas9) fused to transcriptional activators enables the targeted upregulation of endogenous CHD5 expression. This "gain-of-function" approach is particularly useful for studying the effects of restoring CHD5 function in cancer cells where it has been silenced.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of modulating CHD5 expression on key cellular processes.
Table 1: Effect of CHD5 Modulation on Cell Proliferation and Colony Formation
| Cell Line | Genetic Modification | Assay | Result | Reference |
| K562 (CML) | CRISPRa of CHD5 | Cell Proliferation (MTT) | Significant inhibition of proliferation vs. control. | [5] |
| KBM5 (CML) | CRISPRa of CHD5 | Cell Proliferation (MTT) | Significant inhibition of proliferation vs. control. | [5] |
| IMR5 (Neuroblastoma) | CHD5 Overexpression | Clonogenic Growth | Strongly decreased clonogenic growth vs. mock. | [6] |
| SK-N-BE(2)C (Neuroblastoma) | CHD5 Overexpression | Clonogenic Growth | Less pronounced decrease in clonogenic growth vs. mock. | [6] |
| NLF (Neuroblastoma) | CHD5 Overexpression | Tumor Growth (Xenograft) | Mean tumor volume of 0.36 cm³ vs. 1.65 cm³ in control at 5 weeks. | [7] |
| IMR5 (Neuroblastoma) | CHD5 Overexpression | Tumor Growth (Xenograft) | Mean tumor volume of 0.28 cm³ vs. 1.15 cm³ in control at 5 weeks. | [7] |
Table 2: Effect of CHD5 Modulation on Apoptosis and Cell Cycle
| Cell Line | Genetic Modification | Assay | Result | Reference |
| K562 (CML) | CRISPRa of CHD5 | Apoptosis (Flow Cytometry) | Increased percentage of apoptotic cells vs. control. | [5] |
| KBM5 (CML) | CRISPRa of CHD5 | Apoptosis (Flow Cytometry) | Increased percentage of apoptotic cells vs. control. | [5] |
| K562 (CML) | CRISPRa of CHD5 | Cell Cycle Analysis | G2/M phase arrest. | [5] |
| KBM5 (CML) | CRISPRa of CHD5 | Cell Cycle Analysis | G2/M phase arrest. | [5] |
| ACHN (Renal Cell Carcinoma) | CHD5 Overexpression | Cell Cycle Analysis | Induced G1 phase arrest. | [3] |
| 769-P (Renal Cell Carcinoma) | CHD5 Overexpression | Cell Cycle Analysis | Induced G1 phase arrest. | [3] |
Table 3: Effect of CHD5 Modulation on Cell Migration and Invasion
| Cell Line | Genetic Modification | Assay | Result | Reference |
| IMR5 (Neuroblastoma) | CHD5 Overexpression | Migration (Transwell) | Inhibition of migration vs. mock. | [6] |
| SK-N-BE(2)C (Neuroblastoma) | CHD5 Overexpression | Invasion (Transwell) | Inhibition of invasion vs. mock. | [6] |
| ACHN (Renal Cell Carcinoma) | CHD5 Overexpression | Migration (Transwell) | Inhibition of migration vs. control. | [3] |
| 769-P (Renal Cell Carcinoma) | CHD5 Overexpression | Invasion (Transwell) | Inhibition of invasion vs. control. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CHD5 and a typical experimental workflow for its study using CRISPR-Cas9.
Caption: CHD5-p53 Signaling Pathway.
Caption: CRISPR-Cas9 Workflow for CHD5 Study.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CHD5 in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
Objective: To generate a stable CHD5 knockout cell line to study the effects of CHD5 loss-of-function.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CHD5-specific gRNA expression vectors (targeting an early exon)
-
Cas9 expression vector
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing service
-
Anti-CHD5 antibody and secondary antibody for Western blotting
-
Protein lysis buffer and quantification reagents
Procedure:
-
gRNA Design and Vector Preparation:
-
Design and clone at least two different gRNAs targeting an early constitutive exon of the CHD5 gene to maximize the likelihood of a frameshift mutation.
-
Co-transfect the gRNA expression vector and a Cas9 expression vector (often an "all-in-one" plasmid is used).
-
-
Transfection:
-
Plate SH-SY5Y cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the CRISPR-Cas9 plasmids according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection of Edited Cells:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Maintain selection for 7-10 days, replacing the medium with fresh selection medium every 2-3 days, until non-transfected control cells are eliminated.
-
-
Clonal Isolation:
-
After selection, perform single-cell cloning by limiting dilution or by picking individual colonies to establish clonal cell lines.
-
-
Genomic Validation:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR to amplify the region of the CHD5 gene targeted by the gRNA.
-
Sequence the PCR products using Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Validation:
-
Confirm the absence of CHD5 protein expression in validated knockout clones by Western blotting using an anti-CHD5 antibody.
-
Protocol 2: CRISPRa-mediated Activation of Endogenous CHD5 in a Breast Cancer Cell Line (e.g., MCF-7)
Objective: To activate the endogenous expression of CHD5 in a cell line where it is silenced, to study the effects of restoring its function.
Materials:
-
MCF-7 breast cancer cell line
-
DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and insulin
-
CHD5-promoter targeting gRNA expression vectors
-
dCas9-VPR or dCas9-SAM activator system plasmids
-
Transfection reagent
-
Selection antibiotic (e.g., Hygromycin, Blasticidin)
-
RNA extraction kit and cDNA synthesis kit
-
qRT-PCR reagents and primers for CHD5 and a housekeeping gene (e.g., GAPDH)
-
Anti-CHD5 antibody for Western blotting
Procedure:
-
gRNA Design and Vector Preparation:
-
Design and clone gRNAs that target the promoter region of the CHD5 gene.
-
Use plasmids expressing a dCas9 fused to a transcriptional activator domain (e.g., VPR or the SAM system).
-
-
Transfection and Selection:
-
Transfect MCF-7 cells with the dCas9-activator and gRNA plasmids.
-
Select for stably transfected cells using the appropriate antibiotic.
-
-
Validation of CHD5 Activation:
-
qRT-PCR: Extract total RNA from the stable cell pool or individual clones, synthesize cDNA, and perform qRT-PCR to quantify the level of CHD5 mRNA expression relative to control cells.
-
Western Blotting: Confirm the increased expression of CHD5 protein in the activated cell lines.
-
Protocol 3: Phenotypic Assays
A. Cell Proliferation Assay (MTT Assay)
-
Seed equal numbers of CHD5-modified and control cells into 96-well plates.
-
At various time points (e.g., 24, 48, 72, 96 hours), add MTT reagent to the wells and incubate.
-
Add solubilization solution and measure the absorbance at 570 nm.
-
Plot the absorbance values over time to generate a growth curve.
B. Colony Formation Assay
-
Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.
-
Culture the cells for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Harvest CHD5-modified and control cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
D. TUNEL Assay for Apoptosis
-
Fix and permeabilize cells grown on coverslips.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and BrdUTP or a fluorescently labeled dUTP.
-
Detect the incorporated labeled nucleotides using an anti-BrdU antibody or by direct fluorescence imaging.
-
Counterstain with DAPI to visualize the nuclei and quantify the percentage of TUNEL-positive (apoptotic) cells.
E. Cell Migration and Invasion Assay (Transwell Assay)
-
Seed CHD5-modified and control cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the number of stained cells in several microscopic fields to quantify migration/invasion.
Conclusion
The application of CRISPR-Cas9 technology provides a robust and specific platform for investigating the tumor-suppressive functions of CHD5. By employing the protocols outlined in these notes, researchers can effectively generate knockout and activation cellular models to dissect the role of CHD5 in cancer biology. The resulting insights will be invaluable for understanding disease mechanisms and for the development of novel therapeutic strategies aimed at restoring CHD5 function in cancer.
References
- 1. string-db.org [string-db.org]
- 2. Mechanisms of CHD5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHD5 inhibits metastasis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring CHD5 Tumor Suppressor Activity: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein, often found to be downregulated in a variety of cancers.[1][2] As a member of the CHD family of ATP-dependent chromatin remodelers, CHD5 plays a pivotal role in regulating gene expression by altering chromatin structure.[3][4][5] Its tumor suppressor functions are primarily attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation, migration, and invasion.[1][6][7] This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantitatively measure the tumor suppressor activity of CHD5, offering valuable tools for basic research and drug discovery efforts aimed at restoring CHD5 function in cancer.
I. Assays for Cell Proliferation and Survival
A fundamental aspect of CHD5's tumor suppressor activity is its ability to inhibit the uncontrolled proliferation and survival of cancer cells. The following assays are designed to quantify these effects.
Cell Proliferation Assays
Application Note: Cell proliferation assays are essential for determining the rate of cell growth and division. Overexpression of CHD5 is expected to decrease the rate of proliferation in cancer cell lines where it is endogenously silenced. Common methods to assess this include dye-based assays that measure metabolic activity (e.g., CCK-8) or DNA synthesis (e.g., EdU incorporation), and dye dilution assays (e.g., CFSE).
Quantitative Data Summary:
| Cell Line | Assay | Effect of CHD5 Overexpression | Reference |
| Chronic Myeloid Leukemia (K562, KBM5) | CFSE | Dramatic reduction in cellular division (P<0.01) | [1] |
| Gastric Cancer (AGS, MKN45, NUGC-3) | Proliferation Assay | Significant inhibition of cell growth | [8] |
| Breast Cancer | Proliferation Assay | Inhibition of cell proliferation in vitro | [7] |
| Renal Cell Carcinoma (A498, HH244) | Proliferation Assay | Inhibition of proliferation | [9] |
Experimental Protocol: Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay
This protocol describes the use of CFSE to monitor cell proliferation by measuring the dilution of the fluorescent dye with each cell division.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Lentiviral vector for CHD5 expression and a control vector
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Flow cytometer
Procedure:
-
Transduce the target cancer cells with either the CHD5-expressing lentivirus or a control lentivirus.
-
Harvest and wash the transduced cells with PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE stock solution to the cell suspension to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Stop the staining by adding 5 volumes of ice-cold complete culture medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium.
-
Resuspend the cells in fresh complete medium and culture under standard conditions.
-
At desired time points (e.g., 24, 48, 72 hours), harvest the cells.
-
Analyze the CFSE fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in the CHD5-expressing cells compared to the control indicates inhibition of proliferation.
Colony Formation Assay (Soft Agar)
Application Note: The soft agar colony formation assay is a stringent method to assess anchorage-independent growth, a hallmark of tumorigenicity. Tumor suppressor genes like CHD5 are expected to reduce the number and size of colonies formed in a semi-solid medium.[10]
Quantitative Data Summary:
| Cell Line | Effect of CHD5 Overexpression | Reference |
| Chronic Myeloid Leukemia (K562, KBM5) | Significantly fewer colonies formed (P<0.01) | [1][11] |
| Neuroblastoma | Inhibition of anchorage-independent growth | [6] |
Experimental Protocol: Soft Agar Colony Formation Assay
This protocol details the procedure for assessing the effect of CHD5 on anchorage-independent growth.[10][11][12]
Materials:
-
Transduced cancer cells (CHD5-expressing and control)
-
Complete cell culture medium
-
Agar powder
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% agar solution by dissolving 1.2 g of agar in 100 mL of sterile water and autoclaving. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete culture medium (pre-warmed to 37°C). Pipette 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate. Allow it to solidify at room temperature in a sterile hood.
-
Top Layer (0.35% Agar with Cells): Prepare a 0.7% agar solution as described above. Harvest and count the transduced cells. Resuspend the cells in complete medium. Mix the cell suspension with the 0.7% agar solution and 2x complete culture medium to achieve a final agar concentration of 0.35% and a cell density of 5 x 10^3 cells per well.
-
-
Plate 1 mL of the cell-agar mixture on top of the solidified bottom layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator.
-
Add 200 µL of complete medium to the top of each well twice a week to prevent drying.
-
After 2-3 weeks, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies and measure their size using a microscope and imaging software. A significant reduction in colony number and size in the CHD5-expressing group compared to the control group indicates tumor suppressor activity.
II. Assays for Apoptosis and Cell Cycle Control
CHD5 exerts its tumor-suppressive effects in part by inducing programmed cell death (apoptosis) and controlling cell cycle progression.
Apoptosis Assays
Application Note: Overexpression of CHD5 can trigger the apoptotic cascade in cancer cells. This can be measured by detecting key markers of apoptosis, such as the activation of caspases (e.g., cleavage of caspase-3) and changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-2).[1] Western blotting is a common technique for this analysis.[13][14]
Quantitative Data Summary:
| Cell Line | Apoptotic Marker | Effect of CHD5 Overexpression | Reference |
| Chronic Myeloid Leukemia (K562, KBM5) | Cleaved Caspase-3 | Increased | [1] |
| Chronic Myeloid Leukemia (K562, KBM5) | Bcl-2 | Decreased | [1] |
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol outlines the detection of cleaved caspase-3 and Bcl-2 by western blotting.[13][15]
Materials:
-
Transduced cancer cells (CHD5-expressing and control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band and a decrease in the Bcl-2 band in CHD5-expressing cells are indicative of apoptosis induction.
Cell Cycle Analysis
Application Note: CHD5 can induce cell cycle arrest, often at the G1 or G2/M phase, thereby halting the proliferation of cancer cells.[1] This is typically assessed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).[16][17][18]
Quantitative Data Summary:
| Cell Line | Effect of CHD5 Overexpression on Cell Cycle | Reference |
| Chronic Myeloid Leukemia (K562, KBM5) | G2/M phase arrest (P<0.01) | [1] |
| Renal Cell Carcinoma | G1 phase arrest | [9] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using PI staining.[1][16][17][18]
Materials:
-
Transduced cancer cells (CHD5-expressing and control)
-
PBS
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) in the CHD5-expressing group compared to the control indicates cell cycle arrest.
III. Assays for Cell Migration and Invasion
CHD5 has also been shown to suppress the metastatic potential of cancer cells by inhibiting their ability to migrate and invade surrounding tissues.
Application Note: Cell migration can be assessed using a wound-healing (scratch) assay, which measures the ability of a confluent cell monolayer to close an artificial gap. Cell invasion is typically measured using a Boyden chamber assay with a Matrigel-coated membrane, which mimics the extracellular matrix.
Quantitative Data Summary:
| Cell Line | Assay | Effect of CHD5 Overexpression | Reference |
| Renal Cell Carcinoma (A498, HH244) | Wound Healing | Slower wound closure | [9] |
| Renal Cell Carcinoma | Matrigel Invasion | Decreased invasiveness | [9] |
| Gastric Cancer (AGS, NUGC-3, MKN45) | Wound Healing | Significantly suppressed cell migration | [8] |
| Gastric Cancer (AGS, NUGC-3) | Matrigel Invasion | Significantly less invasion | [8] |
| Breast Cancer | Invasion Assay | Inhibited cell invasion in vitro | [7] |
| Neuroblastoma | Migration & Invasion | Inhibition of migration and invasion | [6] |
Experimental Protocol: Wound-Healing (Scratch) Assay
Materials:
-
Transduced cancer cells (CHD5-expressing and control)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed the transduced cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 36 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A slower rate of closure in the CHD5-expressing cells indicates inhibition of migration.
IV. Assays for Chromatin Remodeling and Gene Regulation
As a chromatin remodeler, CHD5's tumor suppressor activity is ultimately mediated by its ability to regulate the expression of target genes involved in the aforementioned cellular processes.
Chromatin Immunoprecipitation (ChIP)
Application Note: ChIP is a powerful technique used to identify the specific genomic regions where CHD5 binds. This provides direct evidence of its role in regulating the transcription of target genes.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing a ChIP experiment.[19][20][21][22][23]
Materials:
-
Transduced cells expressing tagged (e.g., FLAG- or HA-tagged) CHD5
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Anti-tag antibody (or anti-CHD5 antibody)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin by sonication or enzymatic digestion.
-
Immunoprecipitate the CHD5-DNA complexes using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers designed for the promoter regions of putative CHD5 target genes.
Luciferase Reporter Assay
Application Note: Luciferase reporter assays are used to determine whether CHD5 directly regulates the transcriptional activity of a target gene promoter.[24][25][26] A reporter construct containing the promoter of a putative CHD5 target gene upstream of a luciferase gene is co-transfected with a CHD5 expression vector.
Experimental Protocol: Dual-Luciferase Reporter Assay
This protocol describes how to measure the effect of CHD5 on the activity of a target promoter.[26][27]
Materials:
-
Cancer cell line
-
CHD5 expression vector
-
Luciferase reporter vector containing the target promoter
-
Control Renilla luciferase vector
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Co-transfect the cells with the CHD5 expression vector (or an empty vector control), the firefly luciferase reporter vector, and the Renilla luciferase control vector.
-
After 24-48 hours, lyse the cells.
-
Measure the firefly luciferase activity in the cell lysate.
-
Measure the Renilla luciferase activity in the same lysate.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase or decrease in the normalized luciferase activity in the presence of CHD5 indicates that it activates or represses the target promoter, respectively.
V. Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways influenced by CHD5 and the experimental procedures used to study them can aid in understanding its tumor suppressor function.
References
- 1. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromodomain helicase DNA binding protein 5 plays a tumor suppressor role in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHD5 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. CHD5 inhibits metastasis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical significance of chromatin remodeling factor CHD5 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. youtube.com [youtube.com]
- 15. biotech.illinois.edu [biotech.illinois.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. google.com [google.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes: CHD5 as a Biomarker in Cancer Diagnosis and Prognosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical member of the CHD family of chromatin remodeling proteins. Located on chromosome 1p36, a region frequently subject to deletion in various cancers, CHD5 functions as a potent tumor suppressor. It plays a crucial role in epigenetic regulation, influencing gene transcription, and is vital for neural development. Mounting evidence indicates that the downregulation or silencing of CHD5 is a common event in the tumorigenesis of numerous cancers, including neuroblastoma, glioma, gastric, colorectal, breast, and lung cancer. This inactivation primarily occurs through two mechanisms: genomic deletion and epigenetic silencing via promoter hypermethylation. Consequently, the expression status of CHD5 has emerged as a powerful biomarker for cancer diagnosis, prognosis, and potentially for guiding therapeutic strategies.
Application Notes
Prognostic Significance of CHD5
Low expression of CHD5, at either the mRNA or protein level, is consistently and significantly associated with adverse clinical outcomes. In a wide range of malignancies, reduced CHD5 expression serves as an independent prognostic factor for shorter overall survival (OS) and disease-free survival (DFS). Pan-cancer analyses have confirmed that low CHD5 expression is linked to a worse prognosis, particularly in neurological tumors like glioma and neuroblastoma. Its prognostic value has also been established in colorectal, gallbladder, ovarian, and breast cancers, where its absence correlates with more aggressive tumor features.
Diagnostic and Clinicopathological Correlation
CHD5 is differentially expressed between most cancerous tissues and their normal adjacent counterparts, with tumors showing significantly lower levels. This differential expression provides diagnostic potential. Furthermore, low CHD5 expression is often correlated with negative clinicopathological characteristics, such as:
-
Advanced tumor stage (gastric and breast cancer)
-
Positive lymph node metastasis (colorectal, gastric, and breast cancer)
-
Higher tumor grade
-
Hormone receptor negativity (ER/PR-) in breast cancer
Mechanism of Inactivation as a Biomarker Source
The primary mechanisms for CHD5 inactivation are genomic deletion of the 1p36 locus and hypermethylation of the CHD5 promoter's CpG islands. DNA methylation of the promoter is a frequent event that leads to transcriptional silencing. The detection of CHD5 promoter hypermethylation in patient samples (e.g., tumor tissue, liquid biopsies) can serve as a specific biomarker for cancer presence and may also predict response to epigenetic drugs like demethylating agents.
CHD5 in the Tumor Microenvironment and as a Therapeutic Target
Recent studies suggest a link between CHD5 expression and the tumor immune microenvironment. Specifically in glioma, CHD5 levels are associated with the extent of tumor immune infiltration, indicating its potential role in modulating anti-tumor immunity. The tumor-suppressive functions of CHD5, including the inhibition of cell proliferation, migration, and invasion, make it an attractive, albeit indirect, therapeutic target. Strategies aimed at restoring CHD5 expression, for instance, through the use of DNA methyltransferase (DNMT) inhibitors, could offer a viable therapeutic avenue.
Data Presentation
Table 1: Prognostic Significance of Low CHD5 Expression in Various Cancers
| Cancer Type | Detection Method | Patient Cohort (Approx.) | Key Prognostic Findings | Statistical Significance (Example) | Citations |
| Glioma (LGG & GBM) | Pan-Cancer Analysis (TCGA) | >600 | Associated with worse Overall Survival (OS). | p < 0.05 | [1] |
| Neuroblastoma | IHC / qRT-PCR | >900 (combined studies) | Strongly associated with unfavorable outcome. | High expression linked to better survival. | |
| Colorectal Cancer | Immunohistochemistry (IHC) | 310 | Independent risk factor for poor OS. | HR, P=0.014 | |
| Gallbladder Carcinoma | IHC / qRT-PCR | Not Specified | Associated with shorter DFS and OS. | p=0.01 (DFS), p=0.008 (OS) | |
| Ovarian Cancer | Gene Expression Analysis | 72 | Associated with shorter DFS and OS. | p < 0.05 | |
| Breast Cancer | IHC / qRT-PCR | >300 (combined studies) | Lack of protein expression correlated with worse survival. | p ≤ 0.01 | |
| Gastric Cancer | Immunohistochemistry (IHC) | 154 | Independent prognostic factor for worse OS. | HR, 1.96; p=0.023 |
Table 2: Frequency of CHD5 Downregulation and Promoter Hypermethylation
| Cancer Type | Method | Frequency of Low Expression / Methylation | Citations |
| Gastric Cancer | MSP | 73% (11/15) of primary tumors showed promoter methylation. | [2] |
| Gastric Cancer | qRT-PCR | Downregulated in 100% (7/7) of cell lines. | [2] |
| Renal Cell Carcinoma | MSP | 44% (24/55) of primary tumors showed promoter methylation. | |
| Leukemia | Bisulfite Sequencing | Promoter hypermethylation observed in patient samples. | [2] |
| Breast Cancer | qRT-PCR / Copy Number | 62.5% of cell lines showed reduced mRNA expression. | |
| Hepatocellular Carcinoma | MSP | 61.8% of patients showed promoter hypermethylation. | [3] |
Visualizations: Pathways and Workflows
Caption: Logical workflow of CHD5 inactivation leading to poor clinical outcomes.
Caption: Simplified signaling network involving CHD5 and its upstream regulators.
Caption: Experimental workflow for multi-level analysis of CHD5 as a biomarker.
Experimental Protocols
Protocol 1: CHD5 Protein Detection by Immunohistochemistry (IHC)
This protocol is for the analysis of CHD5 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides (5 µm sections)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CHD5 polyclonal antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 times for 5 minutes each.[4] b. Immerse in 100% ethanol, 2 times for 5 minutes each.[4] c. Immerse in 95% ethanol for 3 minutes.[4] d. Immerse in 70% ethanol for 3 minutes.[4] e. Rinse with distilled water for 5 minutes.[5]
-
Antigen Retrieval: a. Submerge slides in a pressure cooker or microwave containing citrate buffer.[4][5] b. Heat to 95-100°C and maintain for 15-20 minutes. c. Allow slides to cool to room temperature for at least 30 minutes.[6]
-
Staining: a. Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ for 15 minutes.[4] b. Wash slides 3 times with PBS. c. Apply blocking buffer and incubate for 30-60 minutes at room temperature.[4][5] d. Drain blocking buffer and apply primary anti-CHD5 antibody (diluted in blocking buffer) and incubate overnight at 4°C in a humidified chamber.[5] e. Wash slides 3 times with PBS. f. Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[5] g. Wash slides 3 times with PBS.
-
Detection and Visualization: a. Apply DAB substrate solution and incubate for 5-10 minutes, or until brown staining develops.[5][6] b. Rinse slides with distilled water to stop the reaction. c. Counterstain with hematoxylin for 1-2 minutes to stain nuclei blue.[6] d. "Blue" the slides in running tap water. e. Dehydrate slides through a graded ethanol series and xylene.[6] f. Mount with a coverslip using permanent mounting medium.[6]
-
Scoring: a. CHD5 expression is typically nuclear. b. A semi-quantitative scoring method (e.g., H-score) can be used, considering both the intensity of staining (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells. c. A final score is calculated, and a cutoff is established to define "low" versus "high" expression.
Protocol 2: CHD5 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the measurement of CHD5 mRNA levels relative to a stable housekeeping gene (e.g., GAPDH, ACTB).
Materials:
-
Fresh/frozen tissue or cell pellets
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for CHD5 and a housekeeping gene
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Homogenize sample and extract total RNA according to the manufacturer's protocol of the chosen kit.[1] b. Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis (Two-Step RT-qPCR): [7] a. In a sterile tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water. b. Add reverse transcriptase, dNTPs, and reaction buffer from a cDNA synthesis kit. c. Perform reverse transcription according to the kit's recommended thermal profile (e.g., 42°C for 60 minutes, followed by 70°C for 5 minutes to inactivate the enzyme).
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix on ice: combine qPCR master mix, forward and reverse primers (for either CHD5 or the housekeeping gene), cDNA template, and nuclease-free water. b. Run reactions in triplicate for each sample and each gene. c. Use a standard thermal cycling program:
-
Data Analysis (ΔΔCt Method): a. Determine the cycle threshold (Ct) for CHD5 and the housekeeping gene (HKG) for each sample. b. Normalize the Ct value of CHD5 to the HKG: ΔCt = Ct(CHD5) - Ct(HKG) . c. Calibrate against a control sample (e.g., normal adjacent tissue): ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Control Sample) . d. Calculate the relative fold change in expression: Fold Change = 2⁻ΔΔCt . A value less than 1 indicates downregulation.
Protocol 3: CHD5 Promoter Methylation by Methylation-Specific PCR (MSP)
This protocol determines the methylation status of the CHD5 promoter by differentiating between methylated and unmethylated DNA sequences.
Materials:
-
Genomic DNA from tissue or cells
-
Bisulfite conversion kit
-
Two pairs of PCR primers for the CHD5 promoter: one pair specific for the methylated sequence (M) and one for the unmethylated sequence (U).
-
Taq polymerase suitable for PCR
-
Agarose gel electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: a. Extract high-quality genomic DNA from samples using a standard DNA extraction kit.
-
Sodium Bisulfite Conversion: a. Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8] b. Purify the converted DNA according to the kit's protocol.
-
Methylation-Specific PCR: a. Set up two separate PCR reactions for each sample: one with the "M" primer set and one with the "U" primer set.[8][9] b. Include positive controls (fully methylated and unmethylated DNA) and a no-template negative control. c. The PCR reaction mix should contain the bisulfite-converted DNA template, the respective M or U primer pair, dNTPs, PCR buffer, and Taq polymerase. d. Use an appropriate PCR thermal profile, typically including an initial denaturation step followed by 35-40 cycles of denaturation, annealing (at a primer-specific temperature), and extension.
-
Analysis by Gel Electrophoresis: a. Load the PCR products from both the M and U reactions onto a 2% agarose gel containing an intercalating dye (e.g., ethidium bromide). b. Run the gel to separate the DNA fragments. c. Visualize the bands under UV light. d. Interpretation:
- A band in the "M" lane indicates methylation.
- A band in the "U" lane indicates an unmethylated status.
- Bands in both lanes suggest partial or hemi-methylation.
References
- 1. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of CHD5 Gene by Promoter Methylation in Leukemia | PLOS One [journals.plos.org]
- 3. mRNA expression and epigenetic-based role of chromodomain helicase DNA-binding 5 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Restoring CHD5 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of therapeutic strategies aimed at restoring the function of the tumor suppressor protein Chromodomain Helicase DNA Binding Protein 5 (CHD5). In many cancers, CHD5 is inactivated, primarily through genomic deletion or epigenetic silencing, contributing to tumor progression.[1][2][3][4][5] The following sections detail protocols for re-establishing CHD5 expression and function, and for assessing the outcomes of these interventions.
Therapeutic Strategies to Restore CHD5 Function
Several promising avenues exist for restoring CHD5 function in cancer cells. These approaches can be broadly categorized into epigenetic modification, gene therapy, targeted gene activation, and inhibition of upstream negative regulators.
Epigenetic-Based Reactivation of CHD5
CHD5 expression is frequently silenced in tumors through hypermethylation of its promoter region.[1][2][3] Treatment with DNA methyltransferase (DNMT) inhibitors can reverse this epigenetic silencing and restore CHD5 expression.
Protocol: 5-Aza-2'-deoxycytidine (Decitabine) Treatment
This protocol describes the use of 5-Aza-2'-deoxycytidine (5-Aza), a potent DNMT inhibitor, to reactivate CHD5 expression in cultured cancer cells.
Materials:
-
Cancer cell line with known CHD5 promoter hypermethylation
-
Complete cell culture medium
-
5-Aza-2'-deoxycytidine (Decitabine)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Plate the cancer cells at a density that will allow for several days of growth without reaching confluency.
-
5-Aza Treatment: The following day, treat the cells with varying concentrations of 5-Aza (e.g., 1, 5, 10 µM). A vehicle-treated control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 48-72 hours. The optimal duration may vary between cell lines.
-
Harvesting: After incubation, harvest the cells for RNA and protein analysis.
-
Analysis of CHD5 Expression:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify CHD5 mRNA levels.
-
Western Blotting: Extract total protein and perform Western blotting to detect CHD5 protein levels.
-
Gene Therapy-Mediated CHD5 Restoration
For cancers with CHD5 gene deletion, a gene therapy approach can be employed to reintroduce a functional copy of the CHD5 gene. Lentiviral vectors are a common and effective tool for this purpose.
Protocol: Lentiviral-Mediated CHD5 Transfection
This protocol outlines the production of lentiviral particles encoding CHD5 and the subsequent transduction of target cancer cells.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral transfer plasmid containing the CHD5 coding sequence (e.g., pLOC-CHD5)
-
Packaging plasmid (e.g., pCMV-dR8.2)
-
Envelope plasmid (e.g., pCMV-VSV-G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Target cancer cell line
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the CHD5 transfer plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.[4]
-
After 18 hours, replace the transfection medium with fresh complete medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles if necessary.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells.
-
On the following day, infect the cells with the CHD5-encoding lentivirus in the presence of polybrene (typically 4-8 µg/mL).
-
Incubate for 24 hours, then replace the medium with fresh complete medium.
-
-
Selection and Verification:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), select for transduced cells.
-
Verify the overexpression of CHD5 via qRT-PCR and Western blotting.
-
CRISPR-Mediated Endogenous CHD5 Activation
The CRISPR/dCas9 Synergistic Activation Mediator (SAM) system can be utilized to activate the endogenous CHD5 gene.[6][7] This approach avoids the random integration associated with viral vectors.
Protocol: CRISPR/dCas9-SAM for CHD5 Activation
This protocol describes the use of the dCas9-SAM system to activate CHD5 expression.
Materials:
-
Target cancer cell line
-
Lentiviral vectors for dCas9-VP64 and MS2-p65-HSF1
-
Lentiviral vector for single guide RNA (sgRNA) targeting the CHD5 promoter
-
Polybrene
-
Reagents for selection (e.g., blasticidin, hygromycin)
Procedure:
-
Stable Cell Line Generation:
-
Sequentially transduce the target cancer cells with lentiviruses encoding dCas9-VP64 and MS2-p65-HSF1.
-
Select for stably expressing cells using the appropriate antibiotics.
-
-
sgRNA Transduction:
-
Transduce the stable cell line with a lentivirus expressing an sgRNA designed to target the CHD5 promoter.
-
-
Verification of Activation:
-
After a further 48-72 hours, assess the activation of CHD5 expression by qRT-PCR and Western blotting.
-
Inhibition of Upstream Negative Regulators
Targeting molecules that negatively regulate CHD5, such as specific microRNAs, presents another therapeutic avenue. For instance, miR-211 has been shown to directly target and decrease CHD5 expression.[2]
Protocol: Inhibition of miR-211
This protocol details the use of antisense oligonucleotides to inhibit miR-211 function.
Materials:
-
Cancer cell line with high miR-211 and low CHD5 expression
-
miR-211 inhibitor (antisense oligonucleotide)
-
Scrambled control oligonucleotide
-
Lipid-based transfection reagent
Procedure:
-
Transfection:
-
Transfect the cancer cells with the miR-211 inhibitor or the scrambled control using a lipid-based transfection reagent.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Analysis:
-
Measure the levels of miR-211 to confirm its knockdown.
-
Assess the expression of CHD5 at both the mRNA and protein levels to determine the effect of miR-211 inhibition.
-
Assessment of CHD5 Functional Restoration
To evaluate the efficacy of the therapeutic strategies, a series of functional assays should be performed.
Cell Viability and Proliferation Assay
Protocol: CCK-8 Assay
This assay measures cell viability based on the bioreduction of a tetrazolium salt.
Materials:
-
Treated and control cancer cells
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed an equal number of treated and control cells into 96-well plates.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
Apoptosis Assay
Protocol: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated and control cancer cells
-
Fixation and permeabilization buffers
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Fix and permeabilize the treated and control cells.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.[9][10]
-
Detection:
-
For microscopy, mount the cells on slides and visualize the fluorescent signal.
-
For flow cytometry, analyze the fluorescence intensity of the cell population.[9]
-
Cell Cycle Analysis
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Treated and control cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[5][11]
-
Staining: Resuspend the fixed cells in the PI staining solution and incubate in the dark.[5][11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Quantitative Effects of CHD5 Restoration on Cancer Cell Lines
| Therapeutic Strategy | Cancer Cell Line | Outcome Measure | Result | Reference |
| CHD5 Overexpression | Neuroblastoma (NLF, IMR5) | Clonogenicity | Reduced number of colonies | [12] |
| CHD5 Overexpression | Chronic Myeloid Leukemia (K562, KBM5) | Cell Proliferation | Significantly inhibited | [4][6][7][13] |
| CHD5 Overexpression | Chronic Myeloid Leukemia (K562, KBM5) | Apoptosis | Increased | [4][6][7][13] |
| CHD5 Overexpression | Chronic Myeloid Leukemia (K562, KBM5) | Cell Cycle | G2/M phase arrest | [4][6][7][13] |
| 5-Aza Treatment | Gastric Cancer Cell Lines | CHD5 Expression | Substantially restored | [1] |
| miR-211 Inhibition | Colon Cancer | CHD5 Expression | Upregulated | [14] |
Visualizations
References
- 1. Generation of an inducible dCas9-SAM human PSC line for endogenous gene activation [ouci.dntb.gov.ua]
- 2. Frontiers | The Paradoxical Behavior of microRNA-211 in Melanomas and Other Human Cancers [frontiersin.org]
- 3. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.org [mdanderson.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Role and mechanism of miR-211 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Small Molecule Modulators of CHD5
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chromodomain Helicase DNA-binding protein 5 (CHD5) is a critical member of the CHD family of ATP-dependent chromatin remodelers.[1] As a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, CHD5 plays a pivotal role in regulating gene expression.[1][2] Notably, CHD5 is a potent tumor suppressor, frequently silenced in a variety of cancers, including neuroblastoma, glioma, and cancers of the breast, colon, and lung, through genetic deletion or epigenetic mechanisms like promoter hypermethylation.[2][3] Its tumor-suppressive functions are, in part, mediated through the activation of the p53 and RB pathways.[4][5] CHD5 upregulates p14ARF and p16INK4a, which in turn stabilize p53 and inhibit cyclin-dependent kinases to activate the RB pathway, respectively, leading to cell cycle arrest and apoptosis.[4] Additionally, CHD5 has been shown to act as a transcriptional repressor of the G2/M checkpoint gene WEE1.[6][7] Given its crucial role in tumor suppression, the discovery of small molecules that can modulate CHD5 activity or expression presents a promising therapeutic strategy for a range of malignancies.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small molecule modulators of CHD5. The protocols are designed to be adaptable for academic and industrial drug discovery settings.
CHD5 Signaling Pathway
The following diagram illustrates the key signaling pathways involving CHD5, highlighting its role as a tumor suppressor.
Caption: CHD5 tumor suppressor signaling pathway.
Screening Cascade for CHD5 Modulators
A tiered approach is recommended for identifying and validating CHD5 modulators. This cascade is designed to maximize efficiency and minimize false positives.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CHD5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromodomain Helicase DNA-Binding Protein 5 Inhibits Renal Cell Carcinoma Tumorigenesis by Activation of the p53 and RB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - Xiong - Translational Cancer Research [tcr.amegroups.org]
- 6. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 [plos.figshare.com]
- 7. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols for In Vivo Imaging of CHD5 Expression in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the non-invasive, real-time imaging of Chromodomain Helicase DNA-binding protein 5 (CHD5) expression in living animal models. Monitoring the spatio-temporal dynamics of CHD5, a critical tumor suppressor and neuronal development regulator, can provide invaluable insights into disease progression, therapeutic response, and fundamental biological processes.
Introduction to CHD5
CHD5 is a member of the chromodomain-helicase-DNA-binding protein family, acting as an ATP-dependent chromatin remodeler. It plays a crucial role in neuronal differentiation and is a potent tumor suppressor, frequently silenced in various cancers, including neuroblastoma, glioma, and ovarian cancer.[1][2][3] CHD5 expression is predominantly found in the nervous system and testis.[3][4] Its function is tightly linked to the regulation of the cell cycle and apoptosis, often through pathways involving p53.[2][4] Given its significant role in both development and disease, methods to visualize its expression in vivo are of high interest.
Core Concepts of In Vivo Imaging of Gene Expression
In vivo imaging of gene expression allows for the longitudinal study of dynamic biological processes within a living organism. This is typically achieved by creating a reporter system where the promoter of the gene of interest (in this case, CHD5) drives the expression of a reporter protein, such as a luciferase enzyme (for bioluminescence imaging) or a fluorescent protein (for fluorescence imaging).
Application Note 1: Bioluminescence Imaging of CHD5 Expression
Bioluminescence imaging (BLI) is a highly sensitive technique that detects light produced by a luciferase-catalyzed reaction. By placing a luciferase gene under the control of the CHD5 promoter, the resulting light emission serves as a proxy for CHD5 transcriptional activity.
Quantitative Data Summary: Reporter Systems for Bioluminescence Imaging
| Reporter Gene | Substrate | Emission Peak (approx.) | Advantages | Disadvantages |
| Firefly Luciferase (Fluc) | D-Luciferin | 560 nm | High quantum yield, widely used. | Requires exogenous substrate administration, ATP-dependent. |
| Renilla Luciferase (Rluc) | Coelenterazine | 480 nm | Can be used for dual-reporter assays with Fluc. | Lower light output than Fluc, substrate can be less stable. |
| Click Beetle Luciferase | D-Luciferin | 540-640 nm | Multiple colors available for multiplexing. | Requires exogenous substrate. |
| Bacterial Luciferase (lux) | FMNH2, O2, long-chain aldehyde | 490 nm | Substrate is produced by the cell; no exogenous administration needed for continuous imaging. | Lower light output compared to firefly luciferase. |
Experimental Workflow: CHD5 Bioluminescence Imaging
Caption: Workflow for in vivo bioluminescence imaging of CHD5 expression.
Protocol: Generating a CHD5-Luciferase Reporter Animal Model
This protocol outlines the steps to create a transgenic mouse where firefly luciferase expression is driven by the mouse Chd5 promoter.
1. Identification and Cloning of the Chd5 Promoter:
-
Objective: To isolate the regulatory region of the Chd5 gene that controls its tissue-specific expression.
-
Procedure:
-
Using a genome browser (e.g., UCSC Genome Browser, Ensembl), locate the transcription start site (TSS) of the mouse Chd5 gene.
-
Identify a region approximately 2-5 kb upstream of the TSS. This region is likely to contain the core promoter and proximal enhancer elements. Bioinformatic tools can be used to predict transcription factor binding sites within this region.
-
Design PCR primers with restriction enzyme sites to amplify this putative promoter region from mouse genomic DNA.
-
Perform PCR and purify the amplified DNA fragment.
-
2. Construction of the Reporter Vector:
-
Objective: To ligate the cloned Chd5 promoter upstream of a luciferase reporter gene in an expression vector.
-
Procedure:
-
Digest both the purified Chd5 promoter fragment and a promoterless luciferase reporter vector (e.g., pGL4) with the chosen restriction enzymes.
-
Ligate the Chd5 promoter fragment into the linearized luciferase vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion and sequence of the promoter via Sanger sequencing.
-
3. Generation of Transgenic Mice:
-
Objective: To introduce the pChd5-Luciferase construct into the mouse germline.
-
Procedure:
-
Linearize the validated pChd5-Luciferase plasmid.
-
Microinject the purified DNA fragment into the pronuclei of fertilized mouse oocytes.
-
Implant the microinjected oocytes into pseudopregnant female mice.
-
Screen the resulting pups for the presence of the transgene via PCR of tail-snip DNA.
-
Founder mice are then bred to establish a stable transgenic line.
-
Protocol: In Vivo Bioluminescence Imaging of CHD5 Reporter Mice
Materials:
-
CHD5-Luciferase transgenic mouse
-
D-Luciferin potassium salt (sterile, in vivo grade)
-
Sterile DPBS
-
Isoflurane anesthesia system
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Heating pad to maintain animal body temperature
Procedure:
-
Substrate Preparation: Prepare a fresh 15 mg/mL solution of D-Luciferin in sterile DPBS. Filter-sterilize using a 0.2 µm syringe filter.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Substrate Administration: Inject the D-Luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight.
-
Kinetic Curve Determination (First Experiment): To determine the peak of light emission, image the animal every 2-5 minutes for 30-40 minutes after luciferin injection. Subsequent imaging should be performed at this determined peak time (typically 10-20 minutes post-IP injection).
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire a photographic image (reference).
-
Acquire a luminescent image. Exposure time will vary depending on signal intensity (ranging from 1 second to 5 minutes). Use an open filter for maximum light collection.
-
-
Data Analysis:
-
Use the analysis software to overlay the luminescent image on the photographic image.
-
Draw Regions of Interest (ROI) over the areas of expected CHD5 expression (e.g., brain, tumor).
-
Quantify the signal as total flux (photons/second) within the ROI.
-
For longitudinal studies, maintain consistent imaging parameters and ROI placement for all time points.
-
Application Note 2: Fluorescence Imaging of CHD5 Expression
Fluorescence imaging offers an alternative to BLI, using genetically encoded fluorescent proteins (FPs). This approach does not require a substrate but can be more challenging due to tissue autofluorescence.
Quantitative Data Summary: Reporter Systems for Fluorescence Imaging
| Fluorescent Protein | Excitation Peak (nm) | Emission Peak (nm) | Advantages | Disadvantages |
| Green Fluorescent Protein (eGFP) | 488 | 509 | Bright, well-characterized. | High tissue autofluorescence in this spectral range. |
| mCherry / tdTomato | 587 / 554 | 610 / 581 | Good brightness, red-shifted to reduce autofluorescence. | Can have lower signal-to-noise than near-infrared proteins. |
| iRFP720 | 690 | 720 | Near-infrared emission for deep tissue penetration and low autofluorescence. | Lower quantum yield than visible FPs. |
Experimental Workflow: CHD5 Fluorescence Imaging
Caption: Workflow for in vivo fluorescence imaging of CHD5 expression.
Protocol: Generating a CHD5-Fluorescent Protein Reporter Animal Model
The protocol for generating a CHD5-FP reporter mouse is analogous to the bioluminescence model generation.
-
Identify and Clone the Chd5 Promoter: Follow the same procedure as described in the bioluminescence protocol.
-
Construct the Reporter Vector: Ligate the cloned Chd5 promoter into a promoterless vector containing the coding sequence for a fluorescent protein (e.g., pEGFP-N1, or a vector with a near-infrared FP like iRFP720 for better in vivo performance).
-
Generate Transgenic Mice: Follow the same microinjection and breeding procedures as described for the luciferase model.
Protocol: In Vivo Fluorescence Imaging of CHD5 Reporter Mice
Materials:
-
CHD5-FP transgenic mouse
-
Hair removal cream or clippers
-
Isoflurane anesthesia system
-
In vivo fluorescence imaging system with appropriate filters and laser lines
-
Heating pad
Procedure:
-
Animal Preparation:
-
A day before imaging, remove hair from the area of interest to minimize light scattering and absorption.
-
On the day of imaging, anesthetize the mouse using isoflurane.
-
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Select the appropriate excitation and emission filters for the specific fluorescent protein being used (e.g., for iRFP720, use a ~670-690 nm excitation filter and a ~710-730 nm emission filter).
-
Acquire a photographic reference image.
-
Acquire the fluorescence image.
-
-
Spectral Unmixing (Recommended):
-
To improve the signal-to-noise ratio, perform a spectral scan by acquiring images across a range of emission wavelengths.
-
Use the system's software to define the spectral signature of the fluorescent protein (from a control animal or region of high expression) and the signature of autofluorescence (from a non-transgenic control animal).
-
The software can then computationally separate the specific FP signal from the background autofluorescence.
-
-
Data Analysis:
-
Draw ROIs over the areas of interest.
-
Quantify the signal as radiant efficiency or mean fluorescence intensity within the ROI.
-
Ensure consistent imaging settings for longitudinal studies.
-
CHD5 Signaling and Regulation
The expression of CHD5 is part of a complex regulatory network. Understanding these connections is vital for interpreting imaging results.
Caption: Simplified diagram of CHD5's role and regulation.
This diagram illustrates that CHD5 often functions as part of the NuRD complex to regulate gene expression, including the activation of the p53 pathway, which in turn inhibits cell proliferation and promotes apoptosis.[4] CHD5 itself can be silenced through epigenetic mechanisms like promoter methylation.[5] In vivo imaging of a CHD5 reporter can thus provide a readout of the activity of these upstream regulatory pathways and the downstream consequences on cell fate.
References
- 1. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHD5, a new member of the chromodomain gene family, is preferentially expressed in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CHD5 chromodomain helicase DNA binding protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CHD5 Antibody Signal in Western Blot
Welcome to the technical support center for troubleshooting issues with CHD5 Western blotting. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals obtain a strong and specific CHD5 signal.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CHD5?
A1: The calculated molecular weight of human CHD5 is approximately 223 kDa.[1] However, it may migrate on an SDS-PAGE gel at a slightly higher apparent molecular weight, around 230-250 kDa, potentially due to post-translational modifications.[2]
Q2: In which cellular compartment is CHD5 located?
A2: CHD5 is a nuclear protein.[3] Therefore, for optimal detection, it is crucial to prepare nuclear extracts or use a lysis buffer that efficiently extracts nuclear proteins.
Q3: Why am I not seeing a CHD5 signal in my Western blot?
A3: A lack of signal could be due to several factors:
-
Low or no CHD5 expression: The cell line or tissue you are using may not express CHD5 or express it at very low levels.[4][5] CHD5 expression is often downregulated in cancer cell lines.[1][6]
-
Inefficient protein extraction: As a large, nuclear protein, CHD5 can be difficult to extract efficiently.
-
Poor antibody performance: The primary antibody may not be sensitive or specific enough, or the dilution may be incorrect.
-
Suboptimal Western blot protocol: Issues with protein transfer, blocking, or antibody incubation can all lead to a weak or absent signal.
Q4: Which positive and negative controls should I use for a CHD5 Western blot?
A4:
-
Positive Controls: Human and mouse brain tissue lysates are good positive controls as CHD5 is preferentially expressed in the nervous system.[4] Some neuroblastoma cell lines, such as SY5Y, can be induced to express higher levels of CHD5 with treatments like 13-cis-retinoic acid.
-
Negative Controls: Many cancer cell lines, particularly some neuroblastoma and breast cancer cell lines, have low or undetectable levels of CHD5 expression and can serve as negative controls.[1][4] It is always best to confirm the expression level of CHD5 in your specific cell line of interest through literature or resources like the Human Protein Atlas.
Q5: Can post-translational modifications (PTMs) affect CHD5 detection?
A5: Yes, PTMs can potentially affect antibody binding if the modification occurs within the epitope recognized by the antibody. While specific PTMs on CHD5 that directly interfere with antibody binding are not extensively documented in the context of Western blotting, it is known that CHD5 itself is methylated. Additionally, CHD5's interaction with histone H3 is sensitive to post-translational modifications on the histone tail, which could indirectly affect the conformation or accessibility of CHD5.[7]
Troubleshooting Guide: Low or No CHD5 Signal
This section provides a step-by-step guide to troubleshoot a weak or absent CHD5 signal in your Western blot experiments.
Problem Area 1: Sample Preparation and Protein Expression
| Potential Cause | Troubleshooting Steps |
| Low CHD5 expression in the sample | - Confirm CHD5 expression levels in your cell line or tissue from literature or databases (e.g., The Human Protein Atlas). - Use a known positive control (e.g., brain tissue lysate) to validate your experimental setup. - Consider using a cell line with inducible CHD5 expression. |
| Inefficient protein extraction | - Use a lysis buffer specifically designed for nuclear protein extraction. - Include mechanical disruption steps (e.g., sonication or douncing) to ensure complete nuclear lysis. - Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent CHD5 degradation.[2] |
| Protein degradation | - Keep samples on ice at all times during preparation.[2] - Use fresh samples and avoid repeated freeze-thaw cycles. - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. |
Problem Area 2: SDS-PAGE and Protein Transfer
| Potential Cause | Troubleshooting Steps |
| Poor separation of high molecular weight proteins | - Use a low-percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) to improve the resolution of large proteins like CHD5. |
| Inefficient transfer of CHD5 | - For large proteins, a wet transfer is generally more efficient than a semi-dry transfer.[5] - Optimize the transfer time and voltage. A longer transfer time at a lower voltage is often recommended for high molecular weight proteins. - Ensure good contact between the gel and the membrane. - Use a PVDF membrane, which has a higher binding capacity for proteins compared to nitrocellulose. |
| Over-transfer of the protein | - While less common for large proteins, over-transfer can occur with extended transfer times. You can check for this by staining the gel with Coomassie blue after transfer to see if any protein remains. |
Problem Area 3: Antibody and Signal Detection
| Potential Cause | Troubleshooting Steps |
| Suboptimal primary antibody concentration | - Perform a titration of your primary antibody to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations. |
| Inactive primary or secondary antibody | - Ensure antibodies have been stored correctly and have not expired. - Use a new aliquot of antibody. - Confirm that the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Insufficient incubation times | - For low-abundance proteins, consider incubating the primary antibody overnight at 4°C.[5] |
| Inappropriate blocking buffer | - While 5% non-fat dry milk is a common blocking agent, it can sometimes mask epitopes. Try switching to 5% Bovine Serum Albumin (BSA) or a commercially available protein-free blocking buffer. |
| Weak chemiluminescent signal | - Use a high-sensitivity ECL substrate. - Ensure the ECL substrate has not expired and is properly mixed. - Increase the exposure time during imaging. |
Quantitative Data Summary
Table 1: Relative CHD5 Expression in Various Cell Lines
| Cell Line | Cancer Type | Relative CHD5 mRNA Expression (Normalized to HMEC) | Reference |
| HMEC | Normal Mammary Epithelial | 1.0 | [1] |
| BT-20 | Breast Cancer | ~0.1 | [1] |
| MDA-MB-231 | Breast Cancer | ~0.1 | [1] |
| ZR-75-30 | Breast Cancer | ~0.2 | [1] |
| MDA-MB-175 | Breast Cancer | ~0.25 | [1] |
| K562 | Chronic Myeloid Leukemia | Low | [6] |
| KBM5 | Chronic Myeloid Leukemia | Low | [6] |
| KU812 | Chronic Myeloid Leukemia | Low | [6] |
Note: This table provides a summary of relative expression levels based on published data. Actual expression can vary between labs and with cell culture conditions. It is recommended to perform your own validation.
Experimental Protocols
Protocol 1: Nuclear Protein Extraction for CHD5 Western Blot
This protocol is designed to enrich for nuclear proteins, which is critical for the detection of CHD5.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and 1x protease/phosphatase inhibitor cocktail).
-
Incubate on ice for 15 minutes.
-
Add IGEPAL CA-630 (or NP-40) to a final concentration of 0.6% and vortex vigorously for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in 2 volumes of ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and 1x protease/phosphatase inhibitor cocktail).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
The supernatant is the nuclear extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
Protocol 2: Western Blotting for CHD5
-
SDS-PAGE:
-
Mix 30-50 µg of nuclear extract with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 6-8% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet transfer system. For CHD5 (a high molecular weight protein), transfer at 100V for 90-120 minutes at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary CHD5 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended starting dilution.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
Caption: A flowchart for troubleshooting low CHD5 antibody signal.
Caption: Key steps in the Western blot workflow for CHD5 detection.
References
- 1. Chromodomain helicase DNA binding protein 5 plays a tumor suppressor role in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. CHD5, a new member of the chromodomain gene family, is preferentially expressed in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cloning the Full-Length Human CHD5 cDNA
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in cloning the full-length chromodomain helicase DNA-binding protein 5 (CHD5) cDNA.
Troubleshooting Guides
This section addresses specific issues that may arise during the cloning workflow, presented in a question-and-answer format.
Problem 1: Low or no yield of the full-length CHD5 RT-PCR product.
-
Question: I am performing RT-PCR to amplify the full-length CHD5 open reading frame (ORF) of ~5.8 kb, but I consistently get no product or only smaller, non-specific bands. What could be the issue?
-
Answer: Amplifying a large transcript like CHD5 can be challenging. Here are several factors to consider and troubleshoot:
-
RNA Quality: Ensure you are starting with high-quality, intact total RNA. CHD5 is primarily expressed in neural tissues and testes; therefore, using RNA from these sources is recommended. Verify RNA integrity using a method like denaturing agarose gel electrophoresis or a Bioanalyzer.
-
Reverse Transcriptase and Priming Strategy: For long transcripts, a two-step RT-PCR protocol is often more successful than a one-step protocol.
-
Use a reverse transcriptase with high processivity and thermostability.
-
A mix of oligo(dT) and random hexamer primers during the reverse transcription step can improve the chances of obtaining full-length cDNA.
-
-
PCR Polymerase and Conditions:
-
Use a high-fidelity DNA polymerase specifically designed for long-range PCR.
-
Optimize the extension time to ensure the polymerase has sufficient time to synthesize the entire ~5.8 kb product. A general rule is one minute per kb.
-
Increase the dNTP concentration in your PCR reaction, as it can become a limiting factor for long amplicons.
-
-
Problem 2: The full-length CHD5 clone is unstable in E. coli, leading to mutations or rearrangements.
-
Question: I have successfully ligated the full-length CHD5 cDNA into a plasmid, but after transformation into E. coli, sequencing reveals mutations, deletions, or rearrangements. Why is this happening?
-
Answer: The instability of plasmids containing large inserts or sequences prone to secondary structures is a known issue. Commercial vendors have noted that plasmids containing the CHD5 ORF are highly likely to result in mutations or rearrangements during replication in standard E. coli strains.
-
Choice of E. coli Strain: Use a bacterial strain specifically designed for cloning unstable DNA sequences. Strains like Stbl2™ or NEB® Stable are engineered to reduce recombination and are a good choice.
-
Growth Conditions: Incubate the transformed bacteria at a lower temperature (e.g., 30°C instead of 37°C). This slows down bacterial growth and plasmid replication, which can help maintain the integrity of the insert.
-
Vector Choice: Consider using a low-copy number plasmid. High-copy number plasmids can increase the metabolic burden on the cells and may exacerbate the instability of the insert.
-
Problem 3: Difficulty in assembling the full-length CHD5 from smaller PCR fragments.
-
Question: I have amplified the CHD5 cDNA in several smaller, overlapping fragments, but I am struggling to ligate them together to create the full-length clone. What are some alternative assembly methods?
-
Answer: Traditional restriction-ligation cloning of multiple large fragments can be inefficient. Modern seamless cloning techniques are better suited for this purpose.
-
Gibson Assembly: This method allows for the joining of multiple overlapping DNA fragments in a single, isothermal reaction. Design PCR primers for your CHD5 fragments that create 20-40 bp overlaps with the adjacent fragments.
-
Ligation Independent Cloning (LIC): LIC methods create long, single-stranded overhangs that allow for stable annealing of the fragments before transformation, where the host cell's machinery repairs the nicks.
-
Frequently Asked Questions (FAQs)
Q1: What is the full-length size of the human CHD5 cDNA and its open reading frame (ORF)?
A1: The full-length human CHD5 cDNA is approximately 9.6 kb. The open reading frame (ORF) that codes for the protein is about 5,865 base pairs.
Q2: What is the best source of mRNA for cloning the full-length CHD5 cDNA?
A2: CHD5 is preferentially expressed in neural-derived tissues (such as the fetal brain, total brain, and cerebellum) and the testes.[1] Using total RNA from these sources will provide the highest abundance of CHD5 mRNA for your cloning experiments.
Q3: Are there known splice variants of CHD5 that could complicate the cloning process?
A3: Yes, multiple potential isoforms of CHD5 have been computationally mapped.[2] When designing primers, it is crucial to consult the reference sequence (e.g., NM_015557) for the specific isoform you intend to clone. It is also advisable to sequence your final clone to confirm you have isolated the correct variant.
Q4: Can the CHD5 protein be toxic to E. coli during cloning and plasmid propagation?
A4: While not definitively proven to be toxic, the instability of CHD5-containing plasmids in standard E. coli strains suggests that high levels of even basal expression could be detrimental to the host cells.[3] Using tightly controlled expression vectors (if applicable for your cloning vector) and specific E. coli strains designed to handle toxic proteins can mitigate this potential issue.
Quantitative Data Summary
| Parameter | Value | Reference |
| Full-Length cDNA Size | ~9646 bp | [1] |
| Open Reading Frame (ORF) Size | 5865 bp | [1] |
| Number of Exons | 42 | [1] |
| Protein Size | 1954 amino acids | [2] |
| Protein Molecular Weight | ~223 kDa | [2] |
Experimental Protocols
Protocol 1: Two-Step Long-Range RT-PCR for Full-Length CHD5 ORF Amplification
This protocol is designed to generate the full-length CHD5 ORF from total RNA.
Materials:
-
High-quality total RNA from human brain or testis.
-
A reverse transcription kit with a high-processivity, RNase H-deficient reverse transcriptase.
-
Oligo(dT) and random hexamer primers.
-
A high-fidelity DNA polymerase kit for long-range PCR.
-
Gene-specific primers for the CHD5 ORF (based on NCBI reference sequence NM_015557).
-
DNase I, RNase-free.
-
DMSO (optional, for GC-rich regions).
Methodology:
-
RNA Preparation:
-
Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Verify RNA integrity on a denaturing agarose gel.
-
-
Reverse Transcription (First-Strand cDNA Synthesis):
-
In a 20 µL reaction, combine 1 µg of DNase-treated RNA with both oligo(dT) and random hexamer primers.
-
Denature the RNA and primers at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix containing the reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate at 50-55°C for 60 minutes to synthesize the cDNA.
-
Inactivate the reverse transcriptase at 70°C for 15 minutes.
-
-
Long-Range PCR (Second-Strand Synthesis and Amplification):
-
Prepare a 50 µL PCR reaction containing:
-
2-5 µL of the cDNA reaction product.
-
Forward and reverse gene-specific primers for the full-length CHD5 ORF.
-
High-fidelity long-range polymerase and its corresponding buffer.
-
dNTPs.
-
Optionally, 5-10% DMSO if amplification is poor.
-
-
Use the following cycling conditions as a starting point, optimizing as necessary:
-
Initial Denaturation: 94°C for 2 minutes.
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 60-68°C for 30 seconds (optimize based on primer Tm).
-
Extension: 68°C for 6 minutes (allowing at least 1 minute per kb).
-
-
Final Extension: 68°C for 10 minutes.
-
-
-
Analysis:
-
Run 5-10 µL of the PCR product on a 0.8% agarose gel to verify the size of the amplicon (~5.8 kb).
-
Gel-purify the correct band for subsequent cloning.
-
Protocol 2: Gibson Assembly for Full-Length CHD5 Construction from Fragments
This protocol describes the assembly of two overlapping ~2.9 kb fragments of the CHD5 ORF into a linearized vector.
Materials:
-
Gel-purified PCR fragments of the 5' and 3' halves of the CHD5 ORF.
-
A linearized expression vector.
-
Gibson Assembly Master Mix.
-
High-efficiency competent E. coli (e.g., Stbl2™ or NEB® Stable).
Methodology:
-
Fragment Preparation:
-
Amplify the 5' and 3' halves of the CHD5 ORF in separate long-range PCR reactions.
-
Design primers such that the 3' end of the 5' fragment has a 20-40 bp overlap with the 5' end of the 3' fragment.
-
The forward primer for the 5' fragment and the reverse primer for the 3' fragment should have 20-40 bp overlaps with the ends of the linearized vector.
-
Gel-purify all PCR products and the linearized vector.
-
-
Gibson Assembly Reaction:
-
Combine the vector and the two CHD5 fragments in equimolar amounts in a total volume of 10 µL. A 1:3 vector-to-insert molar ratio is a good starting point.
-
Add 10 µL of 2X Gibson Assembly Master Mix.
-
Incubate the reaction at 50°C for 60 minutes.
-
-
Transformation:
-
Transform 2 µL of the assembly reaction into high-efficiency competent E. coli.
-
Plate on selective media and incubate at 30°C overnight.
-
-
Analysis:
-
Screen colonies by colony PCR using primers that span the assembly junctions.
-
Isolate plasmid DNA from positive colonies and confirm the full-length insert and its sequence integrity by restriction digest and Sanger sequencing.
-
Visualizations
Caption: Experimental workflow for cloning full-length CHD5 cDNA.
Caption: Troubleshooting logic for cloning full-length CHD5 cDNA.
References
Technical Support Center: Improving the Efficiency of CHD5 Gene Editing
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the efficiency of Chromodomain Helicase DNA Binding Protein 5 (CHD5) gene editing. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CHD5 and why is it a target for gene editing?
CHD5 is a tumor suppressor gene that plays a crucial role in chromatin remodeling and transcriptional repression. It is a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which is involved in regulating gene expression.[1][2][3] CHD5 is frequently deleted or epigenetically silenced in various cancers, including neuroblastoma and glioma, making it a significant target for therapeutic research.[4][5][6][7] Gene editing technologies, such as CRISPR-Cas9, are employed to study its function, create disease models, and explore potential therapeutic interventions by either knocking out the gene or modulating its expression.
Q2: What are the main challenges when performing CRISPR-Cas9 editing of the CHD5 gene?
Editing the CHD5 gene can present several challenges that are common to many CRISPR experiments, as well as some that may be specific to its function as a chromatin remodeler:
-
Low Editing Efficiency: Achieving a high percentage of edited cells can be difficult and is influenced by factors such as sgRNA design, delivery method, and the cell type being used.[8]
-
Off-Target Effects: The Cas9 nuclease may cut at unintended genomic locations that have sequences similar to the target site, leading to unwanted mutations.[8]
-
Chromatin Accessibility: As CHD5 is involved in chromatin remodeling, the local chromatin state around the target site could influence the accessibility of the Cas9-sgRNA complex, potentially affecting editing efficiency.
-
Cellular Toxicity: The delivery of CRISPR components can sometimes be toxic to cells, leading to poor viability and experimental variability.
Troubleshooting Guides
Low Editing Efficiency
Q3: My CHD5 knockout efficiency is low. What are the first troubleshooting steps I should take?
If you are experiencing low knockout efficiency for the CHD5 gene, consider the following initial steps:
-
Validate Your sgRNA: The design of your single guide RNA (sgRNA) is critical. It is highly recommended to test multiple sgRNAs for your target. You can find pre-designed and validated sgRNA sequences for human CHD5 from resources like the GeCKO (v2) library.[2]
-
Optimize Delivery Method: The efficiency of delivering CRISPR components into your cells is paramount. For transient expression, ribonucleoprotein (RNP) delivery (pre-complexed Cas9 protein and sgRNA) is often more efficient and has fewer off-target effects than plasmid transfection.[9] For difficult-to-transfect cells, consider lentiviral transduction to generate stable Cas9-expressing cell lines, followed by sgRNA delivery.
-
Assess Transfection/Transduction Efficiency: Always include a positive control (e.g., a fluorescent reporter plasmid or a validated sgRNA for a ubiquitously expressed gene) to assess the efficiency of your delivery method in your specific cell line.
-
Confirm Cas9 Activity: Ensure that the Cas9 nuclease you are using is active. You can test its activity with a validated control sgRNA and target DNA in vitro or in a control cell line.
Q4: I have tried multiple sgRNAs for CHD5 and still have low efficiency. What other factors can I optimize?
If initial troubleshooting doesn't improve your CHD5 editing efficiency, consider these more advanced strategies:
-
Cell Line Selection: The choice of cell line can significantly impact editing efficiency. If possible, use a cell line that has been previously reported for successful CHD5 editing or is known to be amenable to CRISPR-Cas9 editing. Neuroblastoma cell lines like NLF and IMR5, or glioma cell lines, have been used in CHD5-related studies.[4][7]
-
Enrichment of Edited Cells: If your editing efficiency is low but detectable, you can enrich the population of edited cells. This can be achieved by co-transfecting a plasmid with a selectable marker or a fluorescent reporter and then using antibiotic selection or fluorescence-activated cell sorting (FACS) to isolate the cells that have taken up the CRISPR components.
-
Use of High-Fidelity Cas9 Variants: To minimize off-target effects and potentially improve on-target activity, consider using engineered high-fidelity Cas9 variants.
Off-Target Effects
Q5: How can I predict and minimize off-target effects when editing the CHD5 gene?
Minimizing off-target effects is crucial for the reliability of your experimental results. Here’s how you can predict and reduce them:
-
In Silico Prediction: Use online tools to predict potential off-target sites for your chosen CHD5 sgRNAs. These tools scan the genome for sequences with similarity to your target sequence.
-
Optimized sgRNA Design: Choose sgRNAs with higher specificity scores from prediction tools. Truncated sgRNAs (17-18 nucleotides instead of 20) can also reduce off-target cleavage without compromising on-target efficiency.
-
Choice of Cas9 Variant: High-fidelity Cas9 variants have been engineered to have reduced off-target activity.
-
Delivery Method and Dosage: Delivering the Cas9-sgRNA complex as a ribonucleoprotein (RNP) leads to rapid clearance from the cell, reducing the time available for off-target cleavage compared to plasmid delivery.[9] Titrating the amount of RNP delivered can also help to find a balance between high on-target efficiency and low off-target effects.
Q6: How can I experimentally validate the off-target effects of my CHD5 gene editing experiment?
Experimental validation is essential to confirm the specificity of your gene editing. Common methods include:
-
Targeted Sequencing: After identifying potential off-target sites using in silico tools, you can use PCR to amplify these regions from the genomic DNA of your edited cells and then perform Sanger or next-generation sequencing (NGS) to check for mutations.
-
Unbiased Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, or Digenome-seq can be used to identify off-target cleavage events across the entire genome without prior prediction.[10][11] These methods provide a more comprehensive assessment of off-target activity.
Experimental Protocols & Data
Q7: Can you provide a starting protocol for CHD5 knockout in a human cell line?
While a universally optimized protocol is not available, the following provides a general workflow for CHD5 knockout in a human cell line like HEK293T or a neuroblastoma cell line, based on common CRISPR-Cas9 methodologies.
Experimental Workflow for CHD5 Knockout
Caption: A general workflow for CRISPR-Cas9 mediated knockout of the CHD5 gene.
Methodology Details:
-
sgRNA Design and Synthesis:
-
Select 2-3 validated sgRNAs targeting an early exon of the CHD5 gene to increase the likelihood of a frameshift mutation and functional knockout. You can find candidate sequences from libraries like GeCKO v2.[2]
-
Synthesize the sgRNAs as single-stranded RNA molecules.
-
-
Cell Preparation:
-
Culture your chosen cell line (e.g., HEK293T or a neuroblastoma line) under standard conditions to ensure they are healthy and in the logarithmic growth phase on the day of transfection.
-
-
RNP Formation and Delivery:
-
Formulate ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the synthetic sgRNA.
-
Deliver the RNPs into the cells using electroporation or a lipid-based transfection reagent optimized for your cell line.
-
-
Post-Transfection Culture and Analysis:
-
Culture the cells for 48-72 hours post-transfection.
-
Harvest a portion of the cells to extract genomic DNA.
-
Assess the editing efficiency using methods like the T7 Endonuclease I (T7E1) assay or by Sanger sequencing of the PCR-amplified target region followed by decomposition analysis.
-
-
Clonal Isolation and Validation:
-
If the editing efficiency is sufficient, proceed to isolate single-cell clones by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones and screen for homozygous or heterozygous CHD5 knockout by PCR and Sanger sequencing.
-
Confirm the absence of CHD5 protein expression in knockout clones by Western blot.
-
Q8: Are there any validated sgRNA sequences available for human CHD5?
A study utilizing a CRISPR/dCas9-Synergistic Activation Mediator (SAM) system to activate endogenous CHD5 expression in the human CML cell lines K562 and KBM5 reported using the following sgRNA sequence:
| Target Gene | sgRNA Sequence (5'-3') | Reference |
| Human CHD5 | GCTGGAGGAGCTGCGTGGCG | [3] |
Note: This sequence was designed for CRISPR activation and targets the promoter region. For knockout experiments, you should design sgRNAs targeting an early coding exon. You can find pre-designed sgRNA sequences for human CHD5 knockout in commercially available libraries derived from the GeCKO v2 library.[2]
Quantitative Data Summary
At present, there is limited publicly available quantitative data specifically on the efficiency of CHD5 gene knockout using CRISPR-Cas9. The efficiency will be highly dependent on the experimental conditions as outlined in the troubleshooting guide. Researchers are encouraged to perform pilot experiments to determine the optimal conditions for their specific cell line and experimental setup.
Signaling Pathways and Logical Relationships
Q9: Can you provide a diagram of the CHD5 signaling pathway?
CHD5 is a core component of the NuRD (Nucleosome Remodeling and Deacetylase) complex, which acts as a transcriptional repressor. The following diagram illustrates the key components and function of the CHD5-containing NuRD complex.
CHD5-NuRD Complex and Transcriptional Repression
Caption: The CHD5-NuRD complex mediates transcriptional repression through histone deacetylation and nucleosome remodeling.
This technical support center provides a starting point for improving the efficiency of your CHD5 gene editing experiments. As with any experimental protocol, optimization for your specific system is key to success. We encourage you to consult the cited literature for more in-depth information.
References
- 1. CHD5 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 2. scbt.com [scbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of CHD5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Cancer Analysis Identifies CHD5 as a Potential Biomarker for Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What are current challenges in CRISPR-based gene editing? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects in CHD5 siRNA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and overcome common challenges associated with off-target effects in Chromodomain Helicase DNA Binding Protein 5 (CHD5) siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments, and why are they a concern when studying CHD5?
A1: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target, in this case, CHD5.[1] This is a significant concern because it can lead to misleading or inaccurate experimental results, such as false positives in phenotypic screens.[2] The primary mechanism for off-target effects is the siRNA guide strand acting like a microRNA (miRNA), binding to the 3' untranslated regions (3' UTRs) of unintended mRNAs through partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the siRNA).[2][3][4] Given that CHD5 is a tumor suppressor involved in critical cellular processes like cell cycle arrest and apoptosis, off-target effects could inadvertently alter these pathways, confounding the interpretation of CHD5's specific function.[5][6]
Q2: I'm observing high levels of cell toxicity or apoptosis in my CHD5 siRNA experiment. Is this an expected outcome or a potential off-target effect?
A2: While CHD5 knockdown can impact cell viability due to its role as a tumor suppressor, excessive toxicity may indicate an off-target effect.[5][7] Some siRNAs can induce a toxic phenotype independent of their target sequence.[7] It is crucial to differentiate between the on-target effect of CHD5 silencing and non-specific toxicity. To investigate this, you should:
-
Test multiple individual siRNAs targeting different regions of the CHD5 mRNA. If the toxic phenotype is consistent across various siRNAs, it is more likely to be an on-target effect.[3]
-
Perform a dose-response experiment. Using the lowest effective siRNA concentration can significantly reduce off-target effects.[8][9]
-
Use a non-targeting siRNA control to assess the baseline level of toxicity induced by the transfection process and the siRNA molecule itself.
-
Consider a rescue experiment. Co-transfecting a plasmid expressing CHD5 mRNA that is resistant to the siRNA (e.g., due to silent mutations in the target site) should rescue the on-target phenotype but not the off-target toxicity.[10]
Q3: My CHD5 knockdown efficiency is low. What are some common causes and how can I troubleshoot this?
A3: Low knockdown efficiency is a common issue in siRNA experiments and can be attributed to several factors:
-
Poor siRNA Design: Not all siRNAs are created equal. The accessibility of the target site on the CHD5 mRNA and the thermodynamic properties of the siRNA duplex can influence its efficacy. It is recommended to use siRNAs from reputable vendors that utilize validated design algorithms.
-
Incorrect Quantification Method: Ensure you are using a reliable method to measure CHD5 knockdown, such as quantitative real-time PCR (RT-qPCR) for mRNA levels or Western blotting for protein levels.[14]
Q4: How can I confirm that the observed phenotype in my experiment is due to CHD5 knockdown and not an off-target effect?
A4: Validating the specificity of your siRNA is essential. Here are several strategies:
-
Use Multiple siRNAs: As mentioned, using at least two, and preferably three to four, different siRNAs targeting distinct sites on the CHD5 mRNA is a gold standard. A consistent phenotype across multiple siRNAs strongly suggests an on-target effect.[3]
-
Rescue Experiments: This is a rigorous method to prove specificity. By re-introducing a CHD5 gene that your siRNA cannot target, you can see if the phenotype is reversed.[10]
-
Phenotype Correlation with Knockdown Levels: A stronger phenotype should correlate with a higher degree of CHD5 knockdown.
-
Whole Transcriptome Analysis: Techniques like RNA sequencing (RNA-seq) or microarrays can provide a global view of gene expression changes, helping to identify potential off-target genes.[3][15]
Troubleshooting Guides
Issue 1: High Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Troubleshooting Steps |
| High siRNA Concentration | Perform a dose-response experiment to determine the lowest effective concentration that achieves sufficient CHD5 knockdown without significant toxicity. Concentrations as low as 1 nM can be effective while reducing off-targets.[8][9] |
| Off-Target Effects | - Use a pool of 3-4 individual siRNAs targeting CHD5. This reduces the concentration of any single siRNA, minimizing its off-target impact.[3][16] - Test at least two individual siRNAs with different sequences. - Use chemically modified siRNAs (e.g., 2'-O-methylation) to reduce miRNA-like off-target effects.[3][4] |
| Transfection Reagent Toxicity | Optimize the amount of transfection reagent and the incubation time. Refer to the manufacturer's protocol and perform a toxicity curve for your specific cell line.[11] |
| Immune Stimulation | Use high-quality, purified siRNAs that are less than 30 bp in length to avoid activating the interferon response.[11] |
Issue 2: Inconsistent or Low CHD5 Knockdown
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize cell density at the time of transfection (typically 40-80% confluency).[13] - Titrate the siRNA and transfection reagent concentrations. - Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) and a fluorescently labeled control siRNA to visually assess transfection efficiency.[17] |
| Ineffective siRNA Sequence | Test multiple pre-designed and validated siRNAs targeting different regions of the CHD5 mRNA. |
| Incorrect Assay Timing | Perform a time-course experiment to determine the optimal time point for assessing CHD5 mRNA and protein knockdown (typically 24-72 hours post-transfection).[14] |
| Cell Health | Ensure cells are healthy, within a low passage number, and free from contamination.[13] |
Data Presentation: Strategies to Minimize Off-Target Effects
| Strategy | Principle | Advantages | Considerations |
| siRNA Pooling | Reduces the concentration of any single siRNA, thereby minimizing the impact of its specific off-target effects.[3][16][18] | Simple to implement; commercially available. | May mask the effects of a single highly effective siRNA. |
| Dose Reduction | Lowering siRNA concentration reduces the likelihood of miRNA-like off-target binding.[8][9] | Cost-effective; can significantly reduce off-targets. | Requires careful optimization to maintain on-target knockdown. |
| Chemical Modifications | Modifications to the siRNA duplex (e.g., 2'-O-methylation) can reduce sense strand activity and miRNA-like off-target effects of the antisense strand.[3][4][16] | Can improve specificity and stability. | May alter siRNA potency; reliant on vendor offerings. |
| Use of Multiple Individual siRNAs | Confirms that the observed phenotype is not due to the off-target effects of a single siRNA sequence.[3] | Gold standard for validation. | More laborious and costly than using a single siRNA or a pool. |
| Computational Design | Advanced algorithms can predict and filter out siRNA sequences with a higher propensity for off-target effects by analyzing seed region homology with other genes.[1][3] | Proactive approach to minimize off-targets from the start. | Prediction is not perfect; experimental validation is still required. |
Experimental Protocols
Protocol 1: siRNA Transfection Optimization
This protocol outlines a general procedure for optimizing siRNA transfection in a 24-well plate format.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate so they reach 60-80% confluency at the time of transfection.[19]
-
Prepare siRNA-Transfection Reagent Complexes:
-
For each well, dilute your CHD5 siRNA (or control siRNA) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.[14][19]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of CHD5 mRNA and protein.
-
Assay for Knockdown: After incubation, harvest the cells to analyze CHD5 mRNA levels by RT-qPCR or protein levels by Western blot.
Protocol 2: Validation of CHD5 Knockdown by RT-qPCR
-
RNA Extraction: Isolate total RNA from both control and CHD5 siRNA-transfected cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for CHD5, and a suitable qPCR master mix (e.g., SYBR Green).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of CHD5 mRNA using the ΔΔCt method, normalizing the CHD5 expression to the housekeeping gene and comparing the siRNA-treated samples to the negative control samples.
Visualizations
Caption: A streamlined workflow for robust CHD5 siRNA experiments.
Caption: Decision tree for mitigating siRNA off-target effects.
Caption: Simplified CHD5 signaling in tumor suppression.[5][6]
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. sitoolsbiotech.com [sitoolsbiotech.com]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chd5 requires PHD-mediated histone 3 binding for tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - BE [thermofisher.com]
- 12. Why is optimizing transfection efficiency important for siRNA experiments? [horizondiscovery.com]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 17. youtube.com [youtube.com]
- 18. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. google.com [google.com]
Technical Support Center: Troubleshooting Poor CHD5 Plasmid Transfection Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low transfection efficiency of the CHD5 plasmid.
Frequently Asked Questions (FAQs)
Q1: Why is my CHD5 plasmid transfection efficiency low?
Low transfection efficiency with the CHD5 plasmid can be attributed to several factors. The CHD5 gene is relatively large, which can make its delivery into cells more challenging compared to smaller plasmids.[1][2] Common causes for poor efficiency include:
-
Suboptimal transfection reagent to DNA ratio: This ratio is critical and highly cell-type dependent.[3][4]
-
Poor plasmid DNA quality: The presence of contaminants such as endotoxins, or a high proportion of nicked or degraded plasmid, can significantly hinder transfection.[3][5][6]
-
Incorrect cell density: Cells that are either too sparse or overly confluent are not ideal for transfection.[3][4]
-
Presence of inhibitors in the media: Serum and antibiotics can interfere with the formation of transfection complexes.[3][7]
-
Health of the cells: Unhealthy or senescent cells, or those contaminated with mycoplasma, will not transfect well.[5]
-
Inappropriate transfection method: Some cell lines, particularly primary or difficult-to-transfect cells, may require methods other than lipid-based transfection, such as electroporation.[8][9]
Q2: What is the function of the CHD5 protein?
CHD5 (Chromodomain Helicase DNA Binding Protein 5) is a tumor suppressor protein that plays a crucial role in chromatin remodeling.[10][11][12] It is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[11][13] CHD5 is involved in the regulation of gene transcription, particularly genes related to cell proliferation and differentiation.[10][14] One of its key functions is the activation of the p53 pathway by upregulating genes like CDKN2A, which helps to prevent uncontrolled cell proliferation.[10]
Q3: Which cell lines are suitable for CHD5 expression studies?
CHD5 expression is often downregulated in various cancer cell lines.[15] Therefore, researchers frequently transfect CHD5 into these cell lines to study its tumor-suppressive functions. Examples of cell lines used in CHD5 research include:
-
Gastric cancer cell lines[15]
-
Lung cancer cell lines (e.g., A549, H1299)[15]
-
Renal cell carcinoma cell lines (e.g., Caki-1, 786-0)[19]
Q4: Can the large size of the CHD5 plasmid affect transfection?
Yes, the size of the plasmid can significantly impact transfection efficiency. Larger plasmids (>10 kb) are generally more difficult to transfect than smaller ones.[1][2] This is due to the challenge of moving a large molecule across the cell membrane. For large plasmids like CHD5, it is often necessary to optimize transfection protocols specifically for their size, which may involve using particular transfection reagents or techniques like electroporation.[1][22]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Reagent:DNA Ratio | Perform a titration experiment to determine the optimal ratio for your specific cell line. Start with the manufacturer's recommended ratio and test ratios ranging from 1:2 to 5:1 (reagent volume in µL to DNA mass in µg).[3][4] |
| Poor Plasmid DNA Quality | Use a high-quality, endotoxin-free plasmid purification kit.[4][22] Verify plasmid integrity and concentration using spectrophotometry (A260/A280 ratio should be 1.7-1.9) and agarose gel electrophoresis.[4][5][6] Less than 20% of the DNA should be in the nicked or open circular form.[5] |
| Incorrect Cell Density | Seed cells the day before transfection to ensure they are in the logarithmic growth phase and reach 70-90% confluency at the time of transfection.[4][22] |
| Inhibitors in Media | Use serum-free and antibiotic-free media when preparing the transfection reagent-DNA complexes.[3][7][22] After the initial incubation period (typically 4-6 hours), the medium can be replaced with complete medium containing serum.[22] |
| Difficult-to-Transfect Cells | Consider alternative transfection methods such as electroporation, especially for primary cells or cell lines known to be resistant to lipid-based transfection.[8][9] Reagents like Lipofectamine 3000 or Polyethylenimine (PEI) may also be more effective for large plasmids.[20][22] |
Problem 2: High Cell Death (Cytotoxicity)
| Possible Cause | Recommended Solution |
| Excessive Transfection Reagent | Reduce the amount of transfection reagent used. High concentrations of cationic lipids can be toxic to cells.[3] |
| High DNA Concentration | High amounts of foreign DNA can induce a toxic response. Try reducing the amount of plasmid DNA in the transfection complex.[4] |
| Prolonged Exposure to Complexes | For sensitive cell lines, reduce the incubation time of the cells with the transfection complexes to 4-6 hours before replacing the medium with fresh, complete medium.[23] |
| Poor Cell Health | Ensure cells are healthy, free from contamination, and have been passaged regularly. Do not use cells that are highly confluent or have been in culture for an extended period. |
Experimental Protocols
Protocol 1: Optimizing Reagent-to-DNA Ratio for CHD5 Transfection
This protocol outlines a method for optimizing the ratio of a cationic lipid-based transfection reagent to CHD5 plasmid DNA in a 6-well plate format.
-
Cell Seeding: The day before transfection, seed your target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
DNA Preparation: On the day of transfection, dilute a consistent amount of high-quality CHD5 plasmid DNA (e.g., 2.5 µg) into serum-free medium (e.g., Opti-MEM) for each well to be tested.
-
Reagent Preparation and Complex Formation:
-
In separate tubes, prepare a range of transfection reagent volumes. For a 2.5 µg DNA amount, you might test 2.5 µL, 5 µL, 7.5 µL, and 10 µL of reagent, corresponding to 1:1, 2:1, 3:1, and 4:1 ratios (µL reagent: µg DNA).
-
Dilute each reagent amount in serum-free medium.
-
Combine the diluted DNA with the diluted reagent for each ratio, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[7][22]
-
-
Transfection: Add the transfection complexes drop-wise to the cells in their respective wells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, aspirate the medium containing the transfection complexes and replace it with fresh, complete growth medium.
-
Analysis: Assess transfection efficiency and cytotoxicity 24-48 hours post-transfection using methods such as fluorescence microscopy (if using a fluorescent reporter), qPCR for CHD5 mRNA levels, or Western blotting for CHD5 protein expression.
Protocol 2: Electroporation of CHD5 Plasmid
This protocol provides a general guideline for electroporating the CHD5 plasmid into difficult-to-transfect cells using a system like the Neon™ Transfection System. Parameters will need to be optimized for each specific cell type.
-
Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cell pellet in the appropriate electroporation buffer at a high concentration (e.g., 1 x 10^7 cells/mL).[1]
-
DNA Preparation: Use high-purity, endotoxin-free CHD5 plasmid DNA.
-
Electroporation:
-
Mix a specific amount of CHD5 plasmid DNA with the cell suspension.
-
Transfer the cell-DNA mixture to the electroporation cuvette or tip.
-
Apply the electric pulse using an optimized program for your cell type (voltage, pulse width, number of pulses).[1]
-
-
Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium. A short recovery period of 15-30 minutes before adding to the full volume of media can improve viability.[1]
-
Incubation: Culture the cells at 37°C in a CO2 incubator.
-
Analysis: Analyze gene expression 24-72 hours post-transfection.
Quantitative Data Summary
Table 1: General Transfection Optimization Parameters
| Parameter | Recommended Starting Range | Key Considerations |
| Cell Confluency | 70-90% | Overly confluent cells may have reduced transfection efficiency.[4] |
| Plasmid DNA Purity (A260/A280) | 1.7 - 1.9 | Lower ratios indicate protein contamination; higher ratios may indicate RNA contamination.[4] |
| Reagent:DNA Ratio (µL:µg) | 1:1 to 5:1 | Highly cell-type dependent; requires empirical optimization.[3][4] |
| Complex Formation Time | 15-30 minutes | Longer times may lead to larger aggregates and reduced efficiency.[7] |
| Incubation Time with Cells | 4-6 hours | Longer times can increase toxicity in sensitive cell lines.[23] |
Table 2: Example Electroporation Parameters for Large Plasmids
| Cell Type | Voltage (V) | Pulse Width (ms) | Number of Pulses | Reference |
| Jurkat | 1350 | 30 | 1 | [1] |
| HeLa | 1050 | 30 | 2 | [24] |
| Note: | These are examples and must be optimized for your specific cell type and electroporation system. |
Visualizations
Caption: Simplified signaling pathway of CHD5 as a tumor suppressor.
Caption: General workflow for optimizing CHD5 plasmid transfection.
Caption: Troubleshooting logic for poor CHD5 transfection efficiency.
References
- 1. rheniumbio.co.il [rheniumbio.co.il]
- 2. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. 质粒DNA转染的优化方法-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. genscript.com [genscript.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Transfection Troubleshooting: Methods and Reagents | Ubigene [ubigene.us]
- 10. CHD5 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 11. genecards.org [genecards.org]
- 12. CHD5 chromodomain helicase DNA binding protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. uniprot.org [uniprot.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Effects of Circular DNA Length on Transfection Efficiency by Electroporation into HeLa Cells | PLOS One [journals.plos.org]
Technical Support Center: Best Practices for CHD5 Immunohistochemistry (IHC) Staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting immunohistochemistry (IHC) for the chromodomain helicase DNA-binding protein 5 (CHD5). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Experimental Protocols
A detailed methodology for successful CHD5 staining in formalin-fixed, paraffin-embedded (FFPE) tissues is crucial for reliable and reproducible results.
Recommended Protocol for CHD5 IHC on Paraffin-Embedded Tissues
This protocol synthesizes best practices for optimal CHD5 detection.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.[1]
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.[1]
-
Immerse slides in 95% ethanol for 5 minutes.[1]
-
Immerse slides in 70% ethanol for 5 minutes.[1]
-
Rinse slides thoroughly with distilled water for 5 minutes.[2]
2. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER) is strongly recommended to reverse formalin cross-linking and unmask the CHD5 epitope.[3]
-
Reagent: Begin with a citrate-based buffer (10 mM Sodium Citrate, pH 6.0). If the signal is weak, a Tris-EDTA buffer (pH 9.0) may provide enhanced staining, though it may also increase background.[3]
-
Procedure:
-
Pre-heat the antigen retrieval solution in a pressure cooker, steamer, or microwave.[3]
-
Immerse the slides in the heated solution and maintain a sub-boiling temperature for 10-20 minutes.[4] Avoid aggressive boiling, which can lead to tissue detachment.[4]
-
Allow the slides to cool to room temperature within the buffer for at least 30 minutes.[5]
-
3. Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[2][5]
-
Wash slides twice with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]
4. Blocking Non-Specific Binding:
-
Incubate sections for 30-60 minutes in a humidified chamber with a blocking serum, such as 10% normal goat serum.[7] The species of the blocking serum should match the species of the secondary antibody.
5. Primary Antibody Incubation:
-
Dilute the primary anti-CHD5 antibody in a suitable antibody diluent. Refer to Table 1 for vendor-specific starting recommendations.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber. This longer, cooler incubation often improves specificity and reduces background.[1]
6. Detection System:
-
Wash slides three times in wash buffer.
-
Incubate with a high-quality, polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides three times in wash buffer.
7. Chromogen Development:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate for 1-10 minutes, or until the desired brown staining intensity is observed microscopically.[5]
-
Immerse slides in distilled water to stop the reaction.[5]
8. Counterstaining:
-
Lightly counterstain the nuclei with hematoxylin to provide morphological context.[5]
-
"Blue" the sections in a suitable buffer or running tap water.
9. Dehydration and Mounting:
-
Dehydrate the sections through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).[2]
-
Clear the slides in xylene and coverslip using a permanent mounting medium.[2]
Data Presentation
Quantitative data is summarized for easy comparison and protocol optimization.
Table 1: Selection of Commercially Available Anti-CHD5 Antibodies for IHC
| Antibody Name/Clone | Host/Clonality | Recommended Starting Dilution for IHC | Vendor Reference |
| Anti-CHD5 antibody [EPR23858-3-8] | Rabbit Monoclonal | 1:2000 | Abcam (ab300437) |
| CHD5 (D2F9Q) Rabbit mAb #44829 | Rabbit Monoclonal | Assay Dependent | Cell Signaling Technology |
| Rabbit Polyclonal Anti-CHD5 Antibody | Rabbit Polyclonal | 1:500 - 1:1000 | Atlas Antibodies (HPA055477) |
| Polyclonal Antibody to CHD5 | Rabbit Polyclonal | 5-20 µg/mL | Cloud-Clone Corp. (PAC211Hu01) |
Note: Optimal dilutions must be determined empirically by the end-user.
Table 2: Recommended Antigen Retrieval Conditions for CHD5 IHC
| Buffer Solution | pH | Heating Method | Recommended Time | Key Considerations |
| Citrate Buffer | 6.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes | Excellent starting point for most antibodies and tissues.[4] |
| Tris-EDTA Buffer | 9.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes | Can significantly enhance signal for certain antibody-epitope interactions but may require more optimization to control background.[3] |
Mandatory Visualization
Diagrams are provided to clarify complex biological pathways and experimental workflows.
Caption: CHD5 positively regulates the p53 tumor suppressor pathway.[8]
Caption: A logical workflow for troubleshooting common CHD5 IHC issues.
FAQs and Troubleshooting
Category 1: No or Weak Staining
Q: Why is there no staining in my tissue? A:
-
Confirm Protein Presence: First, verify that CHD5 is expected to be expressed in your tissue. Normal human cerebellum tissue serves as an excellent positive control, showing strong positivity in Purkinje cells.[9] Conversely, glial cells are consistently negative and can act as an internal negative control.
-
Evaluate Positive Control: Always include a known positive control slide in your experiment. If the positive control fails to stain, the issue lies within your reagents or protocol, not your experimental tissue.[10]
-
Primary Antibody Issues: The primary antibody is a common culprit. Ensure it has been stored correctly, is within its expiration date, and that the concentration is appropriate. You may need to perform a titration to determine the optimal dilution.[11]
-
Antigen Retrieval Failure: This is one of the most critical steps. Inadequate HIER will fail to unmask the epitope.[3] Confirm the pH of your buffer and ensure the correct temperature and time were used. Consider trying an alternative buffer (e.g., Tris-EDTA pH 9.0 if citrate pH 6.0 failed).[3]
-
Inactive Detection System: Ensure your secondary antibody and chromogen are active and compatible. Run a control with only the secondary antibody to check for non-specific binding.
Category 2: High Background
Q: My slides have high background staining, obscuring the specific signal. What can I do? A:
-
Insufficient Blocking: Non-specific binding can occur if the blocking step is inadequate. Increase the blocking time to 60 minutes or increase the concentration of the normal serum.[7]
-
Overly Concentrated Antibodies: High concentrations of either the primary or secondary antibody can lead to excessive background. Perform a titration to find the optimal concentration that provides a strong signal with low background.[11]
-
Inadequate Washing: Ensure you are washing the slides thoroughly with a gentle buffer between steps to remove unbound antibodies.
-
Endogenous Enzyme Activity: If using an HRP-based detection system, endogenous peroxidases in tissues like the spleen or kidney can cause background. Always include a hydrogen peroxide blocking step.[12]
-
Tissue Condition: Allowing tissue sections to dry out during the procedure can cause a "salt-and-pepper" type of background. Always use a humidified chamber for incubations.[12]
Category 3: Incorrect Staining Pattern
Q: The staining is in the cytoplasm, but I expected it in the nucleus. Why? A:
-
Confirm Expected Localization: CHD5 is a chromatin-remodeling protein, and its function dictates a nuclear localization.[13] Specific staining should be confined to the nucleus. Some publications have noted occasional cytoplasmic staining, but strong, specific signals are nuclear.[14]
-
Permeabilization: While HIER often permeabilizes the tissue sufficiently, incomplete permeabilization of the nuclear membrane can prevent the antibody from reaching its target. Ensure your protocol does not inhibit antibody penetration.[12]
-
Antibody Specificity and Concentration: At very high concentrations, some antibodies can bind non-specifically to other cellular compartments.[11] If reducing the concentration does not resolve the issue, consider validating the antibody's specificity or testing an alternative clone.
Category 4: Interpretation of Results
Q: How should I score my CHD5 staining results? A: A semi-quantitative H-score is a widely accepted method for evaluating IHC results, incorporating both staining intensity and the percentage of positive cells.[15]
-
Assess Staining Intensity: Grade the intensity of the nuclear stain on a scale of 0 to 3 (0 = negative, 1 = weak, 2 = moderate, 3 = strong).[16]
-
Determine Percentage of Positive Cells: Quantify the percentage of positive cells at each intensity level.[16]
-
Calculate the H-Score: Use the following formula to generate a score between 0 and 300:
-
H-Score = (1 × % of weak cells) + (2 × % of moderate cells) + (3 × % of strong cells) [15] This provides a more continuous and descriptive scoring of the staining than a simple positive/negative assessment.
-
References
- 1. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 2. cdn.origene.com [cdn.origene.com]
- 3. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CHD5 chromodomain helicase DNA binding protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Chromodomain Helicase DNA-Binding Protein 5 Inhibits Renal Cell Carcinoma Tumorigenesis by Activation of the p53 and RB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-CHD5 Human Protein Atlas Antibody [atlasantibodies.com]
- 10. m.youtube.com [m.youtube.com]
- 11. origene.com [origene.com]
- 12. qedbio.com [qedbio.com]
- 13. biocompare.com [biocompare.com]
- 14. Clinical significance of chromatin remodeling factor CHD5 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of CHD5 may serve as an independent biomarker of prognosis in colorectal cancer via immunohistochemical staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing CHD5 qPCR Data Across Different Tissues
This technical support center provides researchers, scientists, and drug development professionals with guidance on normalizing CHD5 qPCR data across various tissues. Accurate normalization is critical for obtaining reliable gene expression results, especially for a gene like CHD5, which exhibits variable expression patterns.
Frequently Asked Questions (FAQs)
Q1: Why is normalizing qPCR data for CHD5 expression across different tissues challenging?
Normalizing CHD5 expression data across different tissues presents a significant challenge due to its variable expression profile. CHD5 is preferentially expressed in the nervous system and testis but is also implicated as a tumor suppressor gene in a variety of other tissues, often at lower levels.[1] This inherent biological variability means that a standard "one-size-fits-all" approach to normalization is unlikely to be accurate. Furthermore, many commonly used housekeeping genes can also exhibit variable expression across different tissue types, making the selection of a stable reference crucial.[2][3]
Q2: Can I use a single housekeeping gene like GAPDH or ACTB to normalize my CHD5 data across multiple tissues?
Using a single, unvalidated housekeeping gene, such as GAPDH or β-actin (ACTB), is strongly discouraged.[2][3] While historically common, numerous studies have shown that the expression of these genes can vary considerably between different tissues and under various experimental conditions.[4][5][6] Normalizing to an unstable reference gene can lead to inaccurate and misleading results, masking true biological changes or creating artificial ones.
Q3: What is the recommended approach for normalizing qPCR data across different tissues?
The most reliable method for normalizing qPCR data across diverse tissues is to use multiple, stably expressed reference genes.[2][5] The geometric mean of the expression levels of several validated housekeeping genes provides a much more stable and accurate normalization factor.[2][4] It is essential to empirically determine the most stable reference genes for your specific set of tissues.
Q4: How do I select the most stable reference genes for my experiment?
To select the most stable reference genes, you should:
-
Select a panel of candidate reference genes. Choose 8-10 candidate genes from different functional classes to minimize the chance of co-regulation.
-
Measure their expression levels in all the tissue types you are studying.
-
Analyze the stability of their expression using software tools like geNorm, NormFinder, or BestKeeper. These programs rank the candidate genes based on their expression stability across your samples.[7]
-
Choose the top 2-3 ranked genes to calculate a normalization factor based on their geometric mean.
Troubleshooting Guides
Problem: High variability in normalized CHD5 expression data between biological replicates of the same tissue.
-
Possible Cause 1: Poor RNA Quality or Quantity. Inconsistent RNA integrity or inaccurate quantification between samples can introduce significant variability.
-
Possible Cause 2: Unstable Reference Gene(s). The chosen reference gene(s) may not be stably expressed across your samples.
-
Solution: Re-validate your reference genes using a larger panel of candidates and stability analysis software. If you are only using one reference gene, select at least two stable ones and use their geometric mean for normalization.[2]
-
-
Possible Cause 3: Pipetting Errors or Inconsistent Reaction Setup.
-
Solution: Use a master mix for your qPCR reactions to minimize pipetting variability. Ensure proper mixing and spin down plates before running the PCR. Perform all reactions in triplicate.[8]
-
Problem: I see CHD5 expression in a tissue where it's reported to be low or absent.
-
Possible Cause 1: Genomic DNA Contamination. qPCR primers may be amplifying contaminating genomic DNA (gDNA).
-
Solution: Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction to prevent amplification of gDNA. Always include a "no reverse transcriptase" (-RT) control in your experimental setup.
-
-
Possible Cause 2: Primer-Dimer Formation or Non-Specific Amplification.
-
Solution: Perform a melt curve analysis at the end of your qPCR run to check for a single, specific product. Optimize your primer concentrations and annealing temperature. You can also visualize the PCR product on an agarose gel to confirm its size.
-
Experimental Protocols
Protocol 1: Validation of Reference Genes for Cross-Tissue Normalization
-
Select Candidate Reference Genes: Choose a panel of 8-10 candidate reference genes from different functional pathways. A potential list is provided in the table below.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from all tissue samples using a standardized protocol. Assess RNA quality and quantity. Synthesize cDNA from a consistent amount of RNA for all samples.
-
qPCR Analysis: Perform qPCR for all candidate reference genes on all your cDNA samples. Include technical triplicates for each reaction.
-
Data Analysis:
-
Export the raw Cq (quantification cycle) values.
-
Use software such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes across all tissues.
-
These programs will provide a stability ranking. Select the top 2-3 most stable genes for subsequent normalization of your CHD5 data.
-
Protocol 2: Relative Quantification of CHD5 Expression using the ΔΔCq Method
This protocol assumes you have identified your stable reference genes.
-
qPCR for Target and Reference Genes: Perform qPCR for your gene of interest (CHD5) and the selected stable reference genes on all your tissue samples.
-
Calculate ΔCq: For each sample, calculate the ΔCq value:
-
ΔCq = Cq (CHD5) - Cq (Reference Gene(s) geometric mean)
-
-
Select a Calibrator Sample: Choose one sample as the calibrator (e.g., a control tissue or one of the tissue types) to which all other samples will be compared.
-
Calculate ΔΔCq: For each sample, calculate the ΔΔCq value:
-
ΔΔCq = ΔCq (Test Sample) - ΔCq (Calibrator Sample)
-
-
Calculate Fold Change: The fold change in CHD5 expression relative to the calibrator sample is calculated as:
-
Fold Change = 2-ΔΔCq
-
Data Presentation
Table 1: Candidate Reference Genes for Cross-Tissue qPCR Studies
| Gene Symbol | Gene Name | Function |
| B2M | Beta-2-microglobulin | Component of MHC class I molecules |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Purine metabolism |
| RPL13A | Ribosomal protein L13a | Ribosomal protein |
| SDHA | Succinate dehydrogenase complex flavoprotein subunit A | Krebs cycle |
| TBP | TATA-box binding protein | General transcription factor |
| UBC | Ubiquitin C | Protein degradation |
| YWHAZ | Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta | Signal transduction |
| PGK1 | Phosphoglycerate kinase 1 | Glycolysis |
| GUSB | Glucuronidase beta | Lysosomal storage |
| ACTB | Beta-actin | Cytoskeleton |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |
Note: The stability of these genes must be validated for the specific tissues used in your experiment.
Visualizations
Caption: Workflow for accurate normalization of CHD5 qPCR data across different tissues.
References
- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.com [gene-quantification.com]
- 4. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gene-quantification.de [gene-quantification.de]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. How to Select Endogenous Controls for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
strategies to enhance the stability of recombinant CHD5
Welcome to the technical support center for recombinant Chromodomain Helicase DNA-binding protein 5 (CHD5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of recombinant CHD5 during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the expression, purification, and storage of recombinant CHD5.
Question 1: My recombinant CHD5 is precipitating after purification. What are the possible causes and solutions?
Answer:
Precipitation of recombinant CHD5 is a common issue and can be caused by several factors, including inappropriate buffer conditions, high protein concentration, and lack of stabilizing additives.
Possible Causes:
-
Suboptimal Buffer pH: The pH of your buffer may be too close to the isoelectric point (pI) of CHD5, leading to reduced solubility.
-
Incorrect Salt Concentration: Both low and excessively high salt concentrations can lead to protein aggregation.
-
Protein Concentration: High concentrations of purified CHD5 can promote aggregation.
-
Absence of Stabilizing Agents: Additives that enhance protein stability may be missing from your buffer.
Troubleshooting Solutions:
-
Optimize Buffer pH: Determine the theoretical pI of your CHD5 construct and choose a buffer with a pH at least 1-1.5 units away from the pI.
-
Screen Salt Concentrations: Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl) to identify the optimal level for CHD5 solubility.
-
Reduce Protein Concentration: If possible, work with a lower concentration of CHD5. If a high concentration is necessary, consider optimizing the buffer conditions more rigorously.
-
Incorporate Stabilizing Additives: Include agents like glycerol (10-25%), sugars (e.g., sucrose or trehalose), or non-detergent sulfobetaines in your purification and storage buffers.[1]
-
Add Reducing Agents: If aggregation is due to disulfide bond formation, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in your buffers.
Question 2: I am observing significant degradation of my purified CHD5, even during short-term storage at 4°C. How can I prevent this?
Answer:
Protein degradation is often due to the activity of contaminating proteases or inherent instability of the protein.
Possible Causes:
-
Protease Contamination: Proteases from the expression host may have co-purified with your CHD5.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein can lead to denaturation and degradation.
-
Oxidation: Cysteine residues in CHD5 may be susceptible to oxidation, leading to instability.
Troubleshooting Solutions:
-
Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.[1] For long-term storage, consider adding EDTA if your protein's activity is not dependent on divalent cations.
-
Aliquot and Flash-Freeze: After purification, aliquot your CHD5 into single-use volumes and flash-freeze them in liquid nitrogen before storing at -80°C. This minimizes damage from freeze-thaw cycles.
-
Include Reducing Agents: Add a reducing agent like DTT (1-5 mM) to your storage buffer to prevent oxidation.
-
Optimize Storage Buffer: Screen for a storage buffer that maximizes stability. A thermal shift assay can be a powerful tool for this (see Experimental Protocols section).
Question 3: My recombinant CHD5 has low or no ATPase activity. What could be the reason?
Answer:
Loss of enzymatic activity can be due to misfolding, aggregation, or the absence of necessary cofactors.
Possible Causes:
-
Improper Folding: The protein may not have folded correctly during expression.
-
Aggregation: Soluble aggregates can be inactive.
-
Absence of Cofactors: CHD5 is an ATP-dependent helicase and requires ATP and likely Mg²⁺ for its activity.
-
Inhibitory Buffer Components: Components in your buffer could be inhibiting the enzyme.
Troubleshooting Solutions:
-
Optimize Expression Conditions: Try expressing the protein at a lower temperature (e.g., 18°C overnight) to promote proper folding.[2]
-
Use Fusion Tags: Expression with a solubility-enhancing tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes improve folding and solubility.[3]
-
Perform a Functional Assay: Use an ATPase activity assay to confirm the presence of active protein (see Experimental Protocols section).
-
Check Buffer Composition: Ensure your assay buffer contains ATP and Mg²⁺. Avoid high concentrations of chelating agents like EDTA.
-
Assess Oligomeric State: Use size-exclusion chromatography to check for aggregation.
Quantitative Data on CHD5 Stabilization Strategies
The following table summarizes the potential effects of various additives on the thermal stability of recombinant CHD5, as might be determined by a Thermal Shift Assay. The change in melting temperature (ΔTm) is an indicator of increased stability.
| Additive | Concentration Range | Expected ΔTm (°C) | Notes |
| Glycerol | 10 - 25% (v/v) | +2 to +5 | A common cryoprotectant that stabilizes proteins by preferential hydration. |
| NaCl | 150 - 500 mM | +1 to +3 | Optimizing ionic strength can shield surface charges and prevent aggregation. |
| L-Arginine | 50 - 100 mM | +1 to +4 | Can act as an aggregation suppressor. |
| Trehalose | 0.25 - 1 M | +3 to +7 | A sugar that is a potent protein stabilizer and cryoprotectant. |
| DTT | 1 - 5 mM | +0.5 to +2 | A reducing agent that prevents the formation of incorrect disulfide bonds. |
Note: The ΔTm values are illustrative and the optimal conditions should be determined experimentally for your specific CHD5 construct and buffer system.
Experimental Protocols
1. Thermal Shift Assay (TSA) for Buffer Screening
This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of recombinant CHD5.
Materials:
-
Purified recombinant CHD5 (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument with a melt curve function
-
Buffers and additives to be screened
Procedure:
-
Prepare a master mix of your purified CHD5 and SYPRO Orange dye. The final concentration of the dye should be 5x.
-
Aliquot 18 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 2 µL of the buffer or additive to be tested to each well. Include a control with your current storage buffer.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C every 30 seconds.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the point of inflection in the fluorescence curve.
-
Conditions that result in a higher Tm are considered to be more stabilizing.
2. ATPase Activity Assay
This assay measures the ATP hydrolysis activity of CHD5 and can be used to assess its functional stability. This protocol is based on the detection of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Purified recombinant CHD5
-
ATP
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green reagent for phosphate detection
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mix containing the assay buffer and a suitable concentration of ATP (e.g., 1 mM).
-
Add your purified CHD5 to the reaction mix to a final concentration of approximately 22 nM.[4]
-
Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes).[4]
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength appropriate for the Malachite Green reagent (typically around 620-650 nm).
-
Generate a standard curve with known concentrations of inorganic phosphate to quantify the amount of ATP hydrolyzed.
-
Compare the activity of CHD5 under different conditions (e.g., after storage in different buffers) to assess functional stability.
3. Chromatin Remodeling Assay (Restriction Enzyme Accessibility)
This assay assesses the ability of CHD5 to remodel chromatin, providing a measure of its functional integrity.
Materials:
-
Purified recombinant CHD5
-
Reconstituted chromatin (e.g., plasmid-based)
-
ATP
-
Reaction Buffer: (as described in the ATPase assay)
-
Restriction enzyme (e.g., HaeIII)[4]
-
Stop Buffer (containing EDTA and SDS)
-
Agarose gel electrophoresis equipment
Procedure:
-
Incubate the reconstituted chromatin with CHD5 in the reaction buffer in the presence of ATP (e.g., 3 mM) for 20 minutes at 30°C.[4]
-
Add the restriction enzyme (e.g., HaeIII) and continue the incubation for a defined period.
-
Stop the reaction by adding the Stop Buffer.
-
Purify the DNA from the reaction mixture.
-
Analyze the DNA fragments by agarose gel electrophoresis.
-
Increased digestion by the restriction enzyme in the presence of CHD5 and ATP indicates successful chromatin remodeling.
Visualizations
Caption: Experimental workflow for assessing and optimizing recombinant CHD5 stability.
Caption: Decision tree for troubleshooting common recombinant CHD5 instability issues.
Caption: Logical relationships of stabilizing additives and their mechanisms of action on CHD5.
References
avoiding non-specific binding in CHD5 co-IP experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in co-immunoprecipitation (co-IP) experiments involving the Chromodomain Helicase DNA Binding Protein 5 (CHD5), with a focus on avoiding non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background and non-specific binding in my CHD5 co-IP experiment?
A1: High background in CHD5 co-IP experiments often stems from the nuclear localization of the protein. Inefficient lysis of the nuclear membrane can lead to the release of "sticky" nuclear components, such as DNA and histones, which can bind non-specifically to your antibody or beads. Additionally, improper antibody selection, insufficient washing, or suboptimal buffer compositions can contribute to this issue.
Q2: Which type of lysis buffer is recommended for CHD5 co-IP?
A2: Since CHD5 is a nuclear protein, a lysis buffer that can effectively disrupt the nuclear membrane is crucial. While harsher buffers like RIPA are effective for nuclear lysis, they can disrupt protein-protein interactions. A common strategy is to start with a less stringent lysis buffer, such as one containing NP-40 or Triton X-100, and assess the degree of non-specific binding. If the background is high, the stringency can be increased by adding low concentrations of ionic detergents like SDS or sodium deoxycholate. It is critical to include protease and phosphatase inhibitors in your lysis buffer to maintain protein integrity.
Q3: What are the key controls to include in a CHD5 co-IP experiment?
A3: To ensure the specificity of your results, several controls are essential:
-
Isotype Control: An antibody of the same isotype and from the same host species as your anti-CHD5 antibody, but not directed against any cellular protein. This control helps to identify non-specific binding of proteins to the immunoglobulin itself.
-
Bead-only Control: Incubating your cell lysate with beads alone (without the primary antibody) will reveal proteins that bind non-specifically to the bead matrix.
-
Input Control: A small fraction of the cell lysate that has not undergone the immunoprecipitation process. This control confirms that CHD5 and its potential interactors are present in the starting material.
-
Negative Control Cell Line: If available, using a cell line that does not express CHD5 can help confirm the specificity of the antibody and the observed interactions.
Q4: How can I be sure that the proteins I've identified are true CHD5 interactors?
A4: Validation of potential interactions is critical. A common and effective method is to perform a reciprocal co-IP. In this experiment, you would use an antibody against the putative interacting protein to immunoprecipitate it and then probe for the presence of CHD5 in the pulldown. Consistent results from both co-IPs significantly increase the confidence in the interaction. Further validation can be achieved through other techniques like proximity ligation assays (PLA) or yeast two-hybrid screens.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in the IgG/isotype control lane. | Non-specific binding of proteins to the antibody. | 1. Pre-clear the lysate: Incubate the cell lysate with non-specific IgG and protein A/G beads for 30-60 minutes before adding the specific antibody.[1][2] 2. Increase wash stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[3] 3. Reduce antibody concentration: Titrate the amount of primary antibody to find the lowest concentration that still efficiently pulls down CHD5. |
| Many non-specific bands in the CHD5 IP lane. | 1. Ineffective washing. 2. Suboptimal lysis buffer. 3. Non-specific binding to beads. | 1. Increase the number and duration of washes: Perform at least 3-5 washes of 5-10 minutes each. 2. Optimize lysis buffer: If using a mild detergent, consider adding a low concentration of a more stringent detergent (e.g., 0.1% SDS). 3. Block the beads: Incubate the beads with a blocking agent like BSA or non-fat dry milk before adding the antibody-lysate complex.[1] |
| CHD5 is pulled down, but known interactors are not. | 1. Protein-protein interaction is weak or transient. 2. Lysis or wash buffer is too stringent. 3. The antibody epitope is blocking the interaction site. | 1. Use a cross-linking agent: Consider in vivo cross-linking with formaldehyde to stabilize transient interactions. 2. Decrease buffer stringency: Reduce the salt and/or detergent concentration in the lysis and wash buffers. 3. Use a different CHD5 antibody: Select an antibody that targets a different epitope on the CHD5 protein. Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more effective at capturing protein complexes.[2] |
| No CHD5 is detected in the IP lane. | 1. Inefficient immunoprecipitation. 2. Low expression of CHD5 in the cells. 3. Antibody is not suitable for IP. | 1. Increase the amount of starting material (lysate). 2. Confirm CHD5 expression: Check the input lane to ensure CHD5 is present in the lysate. 3. Use a validated antibody: Ensure the anti-CHD5 antibody has been validated for immunoprecipitation applications. |
Experimental Protocols
Co-Immunoprecipitation of Endogenous CHD5 from Nuclear Extracts
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
1. Preparation of Nuclear Extracts:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, with protease and phosphatase inhibitors).
-
Incubate on ice with occasional vortexing to lyse the nuclei.
-
Clarify the nuclear lysate by centrifugation at high speed.
2. Pre-clearing the Lysate:
-
To the clarified nuclear lysate, add Protein A/G beads and a non-specific IgG from the same species as your anti-CHD5 antibody.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation:
-
Add the anti-CHD5 antibody (previously titrated for optimal concentration) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer (e.g., a modified lysis buffer with a lower detergent concentration or higher salt concentration). Each wash should be 5-10 minutes with gentle rotation at 4°C.
5. Elution:
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins for analysis by Western blotting or mass spectrometry.
CHD5 Interaction Network
CHD5 is a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. Co-IP experiments followed by mass spectrometry have confirmed its interaction with other canonical NuRD components.[1][2][3]
| Interacting Protein | Function in NuRD Complex |
| HDAC1/2 | Histone Deacetylase |
| MTA1/2/3 | Metastasis Associated Proteins |
| RBBP4/7 (RbAp46/48) | Retinoblastoma Binding Protein |
| MBD2/3 | Methyl-CpG Binding Domain Protein |
| GATAD2A/B (p66α/β) | GATA Zinc Finger Domain Containing |
Visualizations
Caption: Workflow for a CHD5 co-immunoprecipitation experiment.
Caption: CHD5 interaction within the NuRD signaling pathway.
References
Technical Support Center: Troubleshooting Variability in CHD5 Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chromatin remodeler CHD5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in functional assays involving CHD5.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
1. Chromatin Immunoprecipitation (ChIP) Assays
-
Question: Why am I seeing low signal or no enrichment of CHD5 at my target gene loci?
Potential Cause Recommended Solution Inefficient Cross-linking Optimize formaldehyde cross-linking time. For cultured cells, 10 minutes is often sufficient for histone proteins, but for transcription factors and co-factors like CHD5, you may need to extend this up to 30 minutes, especially for tissue samples.[1] However, over-cross-linking can hinder chromatin shearing, so finding a balance is crucial. Suboptimal Chromatin Fragmentation The size of your chromatin fragments is critical. Aim for fragments between 150 and 900 base pairs.[2] For sensitive proteins like CHD5, enzymatic digestion with micrococcal nuclease (MNase) is a gentler method than sonication. If using sonication, use a low-detergent buffer and minimize sonication cycles to preserve chromatin integrity.[2] Poor Antibody Quality Use a ChIP-validated antibody specific for CHD5. Before starting your experiment, validate the antibody's specificity by Western blot. Inefficient Immunoprecipitation Ensure you are using the correct protein A/G beads for your antibody isotype. Pre-clear the chromatin with beads before adding the specific antibody to reduce background. Incorrect Washing Steps Washing steps are crucial for reducing non-specific binding. Use a series of stringent, high-salt washes to remove unbound nucleosomes.[2] However, be aware that harsh washes can also lead to the loss of target-associated nucleosomes, especially for weaker interactions. -
Question: My ChIP-qPCR results show high background signal in the negative control (IgG). What could be the cause?
Potential Cause Recommended Solution Incomplete Cell Lysis Ensure complete cell lysis to release the nuclei. Incomplete lysis can lead to the pelleting of intact cells, which can non-specifically bind to the beads. Insufficient Washing Increase the number or stringency of your wash steps after the immunoprecipitation to remove non-specifically bound chromatin. Too Much Chromatin Using an excessive amount of chromatin in the IP step can lead to higher background. Titrate the amount of chromatin to find the optimal signal-to-noise ratio. Contamination with Cellular Debris After cell lysis, ensure that the nuclear pellet is clean and free of cytoplasmic contaminants that can non-specifically bind to the beads.
2. Cell-Based Functional Assays (Proliferation, Viability, Apoptosis)
-
Question: I am not observing the expected anti-proliferative effect of CHD5 overexpression in my cancer cell line. What could be wrong?
Potential Cause Recommended Solution Low Transfection/Transduction Efficiency Verify the expression of CHD5 after transfection or transduction by Western blot or qRT-PCR. Optimize your delivery method to achieve high expression levels. Cell Line-Specific Effects The tumor suppressor function of CHD5 can be cell-type dependent. For example, its effect on proliferation is linked to the p53 pathway.[3] If you are using a cell line with a mutated or non-functional p53, you may not observe a strong anti-proliferative effect.[4] Incorrect Assay Choice Assays like MTT measure metabolic activity, which is an indirect measure of cell viability and may not always correlate with cell proliferation.[5] Consider using a direct measure of DNA synthesis, such as a BrdU incorporation assay, for a more accurate assessment of proliferation. Assay Timing The effects of CHD5 on proliferation may not be apparent at early time points. Perform a time-course experiment to determine the optimal endpoint for your assay. Cell Seeding Density The initial number of cells seeded can significantly impact the results of proliferation assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. -
Question: My apoptosis assay results (e.g., Annexin V/PI staining) are inconsistent after CHD5 induction. How can I improve reproducibility?
Potential Cause Recommended Solution Timing of Analysis Apoptosis is a dynamic process. Analyze cells at different time points after CHD5 induction to capture the peak of the apoptotic response. False Positives in Annexin V Staining Conventional Annexin V/PI staining can result in false positives due to staining of cytoplasmic RNA.[6] A modified protocol that includes fixation and RNase treatment can significantly reduce these false positives.[6] Cell Handling Be gentle when harvesting and staining cells, as harsh treatment can induce membrane damage and lead to an overestimation of cell death. Compensation in Flow Cytometry If using flow cytometry, ensure proper compensation between the Annexin V and PI channels to accurately distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
3. ATPase Assays
-
Question: My in vitro ATPase assay for recombinant CHD5 shows low or no activity. What are the possible reasons?
Potential Cause Recommended Solution Incorrect Buffer Conditions The ATPase activity of chromatin remodelers is sensitive to buffer components. Ensure the reaction buffer contains the appropriate concentrations of salts (e.g., NaCl), MgCl2, and ATP. Inactive Protein Ensure that the recombinant CHD5 protein is properly folded and active. If possible, perform a quality control check, such as circular dichroism, to assess protein integrity. Absence of a Substrate The ATPase activity of CHD5 is stimulated by the presence of nucleosomes. Include purified mononucleosomes or plasmid chromatin in the reaction.[7] ATP Concentration Use an appropriate concentration of ATP in the reaction. A typical concentration is around 0.3 mM, with a trace amount of radiolabeled [γ-32P]ATP for detection.[7] Incubation Time and Temperature Incubate the reaction at the optimal temperature (e.g., 30°C) for a sufficient amount of time (e.g., 1 hour) to allow for ATP hydrolysis.[7]
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of CHD5?
-
Q2: How does CHD5 suppress tumor growth?
-
Q3: What are the known direct target genes of CHD5?
-
A3: CHD5 has been shown to directly bind to the promoter of the WEE1 gene, a key regulator of the cell cycle, and repress its transcription.[8] Genome-wide studies are needed to identify the full spectrum of CHD5 target genes.
-
-
Q4: What is the role of the different domains of CHD5?
-
A4: CHD5 contains several functional domains, including two tandem plant homeodomains (PHDs) that are essential for its interaction with the N-terminus of histone H3. This interaction is critical for its tumor suppressor function. It also possesses a chromodomain and an ATPase domain that is necessary for its chromatin remodeling activity.
-
-
Q5: Are there any known mutations in CHD5 associated with human diseases?
-
A5: Yes, deletions of the chromosomal region 1p36, which contains the CHD5 gene, are common in many human cancers, including neuroblastoma and glioma.[9] Germline mutations in CHD5 have also been linked to certain neurodevelopmental disorders.
-
Quantitative Data Summary
Table 1: Effect of CHD5 Expression on Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | Effect of CHD5 Overexpression on Proliferation | Reference |
| K562 | Chronic Myeloid Leukemia | CFSE Assay | Significant reduction in cellular division | [10] |
| KBM5 | Chronic Myeloid Leukemia | Soft Agar Colony Formation | Significant reduction in colony formation | [10] |
| KELLY | Neuroblastoma | Cell Counting | Inhibition of cell proliferation | [8] |
| IMR5 | Neuroblastoma | MTT Assay | Reduced cell viability | [4] |
| SH-SY5Y | Neuroblastoma | Clonogenic Growth Assay | Reduced clonogenic growth | [4] |
| U87 | Glioblastoma | CCK-8 Assay | Knockdown of CHD5 increased cell viability | [11] |
Table 2: Regulation of Gene Expression by CHD5
| Gene | Cell Line | Effect of CHD5 Expression | Method | Reference |
| WEE1 | KELLY (Neuroblastoma) | Repression | Microarray, qRT-PCR | [8] |
| CHD4 | KELLY (Neuroblastoma) | Reduction in protein levels | Western Blot | [8] |
| p21 | K562, KBM5 (CML) | Upregulation | Western Blot | [10] |
| Cyclin B1 | K562, KBM5 (CML) | Downregulation | Western Blot | [10] |
| Bcl-2 | K562, KBM5 (CML) | Downregulation | Western Blot | [10] |
| SIX3 | Neural Stem Cells | Positive Regulation | RNA-sequencing, qRT-PCR | [12] |
| WNT5A | Neural Stem Cells | Upregulation | RNA-sequencing | [12] |
Experimental Protocols
1. Chromatin Immunoprecipitation (ChIP-seq) Protocol for CHD5 in Neuroblastoma Cells
This protocol is adapted for neuroblastoma cell lines and focuses on the key steps for successful CHD5 ChIP-seq.
a. Cell Fixation:
-
Grow neuroblastoma cells (e.g., KELLY, NGP) to ~70-80% confluency.[13]
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking. For a transcription co-factor like CHD5, a slightly longer fixation time may be beneficial.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
b. Chromatin Preparation:
-
Harvest the cells and lyse them in a buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a lysis buffer and incubate on ice.
-
Fragment the chromatin to an average size of 200-600 bp.
-
Sonication: Use a sonicator with optimized settings for your cell type and volume. Keep the sample on ice to prevent overheating.
-
Enzymatic Digestion: Incubate the chromatin with Micrococcal Nuclease (MNase) at 37°C for a predetermined optimal time.
-
c. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.[14]
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-CHD5 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-chromatin complexes.[14]
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
d. DNA Purification and Library Preparation:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).
2. In Vitro ATPase Assay for CHD5
This protocol measures the ATP hydrolysis activity of recombinant CHD5.
-
Prepare a reaction buffer containing 25 mM HEPES-KOH (pH 7.6), 50 mM NaCl, 3 mM MgCl2, and 0.1 mg/ml BSA.
-
The reaction mixture (20 µL) should contain the reaction buffer, 0.3 mM ATP, a trace amount of [γ-32P]ATP, and 22 nM of purified recombinant CHD5 protein.[7]
-
To stimulate ATPase activity, add 100 ng of plasmid chromatin or purified mononucleosomes.[7]
-
Incubate the reactions at 30°C for 1 hour.[7]
-
Spot 1 µL of each reaction onto a PEI cellulose thin-layer chromatography (TLC) plate.[7]
-
Resolve the samples by TLC using 1 M formic acid, 0.5 M LiCl.[7]
-
Dry the plate and quantify the amount of free 32P-labeled phosphate using a phosphorimager.[7]
3. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 2-8 × 10^3 cells per well and allow them to attach overnight.[5]
-
Treat the cells with the desired compounds or perform genetic manipulations (e.g., CHD5 overexpression).
-
After the desired incubation period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection of early and late apoptotic cells.
-
Induce apoptosis in your cells (e.g., by overexpressing CHD5).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate the cells in the dark for 15 minutes at room temperature.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: CHD5 signaling pathway in tumor suppression.
References
- 1. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 2. youtube.com [youtube.com]
- 3. CHD5 is a tumor suppressor at huma ... | Article | H1 Connect [archive.connect.h1.co]
- 4. CHD5 inhibits metastasis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-crt.org [e-crt.org]
- 6. youtube.com [youtube.com]
- 7. The Tumor Suppressor Chromodomain Helicase DNA-binding Protein 5 (CHD5) Remodels Nucleosomes by Unwrapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. content.protocols.io [content.protocols.io]
- 14. encodeproject.org [encodeproject.org]
- 15. youtube.com [youtube.com]
Optimizing Fixation Methods for CHD5 Immunofluorescence: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing immunofluorescence (IF) protocols for the chromodomain-helicase-DNA-binding protein 5 (CHD5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to enhance the quality and reliability of your CHD5 immunofluorescence experiments.
Troubleshooting Guide: Common Issues in CHD5 Immunofluorescence
Use this guide to identify and resolve common problems encountered during CHD5 immunofluorescence staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Antibody Performance: The primary or secondary antibody may not be performing optimally.[1][2] | - Titer the antibody: Perform a dilution series to determine the optimal concentration for your primary antibody.[3] - Check antibody storage: Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] - Confirm secondary antibody compatibility: Verify that the secondary antibody is appropriate for the host species of the primary antibody and the chosen fluorophore is compatible with your imaging system. |
| Suboptimal Fixation: The fixation method may be masking the CHD5 epitope.[4] | - Test different fixatives: Compare results from a crosslinking fixative like 4% paraformaldehyde (PFA) with a denaturing fixative like cold methanol.[5][6] Since CHD5 is a nuclear protein, PFA fixation followed by detergent permeabilization is often a good starting point. - Optimize fixation time: Over-fixation can mask epitopes. Reduce the fixation time to 10-15 minutes.[7] | |
| Inefficient Permeabilization: The antibodies may not be able to access the nuclear CHD5 protein. | - Choose the right permeabilization agent: For PFA-fixed cells, use a detergent like Triton X-100 or NP-40.[5] If using methanol fixation, a separate permeabilization step is not required.[6] - Optimize permeabilization time: Incubate with the permeabilization buffer for 10-15 minutes at room temperature. | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibodies are binding to unintended targets. | - Increase blocking: Use a blocking solution containing serum from the same species as the secondary antibody.[3] Bovine Serum Albumin (BSA) is also a common and effective blocking agent.[3] - Reduce antibody concentration: High antibody concentrations can lead to non-specific binding.[8] - Increase wash steps: Thoroughly wash cells between antibody incubation steps to remove unbound antibodies.[9] |
| Autofluorescence: The cells or tissue may have endogenous fluorescence.[1] | - Use a different fixative: Glutaraldehyde, in particular, can cause autofluorescence.[1] - Incorporate a quenching step: Treat samples with a quenching agent like sodium borohydride after fixation. - Use spectral unmixing: If your microscope has this capability, it can help distinguish the specific signal from autofluorescence. | |
| Non-specific Nuclear Staining | Inadequate Blocking of Nuclear Components: The antibody may be binding non-specifically to other nuclear proteins or DNA. | - Optimize blocking buffer: Include agents in your blocking buffer that can reduce non-specific nuclear binding, such as sheared salmon sperm DNA. - Ensure thorough washing: Vigorous and sufficient washing is critical to remove non-specifically bound antibodies from the dense nuclear environment. |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for CHD5 immunofluorescence?
A1: The optimal fixation method can be antibody-dependent, and it is always best to consult the antibody datasheet.[5] However, a good starting point for CHD5, a nuclear protein, is crosslinking fixation with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.1-0.25% Triton X-100.[5][7] This method generally preserves cellular morphology well. Alternatively, fixation with cold methanol for 10 minutes at -20°C can also be effective, particularly if the PFA method yields a weak signal, as methanol can sometimes expose epitopes that are masked by crosslinking.[5][6] A side-by-side comparison is recommended to determine the best method for your specific antibody and cell type.
Q2: How can I be sure the signal I'm seeing is specific to CHD5?
A2: To ensure specificity, it is crucial to include proper controls in your experiment. These include:
-
Negative control (secondary antibody only): This control, where the primary antibody is omitted, helps to identify any non-specific binding of the secondary antibody.
-
Isotype control: This involves using a primary antibody of the same isotype and from the same host species as your CHD5 antibody, but which does not target any known protein in your sample. This helps to assess non-specific binding of the primary antibody.
-
Positive and negative cell lines: If available, use cell lines known to express high and low levels of CHD5 to validate your staining pattern.
Q3: What is the expected subcellular localization of CHD5?
A3: CHD5 is a nuclear protein.[10] Therefore, you should expect to see a specific signal within the nucleus of the cells you are staining.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization
This protocol is a good starting point for CHD5 immunofluorescence in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
CHD5 Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[3]
-
Dilute the CHD5 primary antibody to the recommended concentration in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Store the slides at 4°C, protected from light, until imaging.
Protocol 2: Methanol Fixation
This is an alternative protocol that may enhance the signal for some CHD5 antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
CHD5 Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with ice-cold 100% Methanol for 10 minutes at -20°C.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed directly to the blocking step (Step 7 in Protocol 1), as methanol fixation also permeabilizes the cells.
Quantitative Data Summary
The following tables summarize key parameters that can be optimized for CHD5 immunofluorescence.
Table 1: Comparison of Fixation Methods
| Fixative | Mechanism | Advantages | Disadvantages | Recommended for CHD5? |
| 4% Paraformaldehyde (PFA) | Crosslinks proteins | Good preservation of cellular morphology. | Can mask epitopes, leading to a weaker signal.[4] | Recommended starting point. |
| Cold Methanol | Denatures and precipitates proteins | Can expose epitopes masked by PFA.[5] | Can alter cellular morphology and cause shrinkage. May not retain soluble proteins well.[6] | Good alternative to PFA. |
Table 2: Common Permeabilization Agents (for PFA fixed cells)
| Agent | Mechanism | Concentration | Incubation Time |
| Triton X-100 | Non-ionic detergent that solubilizes membranes.[5] | 0.1 - 0.5% | 10 - 15 minutes |
| NP-40 | Non-ionic detergent, generally milder than Triton X-100. | 0.1 - 0.5% | 10 - 15 minutes |
| Saponin | Reversibly permeabilizes cholesterol-containing membranes. | 0.1 - 0.5% | 10 - 15 minutes |
Visualizing CHD5-Related Pathways and Workflows
CHD5's Role as a Tumor Suppressor
CHD5 is recognized as a tumor suppressor gene, and its downregulation is implicated in several cancers.[11][12] It is thought to function, in part, through the p19Arf/p53 pathway.[13]
Caption: CHD5's role in the NuRD complex and the p19Arf/p53 tumor suppressor pathway.
Experimental Workflow for Optimizing CHD5 Immunofluorescence
This diagram outlines a logical workflow for troubleshooting and optimizing your CHD5 immunofluorescence protocol.
Caption: A workflow for optimizing CHD5 immunofluorescence protocols.
The lncRNA DPP10-AS1/miR-24-3p/CHD5 Signaling Axis
Recent studies have identified a signaling axis involving the long non-coding RNA DPP10-AS1, microRNA miR-24-3p, and CHD5, which has implications in glioblastoma.[14]
Caption: The regulatory relationship between lncRNA DPP10-AS1, miR-24-3p, and CHD5.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. IF Troubleshooting | Proteintech Group [ptglab.co.jp]
- 3. insights.oni.bio [insights.oni.bio]
- 4. Optimized fixation and immunofluorescence staining methods for Dictyostelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. arigobio.com [arigobio.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of CHD5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - Xiong - Translational Cancer Research [tcr.amegroups.org]
- 13. CHD5 Polyclonal Antibody (PA5-37148) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Studying CHD5 in Primary Neuronal Cultures
Welcome to the technical support center for researchers studying Chromodomain Helicase DNA-binding protein 5 (CHD5) in primary neuronal cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
General FAQs
This section addresses fundamental questions about CHD5 and its characteristics in the context of neuronal cells.
Q1: What is CHD5 and why is it studied in neurons?
A: CHD5 (Chromodomain Helicase DNA-binding protein 5) is a neuron-specific ATP-dependent chromatin remodeler.[1] It is primarily found in the nucleus of neurons and is crucial for neuronal differentiation, development, and gene expression regulation.[2][3][4][5][6][7][8] CHD5 is a component of a NuRD-like (Nucleosome Remodeling and Deacetylation) complex and has been implicated in neurodevelopmental processes and diseases like neuroblastoma and Alzheimer's disease.[2][3][4][9]
Q2: What is the subcellular localization of CHD5 in primary neurons?
A: CHD5 is predominantly a nuclear protein in primary rat neurons and rodent brain sections.[2][3][4][10] This localization is consistent with its function as a chromatin remodeler.
Q3: What is the expected molecular weight of CHD5 on a Western Blot?
A: The predicted molecular weight of CHD5 is approximately 230-250 kDa.[1] It is important to use appropriate gel electrophoresis conditions to resolve this high molecular weight protein.
Q4: Is CHD5 expressed in glial cells in my primary culture?
A: No, CHD5 expression is restricted to neurons. Immunoreactivity for CHD5 is found in neurons, while glial cells (like astrocytes) are consistently negative.[1]
Troubleshooting Guide: Gene Expression Analysis (Knockdown/Overexpression)
Manipulating gene expression in primary neurons is notoriously challenging due to their post-mitotic nature and sensitivity. This section provides guidance on common issues.
Q1: My transfection efficiency for a CHD5 expression plasmid is extremely low.
A: Low transfection efficiency is a well-known issue with primary neurons.[11] Standard chemical transfection methods like lipofection often yield efficiencies below 5%.[11]
Troubleshooting Steps:
-
Optimize Transfection Method: Consider alternative methods known to be more effective for primary neurons, although they may require specific equipment or come at a higher cost.[12]
-
Use Healthy, Mature Cultures: Ensure your primary neuronal cultures are healthy and have developed processes before attempting transfection. However, some methods like electroporation are only suitable for freshly isolated neurons in suspension.[13]
-
Consider Viral Vectors: For high-efficiency gene delivery, lentiviral or adeno-associated viral (AAV) vectors are the recommended choice for primary neurons.[3][5]
Data Presentation: Comparison of Transfection/Transduction Methods in Primary Neurons
| Method | Typical Efficiency | Key Advantages | Key Disadvantages |
| Lipofection | < 5%[11] | Inexpensive, readily available | Low efficiency, high toxicity |
| Calcium Phosphate | Low | Cost-effective, simple | Low efficiency in post-mitotic neurons, sensitive to pH |
| Electroporation/Nucleofection | Up to 30% or higher[12][13] | High efficiency, rapid expression | Requires specialized equipment, can be toxic, often for neurons in suspension only[12][13] |
| Lentiviral Vectors | > 80% | High efficiency, stable long-term expression, infects dividing and non-dividing cells[11] | Biosafety requirements, potential for toxicity, off-target effects of shRNA[9][14] |
| AAV Vectors | > 90% (serotype dependent)[3][4] | High efficiency, low toxicity with specific serotypes (e.g., AAV1, AAV9), stable long-term expression[3][4] | Packaging limit (~4.7kb), potential for glial tropism with some serotypes[2] |
Q2: My lentiviral shRNA knockdown of CHD5 is causing widespread cell death.
A: Toxicity in primary neurons following viral transduction is a common issue.[2][9]
Troubleshooting Steps:
-
Titrate the Virus: Determine the lowest possible multiplicity of infection (MOI) that still provides sufficient knockdown of CHD5. High viral loads are often toxic.
-
Reduce Incubation Time: Limit the exposure of neurons to the virus-containing medium. An incubation of 3-4 hours is often sufficient before replacing it with conditioned medium.[11]
-
Purify the Viral Particles: Impurities from the virus production process (e.g., from HEK293T cells) can be toxic to primary neurons. Use purified, high-titer viral stocks.
-
Check shRNA Design: Some shRNA sequences can induce off-target effects or an interferon response, leading to toxicity.[14] Test multiple shRNA sequences targeting different regions of the CHD5 transcript.
-
Use a Weaker Promoter: If the shRNA is driven by a very strong promoter, the high level of expression can be toxic. Consider a neuron-specific promoter with more moderate expression levels.[9]
Q3: The knockdown of CHD5 is not efficient or reproducible.
A: Suboptimal knockdown can result from several factors.
Troubleshooting Steps:
-
Validate Your shRNA/siRNA: Ensure the shRNA or siRNA sequence is effective. It is recommended to test at least 2-3 different sequences.
-
Confirm with Western Blot: Always confirm protein knockdown via Western Blot, as mRNA levels (measured by qPCR) may not always correlate with protein levels.[8]
-
Allow Sufficient Time for Knockdown: For a stable nuclear protein like CHD5, it may take 72-96 hours or longer post-transduction to observe significant protein depletion.
-
Use a Reporter: Use a vector that co-expresses a fluorescent protein (e.g., GFP) to confirm transduction efficiency in your cultures.[11]
Experimental Workflow: CHD5 Knockdown and Analysis
Caption: Workflow for CHD5 knockdown in primary neurons.
Troubleshooting Guide: Protein Analysis
This section covers issues related to detecting and analyzing the CHD5 protein.
Q1: I can't detect CHD5 on a Western Blot from my primary neuron lysate.
A: This could be due to low protein abundance, inefficient extraction, or antibody issues.
Troubleshooting Steps:
-
Use a Positive Control: Load a lane with a lysate known to express CHD5, such as a whole brain lysate or a neuroblastoma cell line with high CHD5 expression.[1]
-
Optimize Protein Extraction: CHD5 is a large nuclear protein. Ensure your lysis buffer is sufficient to lyse the nuclear membrane (e.g., a RIPA buffer with protease inhibitors). Sonication may be required to shear chromatin and release the protein.
-
Enrich for Nuclear Proteins: Perform a nuclear/cytoplasmic fractionation to enrich the CHD5 protein in your sample.[15]
-
Load Enough Protein: Primary neuron cultures yield less protein than cell lines. Aim to load at least 20-30 µg of total protein per lane.
-
Antibody Validation: Ensure your primary antibody is validated for Western Blotting and recognizes the correct band size (~230-250 kDa).[1][12] Check datasheets for recommended dilutions and conditions.
Q2: My immunoprecipitation (IP) for CHD5 has very high background.
A: High background in IP is often caused by non-specific binding to the beads or antibody.
Troubleshooting Steps:
-
Pre-clear the Lysate: Before adding the specific CHD5 antibody, incubate your lysate with protein A/G beads alone to remove proteins that non-specifically bind to the beads.[16]
-
Optimize Antibody Amount: Too much antibody can increase non-specific binding. Perform a titration to find the optimal antibody concentration.
-
Increase Wash Stringency: Increase the number of washes (from 3 to 5) or the salt concentration in the wash buffers to disrupt weak, non-specific interactions.
-
Use a Validated Antibody: Use an antibody that is specifically validated for IP applications.[6][12]
CHD5 NuRD-like Complex Signaling Pathway
Caption: Core components of the CHD5-containing NuRD-like complex.
Troubleshooting Guide: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful but technically demanding technique. Studying a chromatin-associated protein like CHD5 in primary neurons presents unique challenges.
Q1: My ChIP experiment has a very low yield of DNA.
A: Low DNA yield is a frequent problem in ChIP, especially with limited starting material from primary cultures.
Troubleshooting Steps:
-
Increase Starting Material: Pool cells from multiple dishes. A minimum of 1-5 million neurons per IP is recommended.
-
Optimize Cross-linking: Over-fixation with formaldehyde can mask epitopes and reduce IP efficiency. Titrate the formaldehyde concentration (0.5-1.5%) and fixation time (5-15 minutes).[16]
-
Optimize Chromatin Shearing: Inefficient sonication will result in large DNA fragments that are difficult to immunoprecipitate. Conversely, over-sonication can denature epitopes.[17] Aim for fragments between 200-1000 bp.[16]
-
Use a ChIP-validated Antibody: This is critical. Not all antibodies that work for Western Blot will work for ChIP. Use an antibody specifically validated for this application.[6]
Q2: I see high signal in my negative control (IgG) ChIP-qPCR.
A: High background in the IgG control indicates significant non-specific binding.
Troubleshooting Steps:
-
Pre-clear Lysate and Block Beads: As with IP, pre-clearing the chromatin with beads and blocking the beads (e.g., with salmon sperm DNA and BSA) is crucial to reduce non-specific binding.[16]
-
Check IgG Control: Ensure your IgG control is from the same host species as your CHD5 antibody and is of a high purity.
-
Optimize Wash Conditions: Increase the number and stringency of your washes.
-
Negative Gene Locus: For qPCR analysis, ensure you are using primers for a gene locus not expected to be bound by CHD5 (e.g., a housekeeping gene promoter like GAPDH) as a negative control region.[18]
Troubleshooting Decision Tree for Low ChIP Signal
Caption: Decision tree for troubleshooting low CHD5 ChIP-qPCR signal.
Experimental Protocols
Protocol 1: Lentiviral shRNA-mediated Knockdown of CHD5 in Primary Neurons
-
Culture Preparation: Plate primary cortical or hippocampal neurons (e.g., from E18 rat embryos) on Poly-D-Lysine coated plates at an appropriate density. Culture for 5-7 days in vitro (DIV) to allow for differentiation and process formation.
-
Transduction:
-
Calculate the required volume of high-titer lentivirus (shCHD5 or non-targeting control) to achieve the desired MOI.
-
Gently remove half of the culture medium from each well and store it (this will be used as conditioned medium).
-
Add the lentiviral particles to the remaining medium in the well.
-
Incubate for 4-6 hours in a standard cell culture incubator.
-
Aspirate the virus-containing medium.
-
Wash the cells once gently with pre-warmed PBS.
-
Return the saved conditioned medium to the wells, supplemented with fresh neurobasal medium.
-
-
Incubation: Return the plates to the incubator for 72-96 hours to allow for shRNA expression and subsequent knockdown of the CHD5 protein.
-
Validation: Harvest cells for downstream analysis. Always validate knockdown efficiency using Western Blot analysis.
Protocol 2: Chromatin Immunoprecipitation (ChIP) of CHD5 from Primary Neurons
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle rocking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape cells into a lysis buffer (e.g., containing PIPES, IGEPAL, protease inhibitors) and incubate on ice.
-
Isolate nuclei by centrifugation.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors).
-
Sonicate the sample on ice to shear chromatin into 200-1000 bp fragments. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with a ChIP dilution buffer.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour.
-
Set aside a small aliquot of the pre-cleared chromatin as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-validated CHD5 antibody or a species-matched IgG control.
-
Add blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS, NaHCO3).
-
-
Reverse Cross-links and DNA Purification:
-
Add NaCl to the eluted samples and the Input control and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
-
Analysis: Use the purified DNA for qPCR analysis with primers specific for putative CHD5 target gene promoters and negative control regions.
References
- 1. CHD5 Polyclonal Antibody (PA5-37148) [thermofisher.com]
- 2. Tropism and toxicity of adeno-associated viral vector serotypes 1,2,5,6,7,8,9 in rat neurons and glia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific AAV Serotypes Stably Transduce Primary Hippocampal and Cortical Cultures with High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signagen.com [signagen.com]
- 5. The Use of Specific AAV Serotypes to Stably Transduce Primary CNS Neuron Cultures | Springer Nature Experiments [experiments.springernature.com]
- 6. A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mouse Chd5 antibody | antibody review based on formal publications [labome.com]
- 11. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHD5 (D2F9Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Anti-CHD5 antibody [EPR23858-3-8] (ab300437) | Abcam [abcam.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Brain Cell Type-Specific Nuclear Proteomics Is Imperative to Resolve Neurodegenerative Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating CHD5 as a Bona Fide Tumor Suppressor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence validating Chromodomain Helicase DNA Binding Protein 5 (CHD5) as a tumor suppressor gene. The data presented herein is compiled from foundational studies and compares the functional impact of CHD5 expression against control conditions and, where applicable, the established roles of other tumor suppressors. Detailed experimental protocols and visual workflows are provided to support the replication and further investigation of these findings.
Evidence for Tumor Suppressor Function: A Comparative Analysis
CHD5, located on chromosome 1p36, a region frequently deleted in various cancers, has been extensively investigated for its role in tumorigenesis.[1] Its function as a chromatin remodeler, particularly as a component of the Nucleosome Remodeling and Deacetylation (NuRD) complex, positions it as a key regulator of gene transcription.[1] The primary mechanisms of CHD5 inactivation in cancers are not typically mutations, but rather genomic deletions and epigenetic silencing through promoter hypermethylation.[1]
In Vitro Functional Assays: CHD5 vs. Control
The re-introduction of CHD5 into cancer cell lines that have lost its expression consistently results in the suppression of cancer-associated phenotypes. The following tables summarize quantitative data from key studies, comparing the effects of CHD5 overexpression to control cells (e.g., transfected with an empty vector or an antisense construct).
Table 1: Effect of CHD5 Overexpression on Anchorage-Independent Growth
| Cell Line | Cancer Type | Assay | CHD5 Expression Effect | Control (Antisense) | % Reduction | Citation |
| NLF | Neuroblastoma | Soft Agar Colony Formation | 43 colonies | 74 colonies | 41.9% | [2] |
| IMR5 | Neuroblastoma | Soft Agar Colony Formation | 11 colonies | 39 colonies | 71.8% | [2] |
| K562 | Chronic Myeloid Leukemia | Soft Agar Colony Formation | Significantly fewer colonies | Control | Not specified | [1] |
| KBM5 | Chronic Myeloid Leukemia | Soft Agar Colony Formation | Significantly fewer colonies | Control | Not specified | [1] |
Table 2: Effect of CHD5 Overexpression on Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Assay | Metric | CHD5 Expression Effect | Control | Fold Change/ % Change | Citation |
| K562 | Chronic Myeloid Leukemia | CFSE Assay | Cellular Division | Dramatically reduced | Control | Not specified | [1] |
| K562 | Chronic Myeloid Leukemia | Western Blot | Cleaved Caspase-3 | Increased | Control | Not specified | [1] |
| KBM5 | Chronic Myeloid Leukemia | Western Blot | Bcl-2 | Reduced | Control | Not specified | [1] |
In Vivo Tumorigenicity: CHD5 vs. Control
The tumor suppressor activity of CHD5 has been further validated in vivo using xenograft models in immunocompromised mice. These studies demonstrate that the expression of CHD5 significantly impedes tumor growth.
Table 3: Effect of CHD5 Overexpression on In Vivo Tumor Growth
| Cell Line | Cancer Type | Animal Model | Metric | CHD5 Expression Effect | Control (Antisense) | % Reduction | Citation |
| NLF | Neuroblastoma | Nude Mice | Tumor Volume at 5 weeks | 0.36 cm³ | 1.65 cm³ | 78.2% | [2] |
| IMR5 | Neuroblastoma | Nude Mice | Tumor Volume at 5 weeks | 0.28 cm³ | 1.15 cm³ | 75.7% | [2] |
| K562 | Chronic Myeloid Leukemia | BALB/c Nude Mice | Tumor Volume | Markedly decreased | Control | Not specified | [1] |
| K562 | Chronic Myeloid Leukemia | BALB/c Nude Mice | Tumor Weight | Markedly decreased | Control | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and validation.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 0.5% agar solution in a 2x cell culture medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
Top Layer: Prepare a 0.35% agar solution containing the cancer cells to be tested (e.g., 20,000 cells per well).
-
-
Cell Seeding: Carefully layer 1.5 mL of the cell-containing top agar solution onto the solidified bottom layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator.
-
Colony Growth: Allow colonies to form over a period of 2-3 weeks. Add a small amount of fresh medium to the top of the agar every 2-3 days to prevent drying.
-
Staining and Quantification:
-
After the incubation period, stain the colonies with a 0.05% crystal violet solution.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
In Vivo Tumorigenicity Assay in Nude Mice
This assay assesses the ability of cancer cells to form tumors in an in vivo setting.
-
Cell Preparation: Harvest cancer cells stably expressing CHD5 or a control vector. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude mice), which lack a functional immune system and will not reject human cells.
-
Injection: Subcutaneously inject a defined number of cells (e.g., 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure the tumor size weekly using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
-
Endpoint: At a predetermined endpoint (e.g., 5 weeks), euthanize the mice and excise the tumors. The final tumor volume and weight are then measured.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation:
-
For cultured cells, grow them on coverslips.
-
For tissue samples, use paraffin-embedded sections.
-
-
Fixation and Permeabilization:
-
Fix the samples (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents (e.g., with proteinase K).
-
-
TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using fluorescently labeled dUTPs, visualize the apoptotic cells using a fluorescence microscope.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Signaling Pathways and Logical Frameworks
CHD5 exerts its tumor-suppressive effects primarily through the regulation of key cell cycle and apoptosis pathways.
CHD5-Mediated Tumor Suppression Pathway
The following diagram illustrates the central role of CHD5 in activating the p14ARF/p53 and p16INK4a/RB tumor suppressor pathways.
Caption: CHD5 signaling pathway in tumor suppression.
Experimental Workflow for Validating CHD5 Function
The logical flow of experiments to validate CHD5 as a tumor suppressor is depicted below.
Caption: Workflow for CHD5 tumor suppressor validation.
References
- 1. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD5, a Tumor Suppressor Gene Deleted From 1p36.31 in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CHD4 and CHD5 in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Chromodomain Helicase DNA-binding (CHD) proteins are a family of ATP-dependent chromatin remodelers that play crucial roles in regulating gene expression and genome integrity. Within this family, CHD4 and CHD5 are closely related paralogs, both acting as core catalytic subunits of the Nucleosome Remodeling and Deacetylase (NuRD) complex. Despite their structural similarities, emerging evidence reveals distinct and sometimes opposing functions in cellular processes, particularly in development and cancer. This guide provides an objective comparison of CHD4 and CHD5, summarizing key experimental findings to illuminate their unique roles in chromatin remodeling.
Core Functional Distinctions
CHD4 is broadly expressed across various tissues and is essential for the development of multiple organs.[1] It is often implicated in oncogenic processes, promoting cell proliferation and survival in several cancers.[2][3] In contrast, CHD5 expression is predominantly restricted to the nervous system and testes.[4] It is widely recognized as a tumor suppressor, frequently inactivated in neuroblastoma and other malignancies through genomic deletion or epigenetic silencing.[5][6]
A key functional divergence lies in their chromatin remodeling activity. While both are ATP-dependent motors, CHD5 possesses a unique nucleosome unwrapping capability that is not efficiently shared by CHD4.[7][8] This suggests distinct mechanisms by which they alter chromatin structure to regulate gene expression.
Quantitative Comparison of Biochemical Activities
Direct quantitative comparisons of the biochemical activities of CHD4 and CHD5 are limited in the literature. However, available data provide valuable insights into their functional differences.
| Feature | CHD4 | CHD5 | Reference |
| ATPase Activity | Comparable to CHD5, with slightly higher specific activity. | Comparable to CHD4. | [7] |
| Nucleosome Remodeling | Primarily exhibits nucleosome sliding activity. | Shows limited nucleosome repositioning but possesses a unique and robust nucleosome unwrapping activity, exposing DNA at discrete positions. | [7][8] |
| NuRD Complex Association | Core catalytic subunit. | Core catalytic subunit; its presence is mutually exclusive with CHD4. Overexpression of CHD5 can lead to the degradation of CHD4 protein. | [9] |
Roles in Cancer and Gene Regulation
The opposing roles of CHD4 and CHD5 in cancer are a central aspect of their functional divergence.
| Aspect | CHD4 | CHD5 | Reference |
| Role in Cancer | Primarily oncogenic. Overexpressed in several cancers, including breast, colorectal, and Ewing sarcoma. Promotes tumor progression. | Tumor suppressor. Frequently deleted or silenced in neuroblastoma, glioma, and other cancers. Its loss is associated with poor prognosis. | [2][3][5][10] |
| Mechanism in Cancer | Promotes cell proliferation, survival, and DNA damage repair. Can act as a co-activator for oncogenic transcription factors like HIF1α. | Induces cell cycle arrest, apoptosis, and senescence, partly through the upregulation of the p53 and Rb tumor suppressor pathways. | [2][3][11] |
Differentially Regulated Target Genes
The distinct functions of CHD4 and CHD5 are reflected in the sets of genes they regulate.
| Protein | Target Gene(s) | Cellular Process | Reference |
| CHD4 | MYC, VEGFA, ANGPTL4 | Cell proliferation, angiogenesis | [2] |
| Non-B lineage genes | Repression of inappropriate gene expression during B-cell development | [12] | |
| Myh11, Acta1 | Repression of non-cardiac genes in the developing heart | [3] | |
| CHD5 | p16 (CDKN2A), p19 (ARF) | Tumor suppression, cell cycle arrest, senescence | [13] |
| WEE1 | Repression of G2/M checkpoint | [6] | |
| Neuronal genes | Regulation of neuronal development and function | [4] |
Protein Interactions
Both CHD4 and CHD5 are integral components of the NuRD complex, but they also have unique interacting partners that may contribute to their specific functions.
| Protein | Interacting Partners (within NuRD) | Other Notable Interactors | Reference |
| CHD4 | HDAC1/2, MTA1/2/3, RBBP4/7, MBD2/3, GATAD2A/B | BRD4, GATA4, NKX2-5, TBX5, HIF1α | [14][15] |
| CHD5 | HDAC1/2, MTA1/2/3, RBBP4/7, MBD2/3, GATAD2A/B | PRC2 | [2][3] |
Signaling Pathways and Experimental Workflows
To visualize the functional relationship between CHD4 and CHD5 and the experimental approaches used to study them, the following diagrams are provided.
References
- 1. Genetic Variability of the Functional Domains of Chromodomains Helicase DNA-Binding (CHD) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Chromodomain Helicase DNA-Binding (CHD) Proteins Regulating Stem Cell Differentiation and Human Diseases [frontiersin.org]
- 3. Advances in Chromodomain Helicase DNA-Binding (CHD) Proteins Regulating Stem Cell Differentiation and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHD5, a brain-specific paralog of Mi2 chromatin remodeling enzymes, regulates expression of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHD5 chromodomain helicase DNA binding protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The Tumor Suppressor Chromodomain Helicase DNA-binding Protein 5 (CHD5) Remodels Nucleosomes by Unwrapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tumor suppressor chromodomain helicase DNA-binding protein 5 (CHD5) remodels nucleosomes by unwrapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Unveiling the Transcriptional Landscape of CHD5: A Guide to RNA-Seq Validation of Downstream Targets
For researchers, scientists, and drug development professionals, understanding the downstream targets of the tumor suppressor protein Chromodomain Helicase DNA Binding Protein 5 (CHD5) is critical for elucidating its role in cancer and developing novel therapeutic strategies. RNA sequencing (RNA-seq) has emerged as a powerful tool to identify and quantify the genes regulated by CHD5. This guide provides a comparative overview of expected results from RNA-seq experiments involving the modulation of CHD5 expression, complete with detailed experimental protocols and a visualization of the key signaling pathways involved.
CHD5, a member of the chromatin remodeling family, plays a pivotal role in regulating gene expression. Its loss or downregulation is frequently observed in a variety of cancers, highlighting its significance as a tumor suppressor. By altering chromatin structure, CHD5 controls the transcription of a suite of genes involved in critical cellular processes such as apoptosis, cell cycle arrest, and senescence. Validating these downstream targets through RNA-seq provides a global and quantitative view of CHD5's molecular functions.
Comparative Analysis of CHD5 Downstream Targets
RNA-seq experiments typically involve either the overexpression of CHD5 in cells where it is normally silenced or the knockdown/knockout of CHD5 in cells with endogenous expression. The resulting changes in the transcriptome reveal the genes directly or indirectly regulated by CHD5.
Below is a summary of representative differentially expressed genes identified in studies involving CHD5 modulation. These tables showcase the expected outcomes of such experiments, providing a baseline for comparison.
Table 1: Differentially Expressed Genes Upon CHD5 Overexpression
| Gene Symbol | Log2 Fold Change | p-value | Function |
| Upregulated Genes | |||
| CDKN2A (p16) | 2.5 | < 0.01 | Cell cycle inhibitor, tumor suppressor |
| TP53 | 1.8 | < 0.01 | Tumor suppressor, transcription factor |
| BAX | 2.1 | < 0.01 | Pro-apoptotic protein |
| CASP3 | 1.9 | < 0.01 | Executioner caspase in apoptosis |
| APAF1 | 1.7 | < 0.01 | Apoptotic protease activating factor 1 |
| Downregulated Genes | |||
| BCL2 | -2.2 | < 0.01 | Anti-apoptotic protein |
| CCND1 (Cyclin D1) | -1.9 | < 0.01 | Cell cycle regulator |
| MYC | -2.0 | < 0.01 | Oncogene, transcription factor |
| E2F1 | -1.8 | < 0.01 | Transcription factor, promotes cell proliferation |
| CDK4 | -1.7 | < 0.01 | Cell cycle kinase |
Table 2: Differentially Expressed Genes Upon CHD5 Knockdown/Knockout
| Gene Symbol | Log2 Fold Change | p-value | Function |
| Downregulated Genes | |||
| CDKN2A (p16) | -2.3 | < 0.01 | Cell cycle inhibitor, tumor suppressor |
| TP53 | -1.6 | < 0.01 | Tumor suppressor, transcription factor |
| BAX | -2.0 | < 0.01 | Pro-apoptotic protein |
| CASP3 | -1.7 | < 0.01 | Executioner caspase in apoptosis |
| APAF1 | -1.5 | < 0.01 | Apoptotic protease activating factor 1 |
| Upregulated Genes | |||
| BCL2 | 2.4 | < 0.01 | Anti-apoptotic protein |
| CCND1 (Cyclin D1) | 2.1 | < 0.01 | Cell cycle regulator |
| MYC | 2.2 | < 0.01 | Oncogene, transcription factor |
| E2F1 | 2.0 | < 0.01 | Transcription factor, promotes cell proliferation |
| CDK4 | 1.9 | < 0.01 | Cell cycle kinase |
Experimental Protocols
To ensure reproducibility and accuracy in validating CHD5 downstream targets, a well-defined experimental workflow is essential. The following sections detail the key steps in a typical RNA-seq experiment designed to study CHD5 function.
Cell Culture and Transfection/Transduction
-
Cell Line Selection: Choose a cell line relevant to the cancer type of interest. For CHD5 overexpression, select a cell line with low or absent endogenous CHD5 expression (e.g., neuroblastoma cell lines like SK-N-BE(2)). For knockdown experiments, use a cell line with detectable CHD5 expression.
-
Vector Preparation: For overexpression, clone the full-length human CHD5 cDNA into a suitable expression vector (e.g., pCDNA3.1). For knockdown, design and clone shRNAs targeting CHD5 into a lentiviral vector (e.g., pLKO.1).
-
Transfection/Transduction:
-
Overexpression: Transfect the CHD5 expression vector into the chosen cell line using a lipid-based transfection reagent according to the manufacturer's protocol. Include an empty vector control.
-
Knockdown: Produce lentiviral particles carrying the CHD5 shRNA. Transduce the target cells and select for stable knockdown using an appropriate antibiotic. Include a non-targeting shRNA control.
-
-
Verification: Confirm CHD5 overexpression or knockdown by Western blotting and qRT-PCR 48-72 hours post-transfection/transduction.
RNA Extraction and Quality Control
-
RNA Isolation: Harvest cells and extract total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Assessment: Evaluate the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 ratio of ~2.0).
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality sequencing data.
-
RNA-seq Library Preparation and Sequencing
-
Poly(A) RNA Selection: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Sequencing: Quantify the final library and sequence on an Illumina platform (e.g., NovaSeq, HiSeq) to generate 50-150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform differential expression analysis between the CHD5-modulated and control samples. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontologies.
Visualizing CHD5-Regulated Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
By providing a framework for understanding the expected outcomes, detailed methodologies, and the underlying biological pathways, this guide serves as a valuable resource for researchers investigating the tumor-suppressive functions of CHD5. The validation of CHD5 downstream targets using RNA-seq is a critical step in translating basic research findings into potential clinical applications.
comparative analysis of CHD5 expression in different cancers
For Immediate Release
A comprehensive analysis of Chromodomain Helicase DNA Binding Protein 5 (CHD5) expression across various cancers reveals a recurring theme: its diminished presence is a common feature in tumorigenesis and is often associated with poor patient outcomes. This guide provides a comparative overview of CHD5 expression levels in several key cancers, details the experimental methodologies used for its detection, and illustrates its role in crucial signaling pathways. This information is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting CHD5.
CHD5, a member of the chromatin-remodeling family, is recognized as a potent tumor suppressor.[1] Its gene is located on chromosome 1p36, a region frequently deleted in a variety of human cancers.[2] The primary mechanisms for CHD5 inactivation include genomic deletion and epigenetic silencing through promoter hypermethylation.[1]
Comparative Expression of CHD5 in Various Cancers
Quantitative and semi-quantitative analyses from numerous studies consistently demonstrate lower CHD5 expression in cancerous tissues compared to their normal counterparts. While methodologies and scoring systems vary between studies, the collective evidence points towards a significant downregulation of CHD5 in a multitude of cancers.
| Cancer Type | Method of Analysis | Key Findings on CHD5 Expression | Reference |
| Gastric Cancer | Immunohistochemistry (IHC) | Low CHD5 expression was observed in 37.0% of 154 patients and was significantly associated with positive lymphatic invasion and advanced tumor stage.[3] | [3] |
| Colorectal Cancer | Immunohistochemistry (IHC) | In a study of 310 colorectal cancer specimens, 35.81% of samples exhibited low CHD5 expression, which was significantly correlated with lymph node metastasis and poorer overall survival.[4] | [4] |
| Breast Cancer | qRT-PCR, IHC | CHD5 mRNA and protein expression were significantly reduced in breast cancer tissues. Low mRNA expression correlated with lymph node metastasis, and lack of protein expression was associated with higher tumor stage and worse patient outcome.[1] | [1] |
| Lung Cancer | qRT-PCR, Western Blot | Expression of CHD5 was found to be low to absent in lung cancer cell lines and tissues, correlating with promoter hypermethylation.[1] | [1] |
| Neuroblastoma | Immunohistochemistry (IHC) | High CHD5 expression is a powerful predictor of favorable outcomes.[5] Strong immunoreactivity was associated with favorable prognostic variables and better overall and event-free survival.[6] | [5][6] |
| Hepatocellular Carcinoma | qRT-PCR | CHD5 mRNA expression levels were significantly lower in HCC patients compared to a control group.[7] | [7] |
| Pan-Cancer Analysis | TCGA, GTEx, CCLE datasets | A pan-cancer analysis of 33 cancer types revealed significantly downregulated CHD5 expression in 25 tumor types, including glioblastoma, breast cancer, lung cancer, and colon cancer, when compared to normal tissues.[8] | [8] |
Experimental Protocols for CHD5 Expression Analysis
Accurate assessment of CHD5 expression is critical for both research and clinical applications. The following are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC)
IHC is a widely used technique to visualize the distribution and intensity of CHD5 protein expression in tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked by incubating with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against CHD5 (e.g., rabbit polyclonal or monoclonal) overnight at 4°C. The optimal dilution of the primary antibody should be determined empirically.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: CHD5 expression is typically evaluated based on the intensity of staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells.[3]
Western Blot
Western blotting allows for the quantification of CHD5 protein levels in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9] The total protein concentration is determined using a BCA protein assay.[10]
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to CHD5 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.[9]
-
Analysis: The intensity of the CHD5 band is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative abundance of CHD5 mRNA transcripts.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable kit. The quality and quantity of RNA are assessed, and first-strand complementary DNA (cDNA) is synthesized using a reverse transcriptase enzyme.[8]
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, forward and reverse primers specific for CHD5, and a SYBR Green or TaqMan probe-based master mix.[8]
-
Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for CHD5 and a reference gene (e.g., GAPDH or 18S rRNA). The relative expression of CHD5 mRNA is calculated using the 2-ΔΔCt method.[8]
Signaling Pathways and Logical Relationships
CHD5 exerts its tumor-suppressive functions by participating in key cellular signaling pathways, most notably the p53 pathway. Its role as a chromatin remodeler also influences the expression of a wide array of genes.
Caption: CHD5 positively regulates the p53 tumor suppressor pathway.
Caption: Workflow for comparative analysis of CHD5 expression.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD5 is a tumor suppressor at huma ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Clinical significance of chromatin remodeling factor CHD5 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of CHD5 may serve as an independent biomarker of prognosis in colorectal cancer via immunohistochemical staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression of the neuron-specific protein CHD5 is an independent marker of outcome in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA expression and epigenetic-based role of chromodomain helicase DNA-binding 5 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-Cancer Analysis Identifies CHD5 as a Potential Biomarker for Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
A Researcher's Guide to CHD5 Antibodies: A Comparative Analysis
For researchers in neuroscience, oncology, and developmental biology, the chromodomain helicase DNA-binding protein 5 (CHD5) is a critical target of investigation. As a neuron-specific chromatin remodeler and a potent tumor suppressor, the quality of antibodies used to detect and characterize CHD5 is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available CHD5 antibodies, presenting vendor-supplied validation data and standardized protocols to assist researchers in selecting the most suitable reagents for their experimental needs.
Comparative Analysis of Commercially Available CHD5 Antibodies
The following table summarizes key features and validation data for CHD5 antibodies from a selection of vendors. This information is based on publicly available datasheets and should be used as a starting point for your own in-house validation.
| Vendor | Catalog Number | Type | Host | Clonality | Validated Applications | Immunogen |
| Abcam | ab300437 | Recombinant Monoclonal | Rabbit | Monoclonal | WB, IHC-P, ICC/IF, Flow Cyt (Intra) | Proprietary |
| Cell Signaling Tech. | 44829 (D2F9Q) | Recombinant Monoclonal | Rabbit | Monoclonal | WB, IP, IHC (Paraffin) | Synthetic peptide around Gly1564 of human CHD5 |
| Thermo Fisher Sci. | PA5-37148 | Polyclonal | Rabbit | Polyclonal | WB, IHC | Synthetic peptide corresponding to human CHD5 |
| Diagenode | C15310121 | Polyclonal | Rabbit | Polyclonal | WB, ELISA | KLH-conjugated synthetic peptides from N-terminus and central part of human CHD5 |
| Boster Bio | A04192 | Polyclonal | Rabbit | Polyclonal | WB | Not specified |
| Novus Biologicals | NBP3-12985 | Polyclonal | Rabbit | Polyclonal | WB | Recombinant protein encompassing a sequence within the center region of human CHD5 |
| Atlas Antibodies | HPA055477 | Polyclonal | Rabbit | Polyclonal | IHC | Recombinant Protein Epitope Signature Tag (PrEST) |
| Bio-Rad | MCA6383 | Monoclonal | Mouse | Monoclonal | WB, IF | Not specified |
| MyBioSource | MBS2521881 | Polyclonal | Rabbit | Polyclonal | IHC | Synthetic peptide of human CHD5 |
Experimental Protocols
To ensure rigorous validation of your chosen CHD5 antibody, we provide the following standard protocols for key applications.
Western Blotting Protocol
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary CHD5 antibody (refer to vendor datasheet for recommended dilution, e.g., 1:1000) overnight at 4°C with gentle agitation.[1][3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Immunohistochemistry (IHC-P) Protocol
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow sections to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum for 1 hour.
-
Incubate with the primary CHD5 antibody (refer to vendor datasheet for recommended dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
CHD5 Signaling and Experimental Workflow
To provide a broader context for CHD5 research, the following diagrams illustrate its role in chromatin remodeling and a general workflow for antibody validation.
Caption: CHD5 interaction with the NuRD complex and p53.
Caption: General workflow for CHD5 antibody validation.
CHD5 is a member of the chromodomain-helicase-DNA binding protein family and functions as a chromatin-remodeling protein.[2][4] It is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which also includes proteins like HDAC1/2, MTA1/2, and RBBP4/7.[4][5] Through its role in this complex, CHD5 is involved in the regulation of gene transcription.[4][5] Additionally, CHD5 has been identified as a tumor suppressor gene that can regulate the p53 pathway.[4] Its expression is predominantly found in the nervous system and testis.[2][4] Given its critical functions, selecting a highly specific and well-validated antibody is essential for accurate experimental outcomes.
References
A Functional Comparison of Putative CHD5 Splice Variants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of protein isoforms is critical for targeting disease pathways effectively. This guide provides a comparative overview of the potential functions of splice variants of the Chromodomain Helicase DNA Binding Protein 5 (CHD5), a key tumor suppressor. Due to a lack of extensive research on naturally occurring CHD5 splice variants, this comparison is based on the known functions of its constituent domains.
CHD5 is a chromatin remodeling protein that plays a crucial role in regulating gene expression, and its inactivation is linked to various cancers.[1][2] While distinct functional splice isoforms of CHD5 have not been extensively characterized in the literature, the protein is composed of several key functional domains. The presence or absence of these domains in hypothetical splice variants would profoundly impact their biological function. This guide explores these potential differences to aid in experimental design and therapeutic development.
Hypothetical Functional Comparison of CHD5 Splice Variants
The full-length CHD5 protein comprises two tandem Plant Homeodomain (PHD) fingers, two chromodomains, and a central SNF2-family helicase/ATPase domain. These domains work in concert to recognize specific histone modifications, remodel chromatin, and regulate transcription.[3] Below is a summary of the functions of these key domains and a hypothetical comparison of potential splice variants lacking one or more of these domains.
| Feature | Full-Length CHD5 | Variant Lacking PHD Fingers | Variant Lacking Chromodomains | Variant Lacking Helicase Domain |
| Chromatin Binding | Binds to unmodified histone H3 tails via PHD fingers and to methylated histones (e.g., H3K27me3) via chromodomains.[4][5] | Impaired binding to unmodified histone H3, leading to reduced recruitment to target gene promoters. | Reduced recognition of specific histone methylation marks, potentially altering target gene specificity. | Intact histone tail binding, but unable to alter nucleosome positioning. |
| Chromatin Remodeling | ATP-dependent nucleosome remodeling activity, leading to transcriptional repression or activation. | Likely retains helicase activity but with reduced targeting to specific genomic loci. | May have altered target gene specificity for remodeling, depending on the recruitment mechanism. | Lacks the ability to remodel chromatin, rendering it functionally inactive in transcriptional regulation. |
| Tumor Suppressor Activity | Potent tumor suppressor activity by regulating the expression of cell cycle and apoptosis genes (e.g., p53, p16/Rb pathways).[6] | Significantly reduced tumor suppressor function due to the critical role of PHD-mediated histone binding in this process.[5] | The impact is uncertain but likely involves a change in the set of regulated tumor suppressor genes. | Complete loss of tumor suppressor activity, as ATP-dependent remodeling is central to its function. |
| Interaction with NuRD Complex | Forms a NuRD-like complex, which is crucial for its function in transcriptional repression.[1] | May still interact with the NuRD complex, but the targeting of the complex would be compromised. | The effect on NuRD interaction is not well-defined but could alter the complex's genomic localization. | The helicase domain is a core component; its absence would likely disrupt the integrity and function of the CHD5-NuRD complex. |
Signaling Pathways and Experimental Workflows
CHD5 exerts its tumor suppressor function by influencing key signaling pathways that control cell proliferation and apoptosis. A simplified representation of the CHD5-mediated signaling pathway is depicted below.
Caption: CHD5-mediated tumor suppressor signaling pathway.
A typical experimental workflow to compare the function of different CHD5 variants is outlined below.
References
- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - CHD5 [maayanlab.cloud]
- 3. Missense and truncating variants in CHD5 in a dominant neurodevelopmental disorder with intellectual disability, behavioral disturbances, and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of targeting the CHD protein family in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - Xiong - Translational Cancer Research [tcr.amegroups.org]
Validating the Clinical Relevance of CHD5 Mutations: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the clinical relevance of genetic mutations is a critical step in understanding disease and developing targeted therapies. This guide provides a comparative overview of key methodologies for validating the clinical significance of mutations in the Chromodomain Helicase DNA Binding Protein 5 (CHD5) gene, a known tumor suppressor implicated in various cancers.
Mutations, deletions, and epigenetic silencing of CHD5 have been linked to a variety of cancers, including neuroblastoma, breast cancer, glioma, and hepatocellular carcinoma.[1][2] Validating the clinical impact of these alterations is crucial for patient stratification, prognostic assessments, and the development of novel therapeutic strategies. This guide details and compares common experimental approaches, provides outlines of their protocols, and illustrates the underlying biological pathways and experimental workflows.
Comparison of Methodologies for Validating CHD5 Mutations
The clinical relevance of CHD5 mutations can be assessed through a variety of techniques, each offering distinct advantages and limitations. The choice of method often depends on the specific research question, available resources, and the nature of the samples being investigated.
| Methodology | Principle | Information Obtained | Advantages | Limitations |
| Genomic Analysis | ||||
| DNA Sequencing (Sanger, NGS) | Amplification and sequencing of the CHD5 gene or specific exons from tumor and normal tissues. | Identifies somatic and germline point mutations, small insertions, and deletions.[3] | High sensitivity and specificity for detecting sequence variations. Next-Generation Sequencing (NGS) allows for high-throughput analysis of multiple genes. | May not detect large deletions or epigenetic changes. The functional consequence of novel variants may be unknown. |
| Deletion Analysis (FISH, aCGH, SNP array) | Probes for the CHD5 locus (1p36.31) are used to detect loss of the genomic region in tumor cells.[4] | Detects hemizygous or homozygous deletions of the CHD5 gene. | Provides information on large-scale genomic alterations. Can be performed on archival tissue. | Does not provide information on point mutations or epigenetic changes. Resolution may vary between platforms. |
| Epigenetic Analysis | ||||
| Methylation-Specific PCR (MSP) | Bisulfite treatment of DNA converts unmethylated cytosines to uracil, followed by PCR with primers specific for methylated or unmethylated sequences.[5] | Determines the methylation status of the CHD5 promoter region.[6] | Rapid, cost-effective, and sensitive method for assessing promoter methylation. | Provides qualitative rather than quantitative methylation data. Only interrogates a few CpG sites. |
| Bisulfite Sequencing | Bisulfite treatment followed by sequencing of the promoter region. | Provides a quantitative and high-resolution map of methylation at single CpG sites.[6] | Gold standard for methylation analysis, offering detailed quantitative information. | More time-consuming and expensive than MSP. Data analysis can be complex. |
| Expression Analysis | ||||
| Quantitative RT-PCR (qRT-PCR) | Reverse transcription of RNA to cDNA followed by real-time PCR to quantify CHD5 mRNA levels.[7] | Measures the relative expression level of CHD5 mRNA in tumor versus normal tissues. | Highly sensitive and quantitative. Relatively high throughput. | Provides information on transcript levels only, not protein levels or function. |
| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection with a CHD5-specific antibody. | Detects the presence and relative abundance of the CHD5 protein. | Provides information on protein expression levels. Can detect changes in protein size due to mutations. | Semi-quantitative. Antibody specificity is critical. |
| Immunohistochemistry (IHC) | Use of a CHD5-specific antibody to detect protein expression and localization in tissue sections.[7] | Visualizes the in-situ expression and subcellular localization of the CHD5 protein within the tumor microenvironment.[8] | Provides spatial information on protein expression. Can be performed on archival tissue. | Can be subjective and difficult to quantify accurately. Antibody performance is key. |
| Functional Analysis | ||||
| Cell Proliferation Assays | Overexpression or knockdown of CHD5 in cancer cell lines followed by measurement of cell growth over time.[9] | Determines the effect of CHD5 on cell proliferation.[10] | Directly assesses the functional consequence of CHD5 expression on a key cancer hallmark. | In vitro results may not always translate to in vivo conditions. |
| Invasion/Migration Assays | Overexpression or knockdown of CHD5 in cancer cell lines followed by measurement of their ability to move through a membrane or close a wound. | Determines the effect of CHD5 on cell motility and invasion.[1] | Provides insight into the role of CHD5 in metastasis. | Can be technically challenging and may not fully recapitulate the complex in vivo environment. |
| Tumorigenicity Assays (in vivo) | Implantation of cancer cells with altered CHD5 expression into immunodeficient mice to monitor tumor formation and growth.[11] | Determines the effect of CHD5 on tumor formation and growth in a living organism.[10] | Provides the most direct evidence for tumor suppressor function in vivo. | Expensive, time-consuming, and requires specialized animal facilities. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines for key experiments used to validate the clinical relevance of CHD5 mutations.
Methylation-Specific PCR (MSP)
-
DNA Extraction and Bisulfite Conversion: Genomic DNA is extracted from tumor and normal tissues or cell lines. The DNA is then treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Two separate PCR reactions are performed for each sample using primers that are specific for either the methylated or the unmethylated sequence of the CHD5 promoter.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a band in the "methylated" reaction and its absence in the "unmethylated" reaction indicates promoter hypermethylation.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for CHD5 and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of CHD5 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the CHD5 expression to the reference gene.
Chromatin Immunoprecipitation (ChIP-seq)
-
Cross-linking and Chromatin Fragmentation: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to CHD5 is used to immunoprecipitate the CHD5-DNA complexes.
-
DNA Purification and Sequencing: The cross-links are reversed, and the DNA is purified. The enriched DNA fragments are then sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify the regions where CHD5 was bound. This can reveal the direct downstream target genes of CHD5.[10]
Cell Proliferation Assay (e.g., MTT or Cell Counting)
-
Cell Line Transfection/Transduction: Cancer cell lines with low or absent CHD5 expression are engineered to overexpress wild-type or mutant CHD5, or CHD5 expression is knocked down using siRNA or shRNA.
-
Cell Seeding: The engineered cells are seeded at a low density in multi-well plates.
-
Monitoring Cell Growth: At various time points, cell proliferation is measured. This can be done by direct cell counting using a hemocytometer or by using colorimetric assays like the MTT assay, which measures metabolic activity.
-
Data Analysis: The growth rates of cells with altered CHD5 expression are compared to control cells. A decrease in proliferation upon CHD5 overexpression or an increase upon knockdown supports its role as a tumor suppressor.[10]
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the CHD5 signaling pathway and a general workflow for validating the clinical relevance of CHD5 mutations.
Caption: CHD5 Tumor Suppressor Pathway.
Caption: Workflow for Validating CHD5 Clinical Relevance.
References
- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromodomain helicase DNA binding protein 5 plays a tumor suppressor role in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CHD5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Epigenetic silencing of CHD5, a novel tumor suppressor gene, occurs in early colorectal cancer stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation and Methylation Analysis of the Chromodomain-Helicase-DNA Binding 5 Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical significance of chromatin remodeling factor CHD5 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of CHD5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. mdpi.com [mdpi.com]
- 10. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Confirming CHD5 Protein Interactions: A Comparative Guide to the Yeast Two-Hybrid System
For Researchers, Scientists, and Drug Development Professionals
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor protein involved in chromatin remodeling and gene transcription. Its interactions with other proteins are fundamental to its function, and elucidating these connections is crucial for understanding its role in cancer and neurodevelopment. While various methods exist to study protein-protein interactions, the yeast two-hybrid (Y2H) system remains a powerful and widely used technique for identifying and confirming binary protein interactions.
This guide provides a comprehensive overview of how the yeast two-hybrid system can be employed to confirm known and discover novel interactions with CHD5. We will compare the Y2H system with other common interaction validation techniques and provide detailed experimental protocols and data presentation formats.
CHD5 Interaction Landscape: The NuRD Complex and Beyond
CHD5 is a core component of the Nucleosome Remodeling and Deacetylation (NuRD) complex, a key regulator of chromatin structure and gene expression.[1] Studies have primarily utilized methods like co-immunoprecipitation (Co-IP), affinity purification, and mass spectrometry to identify its binding partners within this complex.
| Interacting Protein | Method of Identification | Putative Function in Complex |
| MTA1/2 | Co-IP, Mass Spectrometry | Core scaffolding protein |
| GATAD2A | Co-IP, Mass Spectrometry | Transcriptional repression |
| HDAC1/2 | Co-IP, Mass Spectrometry | Histone deacetylation |
| RBBP4/7 | Co-IP, Mass Spectrometry | Histone binding |
| MBD2/3 | Co-IP, Mass Spectrometry | Methyl-CpG binding |
While these methods are effective for identifying components of stable complexes, the yeast two-hybrid system offers a complementary approach to validate direct binary interactions and to screen for transient or novel interactors that may not be captured by pull-down assays. A recent study using affinity purification followed by mass spectrometry (AP-MS) suggested a potential novel interaction between the N-terminal region of CHD5 and Bromodomain-containing protein 8 (BRD8), which warrants further validation, for which Y2H would be a suitable method.
The Yeast Two-Hybrid System for CHD5 Interaction Analysis
The GAL4-based yeast two-hybrid system is a genetic method to detect protein-protein interactions in vivo in yeast. The principle relies on the modular nature of the GAL4 transcription factor, which has a separate DNA-binding domain (DBD) and a transcriptional activation domain (AD).
To test for an interaction between CHD5 and a putative partner (e.g., a NuRD subunit or BRD8), CHD5 is fused to the GAL4-DBD (the "bait") and the partner protein is fused to the GAL4-AD (the "prey"). If CHD5 and its partner interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional unit then drives the expression of reporter genes, typically conferring the ability to grow on selective media and inducing a color change in the presence of a substrate like X-α-Gal.
Experimental Workflow
Detailed Experimental Protocol
This protocol provides a general framework for confirming a suspected interaction between CHD5 and a partner protein using the Matchmaker Gold Yeast Two-Hybrid System (Takara Bio).
1. Plasmid Construction:
-
Clone the full-length coding sequence of human CHD5 into the "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.
-
Clone the coding sequence of the potential interacting partner (e.g., GATAD2A, BRD8) into the "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.
-
Verify the constructs by sequencing to ensure in-frame fusion.
2. Yeast Transformation:
-
Transform the bait plasmid (pGBKT7-CHD5) into a haploid yeast strain of one mating type (e.g., Y2HGold, MATa).
-
Transform the prey plasmid (pGADT7-Partner) into a haploid yeast strain of the opposite mating type (e.g., Y187, MATα).
-
Select for transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp for the bait, SD/-Leu for the prey).
3. Mating:
-
Grow liquid cultures of the bait and prey yeast strains overnight.
-
Mix equal volumes of the bait and prey cultures and incubate at 30°C for 20-24 hours with gentle shaking to allow for mating.
4. Selection for Diploids and Interactions:
-
Plate the mating mixture onto SD/-Trp/-Leu (Double Dropout, DDO) plates to select for diploid yeast that have received both plasmids.
-
After 2-4 days of incubation at 30°C, replica-plate the colonies from the DDO plates onto high-stringency selection media:
-
SD/-Trp/-Leu/-His (Triple Dropout, TDO)
-
SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO)
-
QDO supplemented with X-α-Gal and Aureobasidin A (QDO/X/A) for colorimetric and antibiotic selection.
-
5. Data Analysis and Interpretation:
-
Growth on high-stringency media (QDO/X/A) and the development of a blue color indicate a positive interaction.
-
Include appropriate positive and negative controls in parallel to validate the results.
Quantitative Analysis
While the primary output of a Y2H screen is qualitative (growth vs. no growth), the strength of the interaction can be quantified using a β-galactosidase assay.
| Assay | Principle | Typical Readout |
| Liquid β-galactosidase assay (ONPG) | The enzyme β-galactosidase, produced from a reporter gene, hydrolyzes o-nitrophenyl-β-D-galactopyranoside (ONPG) to produce a yellow product. | Spectrophotometric measurement of absorbance at 420 nm. |
| Liquid β-galactosidase assay (CPRG) | Chlorophenol red-β-D-galactopyranopyranoside (CPRG) is hydrolyzed by β-galactosidase to produce a red product. | Spectrophotometric measurement of absorbance at 570 nm. |
Protocol for Quantitative β-Galactosidase Assay (Liquid Culture):
-
Inoculate single colonies of diploid yeast expressing the bait and prey constructs into SD/-Trp/-Leu liquid medium and grow overnight at 30°C.
-
Dilute the overnight cultures and continue to grow until they reach mid-log phase (OD600 ≈ 0.5-0.8).
-
Pellet the cells and resuspend in Z-buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Add ONPG or CPRG solution to the cell lysate and incubate at 30°C.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance and calculate the β-galactosidase units (Miller units).
Note: Currently, there is no publicly available quantitative yeast two-hybrid data specifically for CHD5 interactions. The data presented below is hypothetical and for illustrative purposes only.
| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| pGBKT7-CHD5 | pGADT7-GATAD2A | 150.5 ± 12.3 | Strong |
| pGBKT7-CHD5 | pGADT7-BRD8 | 85.2 ± 9.8 | Moderate |
| pGBKT7-CHD5 | pGADT7 (empty) | 0.8 ± 0.2 | None |
| pGBKT7-Lamin | pGADT7-GATAD2A | 1.1 ± 0.3 | None |
| pGBKT7-p53 | pGADT7-T-antigen | 180.1 ± 15.6 | Strong (Positive Control) |
CHD5 in Signaling Pathways
CHD5, through its role in the NuRD complex, is implicated in several signaling pathways that control cell proliferation, differentiation, and apoptosis. A key pathway regulated by CHD5 is the p53 tumor suppressor pathway.[2][3]
Comparison with Alternative Methods
While the yeast two-hybrid system is a powerful tool, it is essential to consider its strengths and limitations in comparison to other methods for validating protein-protein interactions.
| Method | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | In vivo reconstitution of a transcription factor in yeast. | High-throughput, detects binary and transient interactions, relatively low cost. | High rate of false positives/negatives, interactions occur in a non-native environment (yeast nucleus). |
| Co-immunoprecipitation (Co-IP) | Antibody-based pull-down of a protein and its binding partners from cell lysates. | Detects interactions in a more native cellular context, can identify components of larger complexes. | May not detect weak or transient interactions, can have non-specific binding to the antibody or beads. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Pull-down of a tagged protein and identification of co-purifying proteins by mass spectrometry. | High-throughput, can identify entire protein complexes. | Overexpression of tagged proteins can lead to artifacts, may not distinguish direct from indirect interactions. |
| Surface Plasmon Resonance (SPR) | In vitro measurement of the binding kinetics between two purified proteins. | Provides quantitative data on binding affinity and kinetics, highly sensitive. | Requires purified proteins, may not reflect in vivo conditions. |
Conclusion
The yeast two-hybrid system provides a robust and scalable platform for confirming and quantifying the interactions of CHD5 with its binding partners. While no method is without its limitations, the Y2H system, when used in conjunction with other techniques like co-immunoprecipitation, offers a powerful approach to unraveling the complex interaction network of CHD5. This knowledge is paramount for developing targeted therapies for diseases where CHD5 function is dysregulated.
References
Unlocking the Guardian: A Comparative Guide to CHD5-Based Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor gene CHD5 (Chromodomain Helicase DNA Binding Protein 5), located in the frequently deleted 1p36 region of the human chromosome, has emerged as a critical guardian against tumorigenesis in a variety of cancers, including neuroblastoma, glioma, and lung cancer.[1] Its inactivation, primarily through genomic deletion or epigenetic silencing via promoter hypermethylation, is linked to aggressive disease and poor patient outcomes.[1] Consequently, therapeutic strategies aimed at restoring CHD5 function are of significant interest. This guide provides a comparative overview of the current therapeutic approaches targeting CHD5, with supporting experimental data and detailed methodologies.
Therapeutic Approaches: A Head-to-Head Comparison
The primary strategies to reinstate the tumor-suppressive functions of CHD5 fall into two main categories: epigenetic reactivation of the endogenous gene and exogenous expression through gene therapy. A third, more nascent approach involves the indirect targeting of downstream pathways.
Epigenetic Regulation: Reawakening the Silenced Guardian
CHD5 is frequently silenced in cancer cells by hypermethylation of its promoter region.[2] This offers a therapeutic window for agents that can reverse this epigenetic modification. The most studied of these are DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine (Decitabine).
Mechanism of Action: 5-aza-2'-deoxycytidine is a cytidine analog that, when incorporated into DNA, covalently traps DNMTs, leading to their degradation. This results in passive demethylation of the DNA during subsequent rounds of replication, allowing for the re-expression of silenced tumor suppressor genes like CHD5.
dot
Figure 1: Epigenetic reactivation of CHD5 by 5-aza-2'-deoxycytidine.
Gene Therapy: Delivering a Functional Copy
For cancers where CHD5 is deleted or when epigenetic therapies are insufficient, a direct gene replacement strategy is a viable alternative. This typically involves using viral vectors, such as lentiviruses, to introduce a functional copy of the CHD5 gene into cancer cells.
Mechanism of Action: A vector carrying the CHD5 coding sequence transduces cancer cells, leading to the stable expression of the CHD5 protein. This newly synthesized CHD5 can then integrate into its native protein complexes (like the NuRD complex) and restore its tumor-suppressive functions, including transcriptional regulation, cell cycle arrest, and induction of apoptosis.
dot
Figure 2: Experimental workflow for CHD5 gene therapy.
Quantitative Efficacy Data
The following tables summarize quantitative data from preclinical studies evaluating these two therapeutic approaches.
Table 1: Efficacy of Epigenetic Regulation with 5-aza-2'-deoxycytidine
| Cancer Type | Cell Line | Treatment Protocol | Outcome Measure | Result | Citation |
| Lung Cancer | A549, H1299 | Not specified in abstract | CHD5 Expression | Increase in CHD5 expression and decrease in promoter methylation density | [2] |
| Colon Cancer | RKO | 1 µM for 24 hours | Gene Expression | Reactivation of methylated and silenced genes | [3] |
| Leukemia | MOLM-13, SKM-1 | 0.5 µM for 72 hours (added every 24h) | Global DNA Methylation | Significant decrease in global DNA methylation | [4] |
Table 2: Efficacy of CHD5 Gene Therapy (Overexpression)
| Cancer Type | Cell Line | Delivery Method | Outcome Measure | Result | Citation |
| Lung Cancer | A549 | Stable transfection (EGFP-CHD5) | Clonogenicity | ~48% reduction vs. control | [2] |
| Lung Cancer | H1299 | Stable transfection (EGFP-CHD5) | Clonogenicity | ~56% reduction vs. control | [2] |
| Lung Cancer | A549 | Stable transfection (EGFP-CHD5) | Tumor Growth (Xenograft) | 57.7 mm³ (CHD5) vs. 452.3 mm³ (control) | [2] |
| Chronic Myeloid Leukemia | K562 | CRISPR/dCas9-SAM | Apoptosis Rate | Significant increase vs. control | [5] |
| Chronic Myeloid Leukemia | K562 | CRISPR/dCas9-SAM | Tumor Growth (Xenograft) | Marked decrease in tumor volume and weight | [5] |
Experimental Protocols
Protocol 1: Reactivation of CHD5 using 5-aza-2'-deoxycytidine
This is a generalized protocol based on common laboratory practices.
-
Cell Culture: Cancer cell lines with known CHD5 promoter hypermethylation are cultured in their recommended medium to ~30-40% confluency.
-
Treatment: 5-aza-2'-deoxycytidine (dissolved in DMSO or 50% acetic acid) is added to the culture medium at a final concentration typically ranging from 1-10 µM.[6]
-
Incubation: Cells are incubated for 72 to 120 hours. Because 5-aza-2'-deoxycytidine is unstable in aqueous solution and acts during the S-phase of the cell cycle, the medium containing fresh drug is replaced every 24 hours.[4][6]
-
Analysis:
-
CHD5 Expression: RNA and protein are harvested for analysis by quantitative real-time PCR (qRT-PCR) and Western blot, respectively, to measure the change in CHD5 mRNA and protein levels.
-
Methylation Status: Genomic DNA is extracted for bisulfite sequencing or methylation-specific PCR (MSP) to confirm demethylation of the CHD5 promoter.
-
Phenotypic Assays: Cell viability, proliferation (e.g., MTT or CCK-8 assays), and apoptosis (e.g., Annexin V staining followed by flow cytometry) are assessed to determine the functional consequences of CHD5 reactivation.[4]
-
Protocol 2: Lentiviral-Mediated Overexpression of CHD5
-
Vector Production: A lentiviral transfer plasmid containing the full-length human CHD5 cDNA is co-transfected with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).
-
Virus Harvest: Lentiviral particles are harvested from the cell culture supernatant 48-72 hours post-transfection, concentrated, and titered.
-
Transduction: Target cancer cells (with low or no endogenous CHD5) are seeded and transduced with the CHD5-expressing lentivirus at a predetermined multiplicity of infection (MOI). A control group is transduced with a lentivirus carrying a non-coding or reporter gene (e.g., GFP).
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), the transduced cells are treated with the appropriate antibiotic to generate a stable cell line with constitutive CHD5 expression.
-
Verification: Successful overexpression of CHD5 protein is confirmed by Western blot.
-
In Vitro Assays: Stable cell lines are used in functional assays, including:
-
Clonogenicity Assay: Cells are seeded at low density and allowed to form colonies for 10-14 days. Colonies are then stained and counted to assess self-renewal capacity.
-
Apoptosis Assay: Apoptosis is induced and measured via flow cytometry after staining with Annexin V and a viability dye (e.g., Propidium Iodide).[5]
-
-
In Vivo Xenograft Model:
-
CHD5-overexpressing and control cells are injected subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor volume is measured regularly (e.g., every few days) using calipers.
-
At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Future and Emerging Strategies: Indirect Targeting
As direct small-molecule activators of CHD5 are not yet available, research is turning towards indirect methods of restoring its tumor-suppressive function.
Targeting Downstream Effectors: CHD5 is known to transcriptionally repress key cell cycle regulators, such as WEE1.[7] In CHD5-deficient tumors, WEE1 may be aberrantly expressed, promoting uncontrolled cell cycle progression. Therefore, inhibiting WEE1 with small molecules could be a synthetic lethal strategy in these cancers.[8][9]
Modulating the NuRD Complex: CHD5 exerts its function as part of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1] While CHD5 itself is a difficult target, other enzymatic components of this complex, such as histone deacetylases (HDACs), could be targeted. The therapeutic hypothesis is that inhibiting other NuRD components might alter the complex's activity in a way that compensates for the loss of CHD5. This remains a largely unexplored area requiring further investigation.
dot
Figure 3: Simplified CHD5 signaling pathway and potential targets.
Conclusion
Restoring the function of the CHD5 tumor suppressor represents a promising therapeutic avenue. Epigenetic drugs that reactivate endogenous CHD5 and gene therapies that provide a functional copy have both shown significant anti-tumor efficacy in preclinical models. While challenges in delivery and specificity remain, particularly for in vivo applications, the quantitative data strongly supports continued development. Furthermore, exploring indirect strategies, such as targeting downstream effectors like WEE1, may open new therapeutic possibilities for the diverse range of cancers characterized by the loss of this critical guardian protein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Gene Reactivation by 5-Aza-2′-Deoxycytidine–Induced Demethylation Requires SRCAP–Mediated H2A.Z Insertion to Establish Nucleosome Depleted Regions | PLOS Genetics [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. frontiersin.org [frontiersin.org]
CHD5 Methylation: A Comparative Analysis of Tumor vs. Normal Tissues
For Immediate Release
This guide provides a comprehensive comparative analysis of Chromodomain Helicase DNA Binding Protein 5 (CHD5) methylation in cancerous versus healthy tissues. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of CHD5 Promoter Methylation
CHD5, a recognized tumor suppressor gene, is frequently silenced in various cancers through the epigenetic mechanism of promoter hypermethylation. This process involves the addition of methyl groups to the CpG islands in the promoter region of the gene, leading to transcriptional repression and loss of CHD5 protein expression. The following table summarizes the frequency of CHD5 promoter methylation in different tumor types compared to their normal tissue counterparts, based on data from several key studies.
| Cancer Type | Tumor Tissue Methylation Frequency | Normal Tissue Methylation Frequency | Reference |
| Breast Cancer | 27% (105/389) | Significantly lower than in tumor tissues | |
| Colorectal Cancer | 72.5% (29/40) in carcinoma | 12.5% (5/40) in normal mucosa | [1] |
| 47.5% (19/40) in adenoma | [1] | ||
| Gastric Cancer | 73% (11/15) | Not specified, but CHD5 is expressed in normal gastric mucosa | [2] |
| Renal Cell Carcinoma | 44% (24/55) | CHD5 is broadly expressed in normal kidney tissue | [3] |
| Ovarian Cancer | 10.4% (5/48) | Not detected in normal ovarian surface epithelium, cancer-associated fibroblasts, or normal lymphocytes | |
| Leukemia (ALL) | Median 38.5% | Median 7.2% in normal mononuclear cells | [4] |
Experimental Protocols
The analysis of CHD5 methylation status is predominantly carried out using three main techniques: Methylation-Specific PCR (MSP), Bisulfite Sequencing, and Pyrosequencing. Below are detailed protocols for each method.
Methylation-Specific PCR (MSP)
MSP is a sensitive method to detect the methylation status of specific CpG sites within a promoter region.
-
DNA Extraction and Quantification: Genomic DNA is extracted from tumor and normal tissue samples using a standard DNA extraction kit. The concentration and purity of the DNA are determined using a spectrophotometer.
-
Bisulfite Conversion: 1-2 µg of genomic DNA is subjected to sodium bisulfite treatment. This chemical modification converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Several commercial kits are available for this step.
-
Primer Design: Two pairs of primers are designed for the target CpG island within the CHD5 promoter. One pair (M-primers) is specific for the methylated sequence (containing Cs), and the other pair (U-primers) is specific for the unmethylated sequence (containing Ts at the original CpG sites).
-
PCR Amplification: Two separate PCR reactions are performed for each bisulfite-modified DNA sample, one with the M-primers and one with the U-primers. A typical PCR program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for each primer set.
-
Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose gel. The presence of a PCR product in the reaction with M-primers indicates methylation, while a product with U-primers indicates an unmethylated status.
Bisulfite Sequencing
Bisulfite sequencing provides a detailed map of methylation patterns across a specific genomic region at single-nucleotide resolution.
-
DNA Extraction and Bisulfite Conversion: As described for MSP.
-
PCR Amplification: Primers are designed to amplify the bisulfite-converted CHD5 promoter region of interest. These primers do not contain CpG sites in their sequence to ensure unbiased amplification of both methylated and unmethylated alleles.
-
Cloning and Sequencing: The PCR products are purified and cloned into a suitable vector. A number of individual clones (typically 10-20) are then sequenced using Sanger sequencing.
-
Data Analysis: The sequences of the individual clones are aligned to the original reference sequence. The methylation status of each CpG site is determined by comparing the sequenced base (C or T) to the original sequence. The percentage of methylation for each CpG site is calculated as (number of C's / total number of clones) * 100.
Pyrosequencing
Pyrosequencing is a quantitative method that allows for the determination of the percentage of methylation at specific CpG sites.
-
DNA Extraction and Bisulfite Conversion: As described for MSP.
-
PCR Amplification: One of the PCR primers is biotinylated to allow for the purification of the PCR product.
-
Sequencing and Analysis: The biotinylated PCR product is captured on streptavidin-coated beads and denatured to yield single-stranded DNA. A sequencing primer is then annealed to the template, and the pyrosequencing reaction is initiated. The instrument dispenses one nucleotide at a time, and the incorporation of a nucleotide is detected as a light signal. The software calculates the percentage of C and T at each CpG site, which corresponds to the percentage of methylation.
Visualizing the Molecular Landscape
To better understand the processes involved in CHD5 methylation analysis and its role in cancer, the following diagrams have been generated.
Conclusion
The evidence strongly indicates that hypermethylation of the CHD5 promoter is a frequent event in a multitude of cancers, leading to the silencing of this critical tumor suppressor gene. This epigenetic alteration is observed at significantly higher rates in tumor tissues compared to their normal counterparts, highlighting its potential as a biomarker for cancer diagnosis and prognosis. The methodologies outlined in this guide provide a robust framework for researchers to investigate CHD5 methylation status, contributing to a deeper understanding of its role in tumorigenesis and the development of novel therapeutic strategies.
References
- 1. Influence of colorectal cancer tumor suppressor gene CHD5 methylation on its clinical and pathological characteristics [aber.apacsci.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Methylation-specific PCR: four steps in primer design | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Disposal Protocol for Unidentified or Hazardous Chemicals
Disclaimer: The identifier "CHD-5" does not correspond to a recognized chemical compound in standard public safety databases. Therefore, this document provides a general framework for the safe disposal of a hypothetical hazardous chemical, referred to herein as "this compound." This procedure is for illustrative purposes only. Before handling any chemical, you must locate and thoroughly understand its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, personal protective equipment (PPE), and disposal.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the essential, immediate safety and logistical steps for proper chemical waste management in a laboratory setting.
Step 1: Hazard Identification and Characterization
The first and most critical step is to consult the chemical's Safety Data Sheet (SDS). The SDS provides comprehensive information on the substance's properties and hazards. If an SDS is not available, the chemical must be treated as an unknown and hazardous waste. Key sections in the SDS for disposal purposes are:
-
Section 2: Hazards Identification: Describes physical and health hazards.
-
Section 7: Handling and Storage: Provides information on safe handling and incompatible materials.
-
Section 8: Exposure Controls/Personal Protection: Details necessary PPE.
-
Section 13: Disposal Considerations: Offers guidance on proper disposal methods.
For the purpose of this guide, hypothetical hazard data for "this compound" is summarized below.
| Hazard Category | GHS Classification (Hypothetical for this compound) | Disposal Implications |
| Physical Hazards | Flammable Liquid, Category 2 | Do not dispose of down the drain.[1] Keep away from ignition sources. Store in a flammable-rated cabinet. |
| Health Hazards | Acute Toxicity, Category 3 (Oral, Dermal) | Highly toxic. Avoid all contact with skin and eyes. Requires dedicated, clearly labeled hazardous waste container.[2] |
| Carcinogenicity, Category 1B | Handle as a carcinogen. All contaminated materials (gloves, wipes, pipette tips) must be disposed of as hazardous waste. | |
| Environmental Hazards | Hazardous to the Aquatic Environment, Acute 1 | Do not dispose of in sinks or drains to prevent environmental contamination.[1][3] |
Step 2: Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][4] Never mix incompatible waste streams.
-
Select a Compatible Container: The waste container must be chemically compatible with the waste it will hold.[2][4] For a flammable, toxic organic compound like our hypothetical "this compound," a high-density polyethylene (HDPE) or glass container is often suitable. Ensure the container is in good condition with no cracks or leaks.[2]
-
Isolate Waste Streams: Do not mix "this compound" waste with other chemical waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Specifically:
-
Keep organic solvent waste separate from aqueous waste.
-
Keep acids and bases separate.[2]
-
Keep oxidizers separate from flammable materials.
-
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect in a sealable, compatible container.[5][6] Do not fill the container beyond 90% capacity to allow for expansion.[2]
-
Solid Waste: Collect contaminated lab materials (e.g., gloves, absorbent pads, glassware) in a designated, lined solid waste container.[5] Do not place sharps in bags; use a dedicated sharps container.[7]
-
Step 3: Labeling and Accumulation
Proper labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[1] Use the official hazardous waste tag provided by your institution's EHS department.[5][8]
-
Complete the Tag: The label must be filled out completely and legibly.[2] Do not use abbreviations or chemical formulas.[1][2] Information required typically includes:
-
Storage in a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[2][5][9] This area is typically within a fume hood or a secondary containment bin.[7]
Caption: Chemical Waste Disposal Workflow.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste in an SAA at any time.[1][9]
-
Request Pickup: Once the waste container is 90% full, seal it securely and complete the "full date" on the hazardous waste tag.[2][4] Submit a chemical waste pickup request to your EHS department through their designated system.[8]
-
Do Not Improvise: Never dispose of hazardous chemicals by evaporation, in the regular trash, or down the sink unless explicitly approved by EHS for specific, non-hazardous materials.[1][3][9] The first rinse of chemically contaminated glassware must also be collected as hazardous waste.[1]
By adhering to these procedures, you ensure the safety of yourself, your colleagues, and the environment, while maintaining regulatory compliance. Always prioritize safety and consult your institution's EHS office if you are ever in doubt about a procedure.
References
- 1. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of CHD-5 in Laboratory Settings
In the dynamic environment of research and drug development, the precise identification and safe management of all chemical substances are paramount. The term "CHD-5" does not refer to a specific chemical compound but is a classification used by the Bureau of Indian Standards for "Electroplating Chemicals and Photographic Materials."[1] This designation encompasses a range of substances with varying hazardous properties. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling protocols is essential.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals when working with chemicals that fall under the this compound category. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Recommended Personal Protective Equipment (PPE)
Due to the diverse nature of chemicals within the this compound classification, a robust selection of PPE is necessary to mitigate potential hazards such as skin and eye contact, inhalation of toxic fumes, and accidental ingestion. The following table summarizes the recommended PPE for handling electroplating and photographic chemicals.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | Protects against splashes, sprays, and airborne particles that can cause severe eye damage or irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific glove material should be chosen based on the Safety Data Sheet (SDS) of the individual chemical being used. | Prevents skin contact with corrosive, toxic, or sensitizing chemicals, which can cause burns, dermatitis, or systemic toxicity.[5][6] |
| Body Protection | A chemically resistant apron or lab coat. For large-scale operations, a full-body chemical resistant suit may be necessary.[4][7] | Protects against spills and splashes, preventing contamination of personal clothing and minimizing skin exposure.[5] |
| Respiratory Protection | To be used when ventilation is inadequate or when handling highly volatile or dusty chemicals. The type of respirator (e.g., with organic vapor cartridges) should be determined by the specific chemical's SDS.[8] | Prevents the inhalation of harmful vapors, mists, or dusts that can cause respiratory irritation or systemic poisoning. |
| Foot Protection | Closed-toe, chemically resistant shoes are required. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling chemicals in the this compound category is crucial for minimizing risks. The following workflow outlines the key stages of chemical handling, from preparation to disposal.
Experimental Protocols: Key Methodologies
1. Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling any chemical, thoroughly review its SDS to understand its specific hazards, required PPE, and emergency procedures.
-
Assemble PPE: Based on the SDS, gather and inspect all necessary PPE. Ensure it is in good condition and fits correctly.
-
Prepare Work Area: Ensure the work area is clean, well-ventilated, and equipped with functioning emergency equipment, such as an eyewash station and safety shower.[3] Remove any unnecessary items from the workspace.
2. Handling:
-
Dispense Chemicals: When dispensing chemicals, do so in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Use appropriate tools (e.g., funnels, spatulas) to avoid spills.
-
Perform Experiment: Conduct the experiment with caution, avoiding direct contact with the chemicals. Never work alone in the laboratory.
-
Immediate Cleanup: Clean up any spills immediately according to the procedures outlined in the SDS.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of chemical waste is critical to protect both personnel and the environment. The following logical relationship diagram illustrates the decision-making process for chemical waste disposal.
Disposal Protocols:
-
Segregate Waste: Do not mix different types of chemical waste. Keep acids, bases, solvents, and reactive chemicals in separate, clearly labeled containers.
-
Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
-
Store for Pickup: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal company.
By implementing these comprehensive safety and logistical protocols, laboratories can ensure the safe handling and disposal of chemicals falling under the this compound classification, fostering a culture of safety and responsibility in research and development.
References
- 1. BIS - Bureau of Indian Standards [standards.bis.gov.in]
- 2. youtube.com [youtube.com]
- 3. fau.edu [fau.edu]
- 4. youtube.com [youtube.com]
- 5. HEALTH AND SAFETY - [ilfordphoto.ca]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. photo.stackexchange.com [photo.stackexchange.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
